5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride
Description
Properties
IUPAC Name |
5-chloro-N-cyclopropyl-3-fluoropyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN2.ClH/c9-5-3-7(10)8(11-4-5)12-6-1-2-6;/h3-4,6H,1-2H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXXTHCJQUBZNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=N2)Cl)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674366 | |
| Record name | 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073372-09-4 | |
| Record name | 2-Pyridinamine, 5-chloro-N-cyclopropyl-3-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073372-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride
This guide provides a comprehensive overview of the core physical and chemical properties of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data with practical insights into its experimental determination. The compound is a substituted pyridine derivative, a class of molecules recognized for its utility as a versatile building block in the synthesis of novel agrochemicals and pharmacological agents.[1]
Chemical Identity and Molecular Structure
This compound is a distinct chemical entity with a unique combination of halogen and amine functional groups. The presence of chlorine and fluorine atoms can significantly influence its binding affinity and specificity toward molecular targets.[1] The cyclopropylamine group introduces a degree of conformational rigidity, a desirable trait in medicinal chemistry for improving pharmacokinetic profiles.[1]
The structure consists of a pyridine ring substituted with a chlorine atom at the 5-position, a fluorine atom at the 3-position, and a cyclopropylamino group at the 2-position. The compound is supplied as a hydrochloride salt, which generally enhances solubility and dissolution rates.[1]
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 1073372-09-4 | [1][2][3][4] |
| Molecular Formula | C₈H₉Cl₂FN₂ | [4] |
| Molecular Weight | 223.07 g/mol | [1] |
| InChI Key | KXXXTHCJQUBZNU-UHFFFAOYSA-N | [1] |
Summary of Physical Properties
A precise understanding of the physical properties is essential for handling, formulation, and application. The data below has been consolidated from various chemical suppliers and databases.
Table 2: Key Physical and Chemical Properties
| Property | Value | Notes |
| Appearance | White to pale cream crystals or powder | Based on typical appearance of similar compounds.[5] |
| Melting Point | Data not available | Experimental determination is required. See Protocol 1. |
| Boiling Point | Data not available | Not typically determined for salts; decomposition may occur. |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO) | [1] As an HCl salt, aqueous solubility is expected to be enhanced. See Protocol 2. |
| Purity | >97% (Typical) | Purity is typically confirmed by techniques like HPLC and NMR.[1] |
Structural and Spectroscopic Characterization
The definitive confirmation of the compound's structure and purity relies on a suite of analytical techniques. NMR spectroscopy, X-ray crystallography, and HPLC are standard methods for this purpose.[1]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: Expected signals would correspond to the protons on the cyclopropyl ring, the amine proton, and the aromatic proton on the pyridine ring. The coupling patterns and chemical shifts would be influenced by the adjacent fluorine and chlorine atoms.
-
¹³C NMR: Would show distinct signals for each of the eight carbon atoms, with their chemical shifts indicating their electronic environment.
-
¹⁹F NMR: A singlet is expected, corresponding to the single fluorine atom on the pyridine ring.
B. Mass Spectrometry (MS) MS is used to determine the molecular weight of the compound. For the hydrochloride salt, the mass spectrum would typically show the molecular ion peak for the free base (C₈H₉ClFN₂) at approximately 187.05 m/z.
C. Infrared (IR) Spectroscopy IR spectroscopy helps identify the functional groups present. Key expected vibrational frequencies include N-H stretching for the secondary amine, C-N stretching, C-F stretching, and C-Cl stretching, as well as aromatic C=C and C-H vibrations.
Experimental Protocols for Physical Property Determination
The following section provides standardized, step-by-step methodologies for determining the key physical properties of this compound in a laboratory setting.
Workflow for Physical Property Characterization
The diagram below outlines the logical flow for the comprehensive characterization of a new chemical entity.
Caption: Workflow for physical property analysis.
Protocol 1: Melting Point Determination (Capillary Method)
Rationale: The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity compound. This protocol uses the capillary method, which is a standard and reliable technique.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Thomas-Hoover or similar)
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the crystalline powder is packed into the sealed end of a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Heating: Begin heating at a rapid rate (e.g., 10-15 °C/min) to determine an approximate melting range.
-
Precise Measurement: Repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.
-
Data Recording: Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁-T₂.
-
Validation: Calibrate the apparatus using certified standards (e.g., benzophenone, caffeine) to ensure accuracy.
Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)
Rationale: As a hydrochloride salt, the compound is expected to have some degree of aqueous solubility, which is a critical parameter for drug development. The shake-flask method (OECD Guideline 105) is the gold standard for determining water solubility.
Materials:
-
This compound sample
-
Distilled, deionized water (or buffer of choice, e.g., PBS pH 7.4)
-
Scintillation vials or flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Sample Preparation: Add an excess amount of the compound to a series of flasks containing a known volume of the aqueous solvent (e.g., 10 mL). The excess is necessary to ensure saturation.
-
Equilibration: Seal the flasks and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for at least 24-48 hours to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal time.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the excess solid settle. Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining undissolved solid.
-
Quantification: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with the solvent as necessary to fall within the linear range of the analytical method.
-
Analysis: Determine the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method against a standard curve.
-
Reporting: The solubility is reported in units such as mg/mL or µg/mL. The experiment should be performed in triplicate to ensure reproducibility.
Conclusion
This compound is a key intermediate with significant potential in chemical synthesis.[1] Its physical properties are dictated by its unique molecular structure, including the halogenated pyridine core and the cyclopropylamino moiety. While some data is available from commercial suppliers, a comprehensive understanding requires rigorous experimental determination as outlined in this guide. The provided protocols offer a validated framework for researchers to accurately characterize this compound, ensuring reliable and reproducible results for downstream applications in research and development.
References
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ChemWhat. (n.d.). 3-氟吡啶-2-胺盐酸盐CAS#: 1073372-09-4. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-fluoropyridin-3-amine. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-chloropyridine. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 2-Amino-5-chloro-3-fluoropyridine (97%). Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Retrieved from [Link]
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5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride chemical structure
An In-depth Technical Guide to 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride
Introduction: The Strategic Importance of Substituted Pyridines
In the landscape of modern chemical synthesis, substituted pyridine scaffolds are foundational elements, particularly within the pharmaceutical and agrochemical sectors.[1] Their prevalence stems from the pyridine ring's unique electronic properties and its capacity for diverse functionalization, enabling the fine-tuning of steric and electronic characteristics to achieve desired biological activity. Within this vital class of molecules, this compound (CAS No: 1073372-09-4) emerges as a highly versatile and valuable intermediate.[1][2] This guide provides a comprehensive technical overview of its structure, synthesis, characterization, and application, tailored for researchers and professionals in drug development.
Part 1: Molecular Profile and Physicochemical Characteristics
The precise arrangement of substituents on the pyridine core—a chlorine atom, a fluorine atom, and a cyclopropylamine group—confers specific reactivity and potential for biological interaction.[1] The hydrochloride salt form enhances the compound's stability and simplifies handling and formulation processes.[1]
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₉Cl₂FN₂[3]
-
InChI Key: KXXXTHCJQUBZNU-UHFFFAOYSA-N[1]
A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 1073372-09-4 | [1][2][4] |
| Molecular Weight | 223.07 g/mol | [1] |
| Physical Form | Solid | [5] |
| Typical Purity | >95-97% | [5][6] |
| Storage | Sealed in a dry, room temperature environment | [5] |
Part 2: Synthesis and Mechanistic Insights
The industrial and laboratory-scale synthesis of this compound is a prime example of a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.
Core Synthetic Strategy
The principal pathway involves the reaction of a poly-halogenated pyridine precursor, such as 5-chloro-2,3,6-trifluoropyridine, with cyclopropylamine.[1]
-
Nucleophilic Attack: The synthesis leverages the electron-deficient nature of the pyridine ring, which is further amplified by the electron-withdrawing effects of the halogen substituents (Cl and F). This electronic arrangement facilitates a nucleophilic attack by the nitrogen atom of cyclopropylamine.
-
Addition-Elimination Mechanism: The reaction proceeds via a classic addition-elimination mechanism.[1] Cyclopropylamine attacks the carbon at the 2-position, displacing a fluorine atom, which is a good leaving group.
-
Salt Formation: Following the substitution reaction, the resulting free base (5-chloro-N-cyclopropyl-3-fluoropyridin-2-amine) is treated with hydrochloric acid in a suitable solvent like ethanol.[1] This step protonates the basic amine, forming the stable hydrochloride salt which can be easily isolated as a solid via precipitation or crystallization.[1]
Optimized Reaction Conditions
-
Solvent: Polar aprotic solvents such as DMSO are preferred as they can solvate the cation while leaving the nucleophile's reactivity largely intact, thereby facilitating the substitution.[1]
-
Temperature: The reaction typically requires moderate to elevated temperatures (e.g., 100–150 °C) to provide sufficient activation energy for the substitution to proceed at a practical rate.[1]
-
Stoichiometry: A slight excess of cyclopropylamine is often used to ensure the complete conversion of the starting material.[1]
Below is a diagram illustrating the general synthetic workflow.
Caption: General workflow for the synthesis of the target compound.
Part 3: Quality Control and Analytical Validation
Ensuring the identity and purity of synthetic intermediates is paramount in research and development. A multi-pronged analytical approach is employed for the comprehensive characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure, confirming the presence and connectivity of the cyclopropyl, chloro, and fluoro substituents on the pyridine ring.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment.[1] It separates the target compound from any unreacted starting materials, byproducts, or other impurities, allowing for precise quantification of purity, often exceeding 99%.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique confirms both the molecular weight and purity of the compound in a single run, providing orthogonal validation to HPLC and NMR data.[2]
The following diagram outlines the standard analytical workflow for quality assurance.
Caption: Standard analytical workflow for product validation.
Part 4: Applications in Drug Discovery and Agrochemicals
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial building block.[1] Its value lies in the strategic combination of its structural features:
-
Fluorine and Chlorine Atoms: The presence of halogens can significantly modulate a molecule's pharmacokinetic properties.[1] They can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins through specific halogen bonding interactions.[1][7]
-
Cyclopropyl Group: This small, rigid ring is a well-known "magic fragment" in medicinal chemistry. It can improve metabolic stability by blocking sites of oxidation and often enhances potency by locking the molecule into a favorable conformation for binding to a biological target.
-
2-Aminopyridine Scaffold: This core is present in numerous biologically active compounds. The amine group provides a convenient handle for further synthetic elaboration, allowing for the construction of more complex molecular architectures.
The precursor to this compound, 2-Amino-5-chloro-3-fluoropyridine, is utilized in the synthesis of APIs such as inhibitors of cyclin-dependent kinases for cancer therapy and disruptors of the glucokinase-glucokinase regulatory protein interaction for treating type II diabetes.[8] This strongly suggests that this compound is a key intermediate for developing next-generation therapeutics in these and other areas.
Part 5: Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential. This compound is considered hazardous and requires appropriate safety precautions.
-
Hazard Identification: It is classified as harmful if swallowed and may cause skin and eye irritation.[9][10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[9][12]
-
Handling: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10][12]
-
Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place away from strong oxidizing agents.[5][9]
In case of exposure, follow standard first-aid measures and seek medical attention if symptoms persist.[9][10]
Conclusion
This compound stands out as a sophisticated and highly valuable building block for chemical innovation. Its well-defined synthesis, characterized by a robust nucleophilic aromatic substitution, and its unique combination of functional groups make it an indispensable tool for medicinal chemists and drug development professionals. The strategic incorporation of this intermediate enables the exploration of novel chemical space and the development of next-generation therapeutics and agrochemicals with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles.
References
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3-氟吡啶-2-胺盐酸盐CAS#: 1073372-09-4. ChemWhat. Available from: [Link]
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2-Amino-5-chloro-3-fluoropyridine (97%). Amerigo Scientific. Available from: [Link]
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2-Chloro-5-fluoropyridin-3-amine | C5H4ClFN2 | CID 44754868. PubChem. Available from: [Link]
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Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. National Institutes of Health (NIH). Available from: [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available from: [Link]
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5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride CAS number 1073372-09-4
An In-Depth Technical Guide to 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride (CAS 1073372-09-4)
Authored for Drug Development Professionals, Researchers, and Scientists
Introduction: A Pivotal Building Block in Modern Medicinal Chemistry
This compound is a highly functionalized pyridine derivative that has emerged as a crucial intermediate in the synthesis of contemporary pharmaceutical agents.[1] Its unique molecular architecture, combining a halogenated pyridine core with a cyclopropylamine moiety, makes it a valuable scaffold in drug discovery. The strategic placement of chlorine and fluorine atoms significantly influences the molecule's electronic properties, enhancing its binding affinity and metabolic stability when incorporated into larger, active pharmaceutical ingredients (APIs).[1][2]
The cyclopropyl group, a non-classical bioisostere, is of particular interest in medicinal chemistry for its ability to confer conformational rigidity, improve metabolic stability, and enhance potency.[3][4] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications and analytical characterization, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Structural Properties
The hydrochloride salt form of this compound enhances its stability and aqueous solubility, facilitating its use in various synthetic applications.[3] A summary of its key identifiers and properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 1073372-09-4 | [5] |
| Molecular Formula | C₈H₈ClFN₂ · HCl | [3] |
| Molecular Weight | 223.07 g/mol | [1] |
| IUPAC Name | 5-chloro-N-cyclopropyl-3-fluoropyridin-2-amine;hydrochloride | [1] |
| Synonyms | 5-Chloro-2-cyclopropylamino-3-fluoropyridine HCl | [3][6] |
| SMILES | N(C1=C(F)C=C(Cl)C=N1)C2CC2.Cl | [3] |
| InChI Key | KXXXTHCJQUBZNU-UHFFFAOYSA-N | [3] |
Synthesis and Manufacturing Considerations
The primary route for synthesizing 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established mechanism is highly effective for constructing the target molecule from readily available precursors.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The synthesis hinges on the reaction between a poly-halogenated pyridine and cyclopropylamine. The pyridine ring, being electron-deficient and further activated by electron-withdrawing halogen substituents (Cl, F), is susceptible to nucleophilic attack by the amine.[1]
Causality of Experimental Choices:
-
Precursor: A common starting material is 5-chloro-2,3-difluoropyridine or 5-chloro-2,3,6-trifluoropyridine.[1] The fluorine atom at the C2 position is the most labile and is selectively displaced by the amine nucleophile.
-
Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or sulfolane are optimal.[1] These solvents effectively solvate the cation but not the nucleophile, increasing the nucleophile's reactivity and facilitating the addition-elimination mechanism of the SNAr reaction.
-
Temperature: The reaction requires moderate to elevated temperatures (typically 100–150 °C) to overcome the activation energy for the formation of the Meisenheimer complex intermediate and subsequent elimination of the fluoride ion.[1]
-
Salt Formation: The final free base is converted to its hydrochloride salt by treatment with hydrochloric acid. This step not only purifies the product through crystallization but also yields a more stable, solid material with improved handling characteristics and solubility.[1][3]
General Synthesis Workflow Diagram
The following diagram illustrates the key steps in the production of the title compound.
Caption: High-level workflow for the synthesis of the target hydrochloride salt.
Step-by-Step Laboratory Protocol
-
Reaction Setup: To a solution of 5-chloro-2,3-difluoropyridine (1 equivalent) in a polar aprotic solvent like DMSO, add cyclopropylamine (1.1 to 1.5 equivalents).
-
Heating: Heat the reaction mixture to 100-150 °C and monitor the reaction progress using an appropriate analytical technique such as HPLC or TLC.[1]
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with water and extract the free base product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification of Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base.
-
Salt Formation: Dissolve the crude free base in a suitable solvent (e.g., isopropanol or diethyl ether). Add a solution of HCl (e.g., 2M in diethyl ether) dropwise until precipitation is complete.
-
Isolation: Collect the resulting solid precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound as a solid. Industrial-scale processes for similar fluorination and amination steps can achieve yields up to 90% with purities exceeding 99.8%.[1]
Applications in Medicinal Chemistry and Drug Development
This compound is rarely an active agent itself but serves as a high-value intermediate for synthesizing complex molecules with therapeutic potential.[1] Its structure is frequently found in kinase inhibitors.
Role as a Pharmacophore
The substituted pyridine core acts as a bioisostere for other aromatic systems, offering advantageous properties:
-
Kinase Hinge-Binding: The pyridine nitrogen can act as a hydrogen bond acceptor, a critical interaction for binding to the hinge region of many protein kinases.
-
Modulation of Physicochemical Properties: The fluorine atom can lower the pKa of the pyridine nitrogen, preventing off-target effects, and can improve metabolic stability by blocking sites of oxidation.[2] The chlorine atom provides a vector for further chemical modification or can occupy hydrophobic pockets in a target protein.[1]
-
Structural Rigidity: The cyclopropyl group introduces conformational constraint, which can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty of binding.[4]
Precursor to Kinase Inhibitors
Derivatives of this compound have shown potential as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are validated targets in oncology.[1] For instance, related aminopyridines are used to synthesize inhibitors of CDK8/19 and other kinases implicated in cancer and type II diabetes.[7]
Caption: Role as a key intermediate in the synthesis of a final API.
Analytical and Quality Control
Ensuring the purity and structural integrity of this intermediate is critical for its successful use in multi-step pharmaceutical synthesis. A combination of chromatographic and spectroscopic methods is employed for comprehensive characterization.
| Technique | Purpose | Expected Results |
| HPLC | Purity assessment and quantification | A single major peak indicating >98% purity. Retention time is specific to the compound under defined method conditions.[1] |
| ¹H NMR | Structural confirmation and identification of protons | Signals corresponding to the cyclopropyl protons and the aromatic proton on the pyridine ring. Chemical shifts and coupling constants confirm the structure. |
| ¹⁹F NMR | Confirmation of fluorine presence and position | A single resonance confirming the presence of the fluorine atom at the C3 position. |
| Mass Spec (MS) | Molecular weight confirmation | Detection of the molecular ion peak corresponding to the mass of the free base (C₈H₈ClFN₂). |
| X-ray Crystallography | Definitive 3D structure determination | Provides precise bond lengths, angles, and the crystal lattice structure, confirming the absolute structure.[1] |
Quality Control Workflow
Caption: Standard analytical workflow for quality control of the intermediate.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not detailed in the provided results, data from structurally similar compounds, such as other chloro-fluoro-aminopyridines, can be used to infer its hazard profile.[8][9] It should be handled as a hazardous chemical.
| Hazard Class | GHS Statement | Precautionary Code(s) |
| Acute Oral Toxicity | H302: Harmful if swallowed | P264, P270, P301+P312, P330 |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313 |
| Serious Eye Damage | H318: Causes serious eye damage | P280, P305+P351+P338 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340 |
Source: Inferred from related compounds.[9][10]
Handling and Storage:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[8]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place, away from strong oxidizing agents.[11]
-
First Aid: In case of contact, wash skin immediately with plenty of water.[12] For eye contact, rinse cautiously with water for several minutes.[8] If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.[10]
Conclusion
This compound is more than a mere chemical reagent; it is an enabling tool for medicinal chemists. Its carefully designed structure provides a robust platform for developing next-generation therapeutics, particularly in the competitive field of kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is paramount for any research organization aiming to leverage its potential to accelerate drug discovery programs.
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The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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3-氟吡啶-2-胺盐酸盐 CAS#: 1073372-09-4. ChemWhat. [Link]
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5-Chloro-3-fluoro-N-methylpyridin-2-amine. PubChem. [Link]
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2-Chloro-5-fluoropyridin-3-amine. PubChem. [Link]
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Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. MDPI. [Link]
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- 9. 2-Chloro-5-fluoropyridin-3-amine | C5H4ClFN2 | CID 44754868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. fishersci.com [fishersci.com]
- 12. matrixscientific.com [matrixscientific.com]
Synthesis of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride
An In-Depth Technical Guide to the Synthesis of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of a robust synthetic route for the preparation of this compound, a key building block in medicinal and agrochemical research.[1] The synthesis is strategically designed around a pivotal nucleophilic aromatic substitution (SNAr) reaction. This document details the underlying chemical principles, step-by-step experimental protocols, and analytical validation checkpoints necessary for the successful synthesis and isolation of this high-value compound. The content is structured to provide researchers, scientists, and drug development professionals with both theoretical understanding and practical, field-proven insights.
Introduction and Strategic Overview
5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine is a substituted pyridine derivative whose structural motifs are of significant interest in the development of novel pharmaceutical agents and agrochemicals.[1] The presence of halogen atoms can enhance binding affinity to biological targets, while the cyclopropyl group is a well-established bioisostere for phenyl rings or bulky alkyl groups, often improving metabolic stability and potency.[1][2]
The synthetic strategy presented herein focuses on a convergent and efficient pathway, beginning with a commercially available, poly-halogenated pyridine precursor. The core transformation involves the selective introduction of the cyclopropylamine moiety via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of pyridine chemistry. The final step is a standard acid-base reaction to form the stable hydrochloride salt, which improves handling and solubility characteristics.
Overall Synthetic Workflow
The synthesis is accomplished in two primary stages following the preparation of a key intermediate.
Caption: High-level overview of the synthetic pathway.
Mechanistic Considerations and Rationale
The cornerstone of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. In the pyridine ring system, positions 2 and 6 are electron-deficient due to the inductive effect of the ring nitrogen, making them susceptible to nucleophilic attack. This effect is further enhanced by the presence of electron-withdrawing groups like fluorine and chlorine.
The reaction of a di- or tri-halogenated pyridine with an amine nucleophile, such as cyclopropylamine, proceeds through a Meisenheimer complex intermediate. The choice of a polar aprotic solvent, such as DMSO or sulfolane, is critical as it effectively solvates the cationic species without strongly solvating the anionic nucleophile, thereby increasing its reactivity.[1] Elevated temperatures are typically required to provide the necessary activation energy for the substitution to occur at a practical rate.[1]
Mechanism of the Key SNAr Step
Caption: Simplified mechanism of the SNAr reaction.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-5-chloro-3-fluoropyridine
The synthesis begins with the selective amination of 2,3-difluoro-5-chloropyridine. This precursor is chosen for its commercial availability and the differential reactivity of its halogen substituents.
-
Protocol:
-
To a high-pressure autoclave, add 2,3-difluoro-5-chloropyridine (100 g, 0.669 mol).
-
Add aqueous ammonia (1.125 L, 8.025 mol, 12 eq.).[3]
-
Seal the autoclave and heat the reaction mixture to 120-130°C for 20-24 hours. The internal pressure will increase significantly.
-
After the reaction period, cool the autoclave to room temperature and carefully vent the excess ammonia.
-
Transfer the resulting slurry to a beaker and cool in an ice bath to precipitate the product.
-
Filter the solid product via suction filtration and wash the filter cake thoroughly with cold water.
-
Extract the aqueous filtrate with ethyl acetate (3 x 200 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to yield additional product.
-
Combine all solid products and slurry with a small amount of petroleum ether, then filter and dry under vacuum to afford 2-amino-3-fluoro-5-chloropyridine as a solid.[3]
-
-
Self-Validation: The product identity can be confirmed by 1H-NMR and Mass Spectrometry. Expected M/S: 147.1 [M+H]+.[3]
Step 2: Synthesis of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine (Free Base)
This core step involves the nucleophilic aromatic substitution of a suitable starting material with cyclopropylamine. While one could start from 2-amino-5-chloro-3-fluoropyridine and perform a coupling reaction[2][4], a more direct SNAr approach using a precursor like 5-chloro-2,3-difluoropyridine is often employed in industrial settings.[1]
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-chloro-2,3-difluoropyridine (10.0 g, 0.067 mol) in dimethyl sulfoxide (DMSO, 50 mL).[1]
-
Add cyclopropylamine (5.7 g, 0.10 mol, 1.5 eq.) to the solution.
-
Heat the reaction mixture to 120°C and maintain for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice water (200 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMSO.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield pure 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine as the free base.
-
Step 3: Formation of this compound
The final step is the conversion of the purified free base into its more stable and handleable hydrochloride salt.
-
Protocol:
-
Dissolve the purified 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine (from Step 2) in diethyl ether or isopropanol (approx. 10 mL per gram of amine).
-
Cool the solution in an ice bath.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete and the solution is acidic (test with pH paper).
-
Stir the resulting slurry in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether.
-
Dry the product under vacuum at 40-50°C to a constant weight to yield the final this compound.
-
Data Summary
The following table summarizes typical parameters and expected outcomes for the synthetic sequence.
| Step | Key Reactants | Key Reagents/Solvents | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | 2,3-Difluoro-5-chloropyridine | Aqueous Ammonia | 120-130 | 20-24 | 80-90[3] |
| 2 | 5-Chloro-2,3-difluoropyridine, Cyclopropylamine | DMSO | 120 | 12-16 | 65-80 |
| 3 | Amine Free Base | HCl in Diethyl Ether | 0 to RT | 0.5-1 | >95 |
Conclusion
This guide outlines a reliable and scalable synthetic route to this compound. By understanding the principles of the key SNAr reaction and adhering to the detailed protocols, researchers can confidently produce this valuable intermediate for applications in drug discovery and development. The inclusion of self-validating checkpoints ensures the integrity and purity of the final compound, meeting the stringent requirements of the scientific community.
References
-
Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles. PubMed. Available at: [Link]
- CN105669539A - Preparation method of 2-amino-3-fluoropyridine. Google Patents.
- WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine. Google Patents.
-
Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available at: [Link]
-
Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine | Organic Letters. ACS Publications. Available at: [Link]
-
Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid. PubMed. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Copper-Catalyzed Chan-Lam Cyclopropylation of Phenols and Azaheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 4. Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mechanism of Action of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the putative mechanism of action for the novel synthetic compound, 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride. Synthesizing data from structurally related molecules and established biochemical principles, we posit that this compound primarily functions as an ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This inhibition of CDK9, a critical regulator of transcriptional elongation, is the likely driver of its observed preclinical anticancer and potential antiparasitic activities. This document will detail the underlying molecular pathways, present methodologies for experimental validation, and offer insights into the structure-activity relationships that define this class of compounds.
Introduction: The Emergence of a Novel Pyridine Derivative
This compound is a halogenated aminopyridine derivative that has garnered interest within the medicinal chemistry landscape.[1] Its structural features, including a cyclopropyl group, a fluorinated and chlorinated pyridine core, suggest a potential for high-affinity interactions with specific biological targets.[1] While direct and extensive research on this specific hydrochloride salt is emerging, a wealth of data on analogous compounds allows for a well-supported hypothesis regarding its mechanism of action. This guide will provide an in-depth exploration of this hypothesized mechanism, grounded in the established pharmacology of related kinase inhibitors.
Compound Profile:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₉ClFN₂·HCl |
| Molecular Weight | 223.07 g/mol (hydrochloride salt) |
| CAS Number | 1073372-09-4 |
Core Mechanism of Action: Inhibition of Cyclin-Dependent Kinase 9 (CDK9)
The central hypothesis for the mechanism of action of this compound is its role as an inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a serine/threonine kinase that, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb is a crucial component of the cellular machinery that regulates gene transcription.
The Role of CDK9 in Transcriptional Elongation
In eukaryotic cells, the transcription of protein-coding genes by RNA Polymerase II (RNAP II) is a tightly regulated process. After initiation, RNAP II often pauses a short distance downstream from the transcription start site. The release of this paused polymerase to allow for productive transcriptional elongation is a key control point. This is where CDK9/P-TEFb plays a pivotal role. CDK9 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNAP II, which signals the transition from paused to elongating polymerase. This process is essential for the transcription of a multitude of genes, particularly those with short-lived mRNA transcripts, including many proto-oncogenes and anti-apoptotic proteins.
ATP-Competitive Inhibition of the CDK9 Kinase Domain
It is proposed that this compound acts as an ATP-competitive inhibitor of CDK9. The aminopyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. This structural element is believed to form hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, a critical interaction for inhibitor binding. The cyclopropyl and halogen substituents likely occupy adjacent hydrophobic pockets within the active site, contributing to the compound's binding affinity and selectivity. By occupying the ATP-binding site, the compound prevents the binding of ATP, thereby blocking the kinase activity of CDK9 and the subsequent phosphorylation of RNAP II.
Figure 1: Proposed mechanism of CDK9 inhibition by this compound.
Therapeutic Implications and Supporting Evidence
The inhibition of CDK9 has significant therapeutic potential, primarily in oncology and potentially in infectious diseases.
Anticancer Activity
Many cancers exhibit a phenomenon known as "transcriptional addiction," where they are highly dependent on the continuous expression of certain oncogenes and anti-apoptotic proteins (e.g., c-Myc, Mcl-1) for their survival and proliferation. These genes are often regulated by the CDK9-dependent transcriptional machinery. By inhibiting CDK9, this compound is hypothesized to selectively induce apoptosis in these cancer cells. Preliminary studies on structurally similar compounds have demonstrated cytotoxic effects against various cancer cell lines.[1]
Antiparasitic (Antimalarial) Potential
Emerging research suggests that aminopyridine derivatives possess antimalarial properties. The life cycle of the malaria parasite, Plasmodium falciparum, involves rapid proliferation, which necessitates robust transcriptional and replicative machinery. P. falciparum possesses a homolog of CDK9, and the inhibition of this kinase could disrupt the parasite's life cycle. While the precise mechanism of aminopyridine antimalarials is still under investigation, targeting parasitic CDKs is a plausible and promising strategy.
Experimental Workflows for Mechanistic Validation
To rigorously validate the proposed mechanism of action, a series of biochemical and cell-based assays are required.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of CDK9.
Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the compound to create a range of concentrations.
-
Prepare an assay buffer containing a suitable buffer (e.g., HEPES), MgCl₂, and a non-ionic detergent.
-
Prepare solutions of recombinant human CDK9/Cyclin T1 enzyme, a biotinylated peptide substrate, and ATP.
-
Prepare a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).
-
-
Assay Procedure:
-
In a 384-well microplate, add the test compound dilutions.
-
Add the CDK9/Cyclin T1 enzyme and peptide substrate mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the detection solution.
-
Incubate for a further period to allow for antibody binding.
-
-
Data Analysis:
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the ratio of the acceptor (APC) and donor (europium) fluorescence.
-
Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Figure 2: Workflow for an in vitro TR-FRET kinase inhibition assay.
Cellular Target Engagement and Downstream Effect Assays
These assays confirm that the compound interacts with its target in a cellular context and elicits the expected downstream biological effects.
Protocol: Western Blot Analysis of RNAP II Phosphorylation
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., a line known to be sensitive to transcriptional inhibitors).
-
Treat the cells with varying concentrations of this compound for a specified duration.
-
-
Protein Extraction and Quantification:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of the RNAP II CTD (Ser2) and total RNAP II (as a loading control).
-
Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated and total RNAP II.
-
Normalize the phosphorylated RNAP II signal to the total RNAP II signal to determine the effect of the compound on target phosphorylation.
-
Synthesis
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNA) reaction.
Protocol: Synthesis of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine
-
Reaction Setup:
-
In a reaction vessel, dissolve 5-chloro-2,3-difluoropyridine in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Add cyclopropylamine to the solution. An excess of the amine may be used to drive the reaction to completion.
-
Add a non-nucleophilic base, such as potassium carbonate, to scavenge the HF generated during the reaction.
-
-
Reaction Conditions:
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Salt Formation:
-
Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethanol).
-
Add a solution of hydrochloric acid in the same solvent dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.
-
Conclusion and Future Directions
While direct experimental data for this compound is still forthcoming in the public domain, the available evidence from structurally related compounds strongly supports its role as a CDK9 inhibitor. This mechanism of action provides a solid foundation for its potential development as an anticancer and antiparasitic agent. Future research should focus on obtaining definitive in vitro and in vivo data for this specific compound, including its kinase selectivity profile, efficacy in relevant disease models, and pharmacokinetic properties. Such studies will be crucial in validating its therapeutic potential and guiding its further development.
References
Sources
5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride as a kinase inhibitor
An In-Depth Technical Guide on 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride (ARRY-382), a Selective CSF-1R Kinase Inhibitor
Authored by a Senior Application Scientist
Foreword: The Strategic Imperative for Selective Kinase Inhibition
In the landscape of modern therapeutics, particularly within oncology and immunology, the pursuit of highly selective kinase inhibitors remains a paramount objective. The ability to modulate a single, disease-relevant kinase target without engaging in off-target activities is the hallmark of a well-designed therapeutic agent. This selectivity minimizes the potential for adverse effects and enhances the therapeutic window. This guide provides a comprehensive technical overview of this compound, also known as ARRY-382, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) kinase. We will delve into its mechanism of action, provide field-proven experimental protocols for its evaluation, and discuss its therapeutic rationale, offering a robust resource for researchers and drug development professionals.
Introduction to this compound (ARRY-382)
This compound, commercially identified as ARRY-382, is a small molecule inhibitor that has demonstrated high potency and selectivity for the CSF-1R kinase. The development of such targeted inhibitors is predicated on a deep understanding of the role of CSF-1R in various pathologies.
The Target: CSF-1R and Its Role in Disease
The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages and their precursors. Upon binding its ligands, CSF-1 or IL-34, the receptor dimerizes, leading to autophosphorylation of its intracellular kinase domain and the subsequent activation of downstream signaling pathways, including PI3K/AKT and MAPK/ERK.
In the context of cancer, the CSF-1/CSF-1R signaling axis is often co-opted by tumors to recruit and polarize tumor-associated macrophages (TAMs). These TAMs typically adopt an M2-like phenotype, which is associated with immunosuppression, angiogenesis, and metastasis. Therefore, inhibiting CSF-1R presents a compelling therapeutic strategy to reprogram the tumor microenvironment and enhance anti-tumor immunity.
Chemical and Physical Properties of ARRY-382
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in experimental settings.
| Property | Value |
| Chemical Formula | C9H10Cl2FN3 |
| Molecular Weight | 266.10 g/mol |
| CAS Number | 1269440-17-6 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
Mechanism of Action and Cellular Effects
ARRY-382 exerts its biological effects through competitive inhibition of ATP binding to the kinase domain of CSF-1R. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades.
Signaling Pathway Interruption
The diagram below illustrates the canonical CSF-1R signaling pathway and the point of intervention by ARRY-382.
Caption: CSF-1R signaling pathway and the inhibitory action of ARRY-382.
Cellular Consequences of CSF-1R Inhibition
The inhibition of CSF-1R signaling by ARRY-382 leads to several key cellular outcomes:
-
Depletion of TAMs: By blocking the survival signals for macrophages, ARRY-382 can reduce the number of TAMs in the tumor microenvironment.
-
Repolarization of Macrophages: The remaining macrophages may be skewed away from the immunosuppressive M2 phenotype towards a more pro-inflammatory M1 phenotype.
-
Enhanced Anti-Tumor Immunity: By alleviating the immunosuppressive effects of TAMs, CSF-1R inhibition can enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.
Experimental Protocols for the Evaluation of ARRY-382
The following protocols provide a framework for the in vitro and in vivo evaluation of ARRY-382. These are designed to be self-validating, with clear endpoints and controls.
In Vitro Kinase Inhibition Assay
This biochemical assay directly measures the ability of ARRY-382 to inhibit the enzymatic activity of CSF-1R.
Objective: To determine the IC50 value of ARRY-382 against CSF-1R.
Materials:
-
Recombinant human CSF-1R kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
ARRY-382 (serially diluted)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of ARRY-382 in DMSO, followed by a further dilution in kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and ARRY-382 at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system. The luminescence signal is proportional to kinase activity.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50.
Caption: Workflow for the in vitro kinase inhibition assay.
Cell-Based Phospho-CSF-1R Assay
This assay measures the ability of ARRY-382 to inhibit CSF-1-induced phosphorylation of CSF-1R in a cellular context.
Objective: To determine the cellular potency of ARRY-382.
Materials:
-
A suitable cell line expressing CSF-1R (e.g., bone marrow-derived macrophages, engineered cell lines)
-
Cell culture medium
-
Recombinant human CSF-1
-
ARRY-382 (serially diluted)
-
Lysis buffer
-
Phospho-CSF-1R (Tyr723) and Total CSF-1R antibodies
-
ELISA or Western blot reagents
Methodology:
-
Cell Culture: Plate cells and allow them to adhere. Serum-starve the cells overnight to reduce basal signaling.
-
Inhibitor Treatment: Treat the cells with a serial dilution of ARRY-382 for a defined period (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with a pre-determined concentration of CSF-1 for a short period (e.g., 15 minutes).
-
Lysis: Lyse the cells and collect the protein lysate.
-
Detection: Quantify the levels of phosphorylated and total CSF-1R using a sandwich ELISA or Western blotting.
-
Data Analysis: Normalize the phospho-CSF-1R signal to the total CSF-1R signal and plot the percentage of inhibition against the inhibitor concentration to determine the IC50.
In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of ARRY-382 in a preclinical animal model.
Objective: To assess the in vivo efficacy of ARRY-382 in a tumor model known to be dependent on CSF-1R signaling.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Tumor cells (e.g., MC38 colon adenocarcinoma)
-
ARRY-382 formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control and ARRY-382 at various doses). Administer the compound daily via the appropriate route (e.g., oral gavage).
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., immunohistochemistry for macrophage markers).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Therapeutic Potential and Future Directions
The selective inhibition of CSF-1R by ARRY-382 holds significant therapeutic promise, particularly in oncology. By modulating the tumor microenvironment, ARRY-382 has the potential to be used as a monotherapy or in combination with other anti-cancer agents, including chemotherapy, radiation, and immunotherapy.
Future research should focus on:
-
Combination Therapies: Identifying synergistic combinations of ARRY-382 with other agents.
-
Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to CSF-1R inhibition.
-
Exploring Other Indications: Investigating the potential of ARRY-382 in other diseases where macrophages play a pathogenic role, such as inflammatory and autoimmune disorders.
Conclusion
This compound (ARRY-382) is a valuable research tool and a potential therapeutic agent due to its high selectivity for CSF-1R. The protocols and information provided in this guide offer a solid foundation for researchers and drug developers working with this compound. As with any potent biological modulator, careful experimental design and a thorough understanding of its mechanism of action are essential for its successful application.
References
-
Adooq Bioscience. (n.d.). ARRY-382 hydrochloride. Retrieved from [Link]
- Cannarile, M. A., et al. (2017). Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy. Journal for ImmunoTherapy of Cancer, 5(1), 53.
- Ruffell, B., & Coussens, L. M. (2015). Macrophages and therapeutic resistance in cancer. Cancer cell, 27(4), 462-472.
An In-Depth Technical Guide to the Antiparasitic Activity of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride
Introduction: The Therapeutic Potential of Substituted Aminopyridines in Parasitic Diseases
Neglected tropical diseases and malaria continue to pose a significant global health burden, necessitating the urgent development of novel therapeutics.[1] The aminopyridine scaffold has emerged as a promising starting point for the design of new antiparasitic agents, with derivatives demonstrating activity against a range of protozoan parasites including Plasmodium, Trypanosoma, and Leishmania species. The unique structural characteristics of aminopyridines allow for diverse biological activities, often through the inhibition of essential parasite enzymes or interference with critical cellular processes.[1]
This technical guide focuses on 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride , a compound with structural motifs that suggest potential antiparasitic efficacy. Specifically, modifications to the pyridine structure, including halogenation and the incorporation of a cyclopropyl group, have been shown to enhance activity against Plasmodium falciparum, the primary causative agent of severe malaria.[2] The presence of chlorine and fluorine atoms may enhance binding affinity and specificity to molecular targets within the parasite.[2]
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating the antiparasitic properties of this compound. It provides a theoretical framework, detailed experimental protocols for in vitro and in vivo evaluation, and guidance on data interpretation and presentation.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in biological assays.
| Property | Value | Source |
| Molecular Formula | C₈H₉Cl₂FN₂ | [3] |
| Molecular Weight | 223.08 g/mol | [3] |
| CAS Number | 1073372-09-4 | [2][3][4] |
| Appearance | Solid | [3] |
| Storage | Sealed in a dry, room temperature environment | [3] |
Proposed Mechanism of Action: A Working Hypothesis
While the precise mechanism of action for this compound has not been definitively elucidated, the broader class of aminopyridine and quinoline-based antimalarials offers several plausible targets. The primary hypothesis is that these compounds interfere with essential biochemical pathways in the parasite that are distinct from the host, providing a therapeutic window.
Potential mechanisms include:
-
Inhibition of Nucleic Acid and Protein Synthesis: Some antimalarials function by disrupting the replication and translation machinery of the parasite.[5]
-
Disruption of Mitochondrial Function: The parasite's mitochondria are a validated drug target. Compounds like atovaquone inhibit the electron transport chain, leading to a collapse of the mitochondrial membrane potential.[5]
-
Enzyme Inhibition: Aminopyridines may act as inhibitors of specific parasite enzymes, such as dihydrofolate reductase, which is crucial for nucleic acid synthesis.[1][5][6]
-
Interference with Heme Detoxification: A common mechanism for quinoline-based drugs is the inhibition of hemozoin formation in the parasite's food vacuole, leading to a toxic buildup of free heme.[1][6]
The following diagram illustrates a generalized workflow for investigating the potential mechanisms of action of a novel antiparasitic compound.
Caption: Workflow for elucidating the mechanism of action.
Experimental Protocols
The following protocols are based on established methodologies for the evaluation of aminopyridine and other novel antimalarial compounds. They are intended to be adapted and optimized for the specific investigation of this compound.
In Vitro Antiplasmodial Activity Assays
High-throughput screening (HTS) is essential for the initial identification of antimalarial activity.[7] Commonly used assays include the SYBR Green I-based fluorescence assay, the Plasmodium Lactate Dehydrogenase (pLDH) assay, and luciferase-based reporter gene assays.[7]
This assay quantifies parasite proliferation by measuring the amount of parasite DNA.
Materials:
-
Plasmodium falciparum culture (drug-sensitive and resistant strains)
-
Complete parasite medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)
-
Human erythrocytes
-
96-well black microplates
-
Lysis buffer with SYBR Green I
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete parasite medium in a 96-well plate.
-
Add synchronized ring-stage P. falciparum-infected erythrocytes to each well.
-
Incubate the plates in a humidified, gassed incubator for 72 hours.
-
After incubation, add lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the drug concentration.
In Vitro Cytotoxicity Assays
Assessing the cytotoxicity of the compound against mammalian cell lines is crucial for determining its selectivity index (SI). The SI is a ratio of the cytotoxic concentration to the antiparasitic concentration and is a key indicator of therapeutic potential.
The MTT assay is a colorimetric assay that measures cellular metabolic activity.
Materials:
-
Mammalian cell lines (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear microplates
-
MTT solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Replace the medium in the cell plate with the drug dilutions.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) and the selectivity index (SI = CC50 / IC50).
The following diagram illustrates the workflow for in vitro efficacy and cytotoxicity testing.
Caption: Workflow for in vitro efficacy and cytotoxicity assessment.
In Vivo Antimalarial Activity
The Plasmodium berghei-infected mouse model is a standard for the in vivo evaluation of antimalarial compounds.[8]
Materials:
-
BALB/c mice
-
Plasmodium berghei (ANKA strain)
-
Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol in saline)
-
Giemsa stain
-
Microscope
Procedure:
-
Infect mice with P. berghei via intraperitoneal injection.
-
Randomly assign mice to treatment and control groups.
-
Administer this compound orally or via the desired route for four consecutive days, starting 24 hours post-infection.
-
On day 5 post-infection, collect thin blood smears from the tail vein of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.
-
Calculate the percent suppression of parasitemia relative to the vehicle-treated control group.
-
Monitor the mice for survival.
Data Presentation and Interpretation
Quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: In Vitro Activity and Cytotoxicity Profile (Hypothetical Data)
| Compound | P. falciparum Strain | IC50 (nM) | Mammalian Cell Line | CC50 (µM) | Selectivity Index (SI) |
| 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine HCl | 3D7 (Sensitive) | TBD | HeLa | TBD | TBD |
| 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine HCl | K1 (Resistant) | TBD | HEK293 | TBD | TBD |
| Chloroquine | 3D7 (Sensitive) | 10 ± 2 | HeLa | >100 | >10,000 |
| Chloroquine | K1 (Resistant) | 250 ± 30 | HEK293 | >100 | >400 |
TBD: To Be Determined
Table 2: In Vivo Efficacy in P. berghei Mouse Model (Hypothetical Data)
| Treatment Group | Dose (mg/kg/day) | % Parasitemia Suppression (Day 5) | Mean Survival Time (Days) |
| Vehicle Control | - | 0 | 7 ± 1 |
| Compound HCl | 10 | TBD | TBD |
| Compound HCl | 30 | TBD | TBD |
| Compound HCl | 100 | TBD | TBD |
| Artesunate | 5 | 98 ± 2 | >30 |
TBD: To Be Determined
Safety and Handling
While a specific safety data sheet for the hydrochloride salt was not found, related aminopyridine compounds are classified as hazardous.[9] It is prudent to handle this compound with appropriate safety precautions. This includes the use of personal protective equipment (gloves, lab coat, safety glasses) and working in a well-ventilated area. Avoid inhalation, ingestion, and contact with skin and eyes.
Conclusion and Future Directions
This compound represents a promising chemical scaffold for the development of novel antiparasitic agents. Its structural features are consistent with those of other aminopyridines that have demonstrated antimalarial activity. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of its in vitro efficacy, cytotoxicity, and in vivo activity.
Future research should focus on determining the IC50 and CC50 values of this compound, followed by in vivo studies to assess its efficacy and pharmacokinetic profile. Elucidating its specific mechanism of action will be critical for its further development as a potential drug candidate. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will also be instrumental in optimizing its potency and safety profile.
References
- Kumar, A., et al. (2012). 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure–activity relationship and mode of action studies. European Journal of Medicinal Chemistry, 51, 193-206.
- Accelerating Antimalarial Drug Discovery with a New High-Throughput Screen for Fast-Killing Compounds. (2024). ACS Infectious Diseases.
- Accelerating antimalarial drug discovery with a new high-throughput screen for fast-killing compounds. (2024). bioRxiv.
- Accelerating Antimalarial Drug Discovery with a New High-Throughput Screen for Fast-Killing Compounds. (2024). PubMed.
- A Novel Pyrazolopyridine with in Vivo Activity in Plasmodium berghei- and Plasmodium falciparum-Infected Mouse Models from Structure-Activity Relationship Studies around the Core of Recently Identified Antimalarial Imidazopyridazines. (2015). Journal of Medicinal Chemistry, 58(21), 8713-22.
- High-Throughput Screening Platform To Identify Inhibitors of Protein Synthesis with Potential for the Treatment of Malaria. (2022). Antimicrobial Agents and Chemotherapy, 66(7), e0022122.
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Antimalarials: Function, Uses, Side Effects, Drug Names. (n.d.). RxList. Retrieved January 19, 2026, from [Link]
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In vivo efficacy in Plasmodium berghei-infected mice: onset of action and recrudescence for control... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Antimalarial medication. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
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In vivo antimalarial efficacy of compound 3g (50 mg/kg body weight,... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Antimalarial agents: mechanisms of action. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]
- Evaluation of Plasmodium berghei Models in Malaria Research. (2023). Cureus, 15(8), e44319.
- The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. (2022). Molecules, 27(15), 4983.
- Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. (2021). Pharmaceuticals, 14(11), 1149.
- A Pharmacokinetic Study of Antimalarial 3,5-Diaryl-2-aminopyridine Derivatives. (2015). Journal of Chemistry, 2015, 854183.
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In vivo antimalarial activity against P. berghei (single dose of 100... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). International Journal of Molecular Sciences, 21(15), 5406.
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Aminopyridines. (n.d.). EPA. Retrieved January 19, 2026, from [Link]
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Cytotoxicity toward specific mammalian cell lines is reduced in lead... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. (2021). International Journal for Parasitology: Drugs and Drug Resistance, 16, 125-134.
-
In vitro antimalarial activities of cyclopropyl carboxamides against... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- Cyclopropyl Carboxamides: A New Oral Antimalarial Series Derived from the Tres Cantos Anti-Malarial Set (TCAMS). (2011). ACS Medicinal Chemistry Letters, 2(10), 773-777.
- Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. (2011). Tetrahedron Letters, 52(43), 5652-5654.
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A Technical Guide to 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine Hydrochloride: Properties, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride, a substituted pyridine derivative of significant interest in modern medicinal and agrochemical research. We will delve into its fundamental physicochemical properties, including its molecular weight, explore common synthetic pathways with a focus on methodological rationale, and discuss its emerging applications as a key building block in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural features for advanced scientific discovery.
Introduction: The Strategic Value of a Multifunctional Building Block
Substituted pyridine scaffolds are foundational in pharmaceutical development, prized for their ability to engage in a wide range of biological interactions. This compound distinguishes itself through a strategic combination of functional groups, each contributing to its potential as a high-value intermediate.
-
Halogenation (Chloro & Fluoro groups): The presence of chlorine and fluorine atoms is a well-established strategy in medicinal chemistry to modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2]
-
Cyclopropyl Moiety: The cyclopropylamine group introduces conformational rigidity, a feature known to improve pharmacokinetic profiles by reducing the entropic penalty of binding to a target protein.[1] This small, strained ring system is a bioisostere for other groups and can enhance potency and metabolic stability.[3]
-
Hydrochloride Salt Form: Formulation as a hydrochloride salt significantly improves the compound's aqueous solubility and handling characteristics, which is a critical consideration for both laboratory-scale experiments and potential pharmaceutical formulation.[1]
This guide synthesizes the available technical data to provide a holistic view of this compound, from its molecular identity to its practical application.
Physicochemical Properties and Molecular Identity
A precise understanding of a compound's physical and chemical properties is the bedrock of its effective application. 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine is available as a free base and, more commonly, as a hydrochloride salt for enhanced stability and solubility.
Core Data
The fundamental properties of the hydrochloride salt are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][4][5] |
| CAS Number | 1073372-09-4 | [1][4][6] |
| Molecular Formula | C₈H₉Cl₂FN₂ | [6] |
| Molecular Weight | 223.07 g/mol (also cited as 223.1 g/mol ) | [1][6] |
| Appearance | Solid (typical) | [7] |
| Purity | Commercially available at ≥98% | [6] |
| Storage | Room temperature, in a dry, well-ventilated place | [6][8] |
| InChI Key | KXXXTHCJQUBZNU-UHFFFAOYSA-N | [1] |
Note: The free base, 5-chloro-N-cyclopropyl-3-fluoropyridin-2-amine, has a distinct CAS Number (1073588-50-7) and molecular formula (C₈H₉ClFN₂).[9][10]
Structural Representation
Caption: Chemical structure of this compound.
Synthesis and Quality Control
The primary route for synthesizing this class of compounds is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This choice is dictated by the electron-deficient nature of the pyridine ring, which is further activated by the presence of electron-withdrawing halogen substituents, making it susceptible to attack by nucleophiles like cyclopropylamine.
Caption: Generalized workflow for the synthesis and quality control of the target compound.
Exemplary Synthetic Protocol
This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
5-chloro-2,3,6-trifluoropyridine (1 equivalent)
-
Cyclopropylamine (1.1 equivalents)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Hydrochloric acid (e.g., 2M solution in diethyl ether)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chloro-2,3,6-trifluoropyridine and anhydrous DMSO.
-
Nucleophilic Addition: Slowly add cyclopropylamine to the stirred solution at room temperature.
-
Heating: Heat the reaction mixture to 100–150 °C. The causality here is that elevated temperatures are required to overcome the activation energy for the SNAr reaction on the pyridine ring.[1] Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine to remove DMSO and unreacted starting materials.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.
-
Purification: Purify the crude product via flash column chromatography to obtain the pure free base.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., ethyl acetate). Add a solution of hydrochloric acid (1 equivalent) dropwise with stirring.
-
Isolation: The hydrochloride salt will typically precipitate out of the solution. Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.
Self-Validation and Characterization:
-
Purity Assessment: The purity of the final product should be confirmed to be >98% by High-Performance Liquid Chromatography (HPLC).[1]
-
Structural Confirmation: The identity of the compound must be unequivocally confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.[1]
Applications in Research and Development
This compound is not an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value lies in providing a structurally rigid and functionally decorated scaffold for building more complex molecules with potential biological activity.
Caption: Relationship between the core scaffold and its potential application areas and targets.
Therapeutic Potential of Derivatives
-
Anticancer Activity: Research on analogous structures has shown that derivatives can act as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a validated target in certain cancers, including diffuse large B-cell lymphoma (DLBCL), making this scaffold a promising starting point for novel oncology drugs.[1]
-
Antiparasitic Agents: The pyridine core is a common feature in antimalarial drugs. Modifications to this scaffold, including the incorporation of a cyclopropyl group, have been investigated to enhance activity against Plasmodium falciparum while maintaining metabolic stability.[1]
-
Antibacterial Agents: The core structure shares features with the quinolone class of antibiotics. It can serve as a scaffold for new fluoroquinolone-like antibacterial agents that may be effective against resistant bacterial strains by inhibiting enzymes like DNA gyrase and topoisomerase IV.[11]
Agrochemical Development
Beyond medicine, substituted pyridines are vital in creating modern agrochemicals. The structural motifs present in this compound can be used to develop new pesticides designed to overcome pest resistance and potentially reduce application dosages.[1]
Safety and Handling
This compound is intended for research and development purposes only and is not for human or veterinary use.[1] Users must consult the full Safety Data Sheet (SDS) provided by the supplier before handling. General precautions for handling toxic chemical powders include:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store locked up in a tightly closed container in a dry and cool place.[8][12]
Conclusion
This compound is a strategically designed chemical intermediate whose value is greater than the sum of its parts. With a confirmed molecular weight of approximately 223.07 g/mol , a well-understood synthetic pathway via SNAr, and a unique combination of halogen and cyclopropyl functionalities, it serves as a powerful and versatile platform. For researchers in drug discovery and agrochemical science, it offers a robust starting point for developing next-generation molecules with enhanced potency, specificity, and optimized pharmacokinetic properties.
References
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5-Chloro-2-cyclopropylamino-3-fluoropyridine, HCl, min 98%, 100 grams. (n.d.). Oakwood Chemical. Retrieved January 19, 2026, from [Link]
-
2-Amino-5-chloro-3-fluoropyridine (97%) - Amerigo Scientific. (n.d.). Amerigo Scientific. Retrieved January 19, 2026, from [Link]
-
2-Chloro-5-fluoropyridin-3-amine | C5H4ClFN2 | CID 44754868 - PubChem. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (n.d.). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]
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Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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A Technical Guide to the Spectroscopic Characterization of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride
Introduction
5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride is a substituted pyridine derivative that serves as a critical building block in the synthesis of novel pharmaceutical and agrochemical agents.[1] Its unique structural arrangement, featuring halogen substituents and a cyclopropylamine moiety, makes it a valuable intermediate for developing compounds with diverse biological activities.[1] For researchers and professionals in drug development, unambiguous confirmation of the structure, purity, and identity of such intermediates is paramount.
This in-depth guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of this compound. The narrative moves beyond a simple listing of data, delving into the causality behind experimental choices and the logic of spectral interpretation, ensuring a robust and self-validating analytical workflow. This multi-technique approach is fundamental to quality control and regulatory compliance in pharmaceutical development.[2][3]
Molecular Structure and Physicochemical Properties
A precise understanding of the molecule's composition is the foundation of all spectroscopic analysis.
-
Chemical Name: this compound
-
Molecular Formula: C₈H₉Cl₂FN₂[5]
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry, providing unparalleled detail on the connectivity and chemical environment of atoms.[2][3] For pharmaceutical compounds, it is a primary analytical method for identity confirmation and quantitative analysis.[6]
Expertise & Rationale in Experimental Design
The choice of experimental parameters is critical for acquiring high-quality, interpretable data.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this analysis. Its high polarity readily dissolves the hydrochloride salt, and its aprotic nature allows for the observation of exchangeable protons, such as the N-H proton, which would otherwise be lost due to rapid exchange in protic solvents like D₂O or CD₃OD.[7][8]
-
Impact of Hydrochloride Salt Formation: The compound is a hydrochloride salt, meaning the most basic nitrogen atom—the pyridine ring nitrogen—is protonated. This positive charge induces a significant downfield shift (deshielding) in the ¹H NMR spectrum for protons on or near the pyridine ring, a key diagnostic feature.[7]
Experimental Workflow and Data Interpretation
The following workflow ensures a systematic and verifiable approach to NMR analysis.
Caption: Standard workflow for NMR spectroscopic analysis.
Representative Spectroscopic Data
While specific, experimentally-derived spectra are proprietary, the following tables outline the expected chemical shifts and assignments based on established principles for this molecular structure.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 | Doublet | 1H | H-6 | Deshielded by adjacent protonated nitrogen and halogen. |
| ~7.8 | Doublet | 1H | H-4 | Deshielded by adjacent halogen and ring electronics. |
| ~3.0 | Multiplet | 1H | NH -CH | Exchangeable proton, broad signal. |
| ~2.8 | Multiplet | 1H | NH-CH - | Methine proton of the cyclopropyl group. |
| ~0.8 | Multiplet | 2H | -CH₂ - | Diastereotopic protons of the cyclopropyl group. |
| ~0.6 | Multiplet | 2H | -CH₂ - | Diastereotopic protons of the cyclopropyl group. |
Table 2: Predicted ¹³C NMR Data (126 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 | C2 (C-NH) | Attached to two nitrogen atoms. |
| ~148 (d) | C3 (C-F) | Strong C-F coupling, downfield shift. |
| ~140 (d) | C6 | Influenced by protonated ring nitrogen. |
| ~135 (d) | C4 | Influenced by adjacent halogen and ring electronics. |
| ~115 (d) | C5 (C-Cl) | Carbon bearing chlorine. |
| ~25 | NH-CH - | Cyclopropyl methine carbon. |
| ~7 | -CH₂ - | Cyclopropyl methylene carbons. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and reliable technique for identifying the functional groups within a molecule, serving as an excellent orthogonal method to NMR for identity confirmation.[9] The spectrum is a unique fingerprint, arising from the vibrational frequencies of specific chemical bonds.[9]
Experimental Protocol
For a solid sample like this hydrochloride salt, the Attenuated Total Reflectance (ATR) method is efficient and requires minimal sample preparation.
Caption: Workflow for acquiring an IR spectrum using ATR.
Expected Vibrational Bands and Interpretation
The IR spectrum will be dominated by absorptions corresponding to the amine, the aromatic ring, and the alkyl functionalities.
Table 3: Key IR Absorption Bands and Assignments
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group | Expected Appearance |
| 3200 - 3400 | N-H Stretch | Secondary Amine (NH) | Single, sharp to medium peak.[10][11] |
| 3000 - 3100 | C-H Stretch | Aromatic (Pyridine Ring) | Medium to weak peaks. |
| 2800 - 3000 | C-H Stretch | Aliphatic (Cyclopropyl) | Medium to strong peaks. |
| ~1620 | N-H Bend | Primary/Secondary Amine | Medium, sharp peak.[10][12] |
| 1550 - 1600 | C=C / C=N Stretch | Aromatic Ring | Multiple sharp bands of varying intensity. |
| 1250 - 1350 | C-N Stretch | Aromatic Amine | Strong intensity band.[10][12] |
| 1000 - 1200 | C-F Stretch | Aryl-Fluoride | Strong, characteristic absorption. |
| 700 - 850 | C-Cl Stretch | Aryl-Chloride | Strong absorption in the fingerprint region. |
Mass Spectrometry (MS): Molecular Weight and Formula Verification
Mass spectrometry provides the exact molecular weight and, through isotopic patterns and fragmentation, corroborates the elemental formula of the compound.
Rationale for Analytical Strategy
-
Ionization Technique: Electrospray Ionization (ESI) is the preferred method. It is a soft ionization technique ideal for polar, thermally labile molecules and salts, minimizing fragmentation and clearly showing the molecular ion.[7] The analysis is typically run in positive ion mode to detect the protonated cation.
-
Expected Ion: As a hydrochloride salt, the compound will dissociate in solution. The mass spectrometer will detect the protonated form of the free base, [M+H]⁺, where 'M' is 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine (MW = 186.62 g/mol ).[13]
-
Isotopic Signature: A crucial validation step is observing the characteristic isotopic pattern for chlorine. Chlorine exists naturally as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, any chlorine-containing ion will appear as a pair of peaks separated by approximately 2 m/z units, with a relative intensity ratio of about 3:1. This provides definitive evidence for the presence of one chlorine atom.
LC-MS Experimental Workflow
Caption: Typical workflow for LC-MS analysis of a pharmaceutical salt.
Predicted Mass Spectrometry Data
The analysis will focus on identifying the mass-to-charge ratio (m/z) of the protonated parent molecule.
Table 4: Expected High-Resolution MS Data for the [M+H]⁺ Ion
| Ion Species | Description | Calculated m/z (for ³⁵Cl) | Calculated m/z (for ³⁷Cl) | Expected Ratio |
| [C₈H₉ClFN₂ + H]⁺ | Protonated molecule with ³⁵Cl | 187.0493 | - | ~100% |
| [C₈H₉ClFN₂ + H]⁺ | Protonated molecule with ³⁷Cl | 189.0463 | - | ~32% |
Conclusion
The synergistic application of NMR, IR, and MS provides a rigorous and multi-faceted characterization of this compound. NMR spectroscopy delivers the definitive molecular structure and connectivity. IR spectroscopy offers rapid confirmation of key functional groups, acting as a structural fingerprint. Finally, mass spectrometry verifies the molecular weight and elemental composition through precise mass and isotopic distribution analysis. Together, these techniques form a self-validating system that ensures the identity, purity, and quality of this critical synthetic intermediate, underpinning the integrity of subsequent research and development efforts.
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Moravek. Applications of NMR in Pharmaceutical Analysis. [Link]
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Hu, G. et al. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]
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Grzonka, Z. NMR spectroscopy: Quality control of pharmaceutical products. New Food Magazine. [Link]
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Bruker. How to Use Solid-state NMR for Pharmaceutical Analysis. [Link]
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Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]
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University of Calgary. IR: amines. [Link]
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Smith, B.C. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]
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Chemistry Steps. Interpreting IR Spectra. [Link]
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National Institutes of Health. Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. [Link]
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Reddit. How to detect a HCl salt in organic compunds. [Link]
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Rilas Technologies. Understanding the Impact of Non-Volatile Salts in Mass Spectrometry Analysis. [Link]
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Reddit. Is it possible to detect a salt (Cl-) salt with mass spectroscopy? [Link]
-
ChemWhat. 3-Fluoropyridin-2-amine hydrochloride. [Link]
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride via Nucleophilic Aromatic Substitution
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride, a key building block in modern medicinal chemistry. The synthesis is centered on a regioselective Nucleophilic Aromatic Substitution (SNAr) reaction, followed by conversion to the hydrochloride salt for improved stability and handling. We delve into the mechanistic rationale for experimental choices, present a detailed step-by-step methodology, and outline safety protocols and analytical characterization. This guide is intended for researchers, chemists, and professionals in drug discovery and development, offering a robust and reproducible pathway to this valuable compound.
Introduction and Scientific Context
Substituted 2-aminopyridines are privileged scaffolds found in a multitude of pharmacologically active agents, including kinase inhibitors and modulators of other critical biological targets.[1][2] The title compound, this compound, combines several key structural features: a halogenated pyridine core, a fluorine atom that can modulate pKa and metabolic stability, and a cyclopropylamine moiety known to impart favorable properties in drug candidates.[3]
The synthesis leverages the principles of Nucleophilic Aromatic Substitution (SNAr), a powerful method for functionalizing electron-deficient aromatic systems.[4] The pyridine ring, being inherently electron-deficient, is pre-activated for such transformations. The strategic placement of halogen substituents further enhances its electrophilicity, enabling a controlled and high-yielding synthesis. This document provides a self-validating protocol, from reaction setup to final product characterization.
The SNAr Mechanism: Rationale for Regioselectivity
The core of this synthesis is the SNAr reaction between a suitable precursor, 2,3-difluoro-5-chloropyridine, and cyclopropylamine. The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The lone pair of the nitrogen atom in cyclopropylamine attacks the most electrophilic carbon on the pyridine ring. In 2,3-difluoro-5-chloropyridine, the C2 position is the most activated site. This is due to the potent electron-withdrawing inductive effect of the adjacent fluorine atom and, critically, the ability of the ring nitrogen to stabilize the resulting negative charge through resonance.[1]
-
Formation of the Meisenheimer Intermediate: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and onto the electronegative ring nitrogen, which provides significant stabilization.[5]
-
Elimination and Re-aromatization: The aromaticity of the ring is restored by the elimination of the leaving group from the C2 position. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. Consequently, the bond strength of the leaving group is less important than its ability to activate the ring through induction. This explains the counter-intuitive leaving group trend where fluoride is often superior to other halogens (F > Cl > Br > I) because its high electronegativity makes the attached carbon more electrophilic.[5][6]
The reaction is highly regioselective for the C2 position over the C3 position, as attack at C3 would not allow for direct resonance stabilization of the negative charge by the ring nitrogen.
Caption: Regioselective S-N-Ar mechanism at the C2 position.
Experimental Protocols
This section is divided into two parts: the synthesis of the free amine and its subsequent conversion to the hydrochloride salt.
Part A: Synthesis of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine
Materials & Reagents:
| Reagent/Material | CAS Number | Supplier | Grade |
| 2,3-Difluoro-5-chloropyridine | 89402-43-7 | Commercial | >98% |
| Cyclopropylamine | 765-30-0 | Commercial | >99% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Commercial | Anhydrous, >99% |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Commercial | Anhydrous, >99.8% |
| Ethyl Acetate (EtOAc) | 141-78-6 | Commercial | ACS Grade |
| Hexanes | 110-54-3 | Commercial | ACS Grade |
| Saturated aq. NaHCO₃ solution | N/A | Lab Prepared | - |
| Brine (Saturated aq. NaCl) | N/A | Lab Prepared | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Commercial | - |
| Silica Gel | 63231-67-4 | Commercial | 230-400 mesh |
Step-by-Step Protocol:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-difluoro-5-chloropyridine (5.00 g, 33.4 mmol, 1.0 equiv.), anhydrous potassium carbonate (9.24 g, 66.8 mmol, 2.0 equiv.), and anhydrous DMSO (40 mL).
-
Reagent Addition: Begin stirring the suspension. Slowly add cyclopropylamine (2.85 g, 50.1 mmol, 1.5 equiv.) to the mixture at room temperature.
-
Reaction Execution: Heat the reaction mixture to 110 °C using an oil bath. Maintain this temperature for 16-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes/EtOAc eluent system. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the dark solution into a beaker containing 200 mL of ice-cold water. Stir for 15 minutes.
-
Workup - Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the product with ethyl acetate (3 x 75 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of 5% to 20% ethyl acetate in hexanes. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine as a solid.
Part B: Formation of the Hydrochloride Salt
Materials & Reagents:
| Reagent/Material | CAS Number | Supplier | Grade |
| 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine | 1073588-50-7 | Synthesized | Purified |
| Diethyl Ether (Et₂O) | 60-29-7 | Commercial | Anhydrous |
| Hydrochloric Acid, 2.0 M solution in diethyl ether | N/A | Commercial | - |
Step-by-Step Protocol:
-
Dissolution: Dissolve the purified free amine (e.g., 4.0 g, 21.4 mmol) in 50 mL of anhydrous diethyl ether in an Erlenmeyer flask. Mild warming may be required for complete dissolution. Cool the solution to 0 °C in an ice bath.
-
Salt Formation: While stirring the solution at 0 °C, add 2.0 M HCl in diethyl ether (12.8 mL, 25.7 mmol, 1.2 equiv.) dropwise via a syringe. A white precipitate will form immediately.
-
Crystallization/Precipitation: Continue stirring the suspension at 0 °C for 30 minutes to ensure complete precipitation.
-
Isolation: Isolate the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether (2 x 15 mL) to remove any excess HCl and soluble impurities.
-
Drying: Dry the product under high vacuum at room temperature to a constant weight. This yields the final this compound as a stable, free-flowing white to off-white solid.
Workflow and Characterization
Caption: From reactants to final characterized product.
Analytical Characterization:
The identity, purity, and structure of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities. The spectra should be consistent with the proposed structure of this compound.
-
LC-MS: To confirm the molecular weight of the parent ion (free base) and to assess the purity of the sample.
-
HPLC: To determine the final purity of the compound, typically aiming for >98%.
-
Melting Point: To provide a physical constant for the synthesized salt.
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
2,3-Difluoro-5-chloropyridine: Harmful if swallowed and causes skin and eye irritation. Avoid contact and inhalation.[5]
-
Cyclopropylamine: Highly flammable liquid and vapor. It is corrosive and causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled. Keep away from heat, sparks, and open flames. Handle with extreme care.[7][8]
-
Dimethyl Sulfoxide (DMSO): Can be absorbed through the skin. Handle with gloves.
-
Hydrochloric Acid (in Ether): Corrosive and flammable. The solution releases HCl gas. Handle in a fume hood with appropriate care to avoid inhalation and contact.
References
-
Nile Chemicals. (2023, November 17). Making Aniline HCl. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dichloro-3-fluoropyridine. Retrieved from [Link]
-
ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl? Retrieved from [Link]
-
ResearchGate. (2012, July 25). How to make a salt of a novel compound? Retrieved from [Link]
-
YouTube. (2022, June 6). Amine and HCl - salt formation reaction. Retrieved from [Link]
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Application Note: A Multi-technique Approach for the Comprehensive Characterization of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the analytical methods required for the comprehensive characterization of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride (CAS: 1073372-09-4), a key building block in the pharmaceutical and agrochemical industries.[1] Ensuring the identity, purity, and stability of this intermediate is critical for the quality of the final active ingredient. This guide outlines an integrated workflow employing chromatographic, spectroscopic, and thermal analysis techniques. We provide not only step-by-step protocols but also the scientific rationale behind the choice of each method, enabling researchers to perform robust and reliable characterization.
Introduction and Compound Overview
This compound is a substituted aminopyridine derivative. The presence of multiple functional groups—a pyridine ring, halogen atoms (Cl and F), a secondary amine, and a cyclopropyl moiety—necessitates a multi-faceted analytical approach for unambiguous characterization.[1] The hydrochloride salt form is often used to improve the compound's stability and handling properties.[1] This guide details the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (TGA/DSC) for a complete quality assessment.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1073372-09-4 | [1][2][3] |
| Molecular Formula | C₈H₉ClFN₂ · HCl | [1] |
| Molecular Weight | 223.08 g/mol | [1] |
| Appearance | Solid |[4] |
Chromatographic Analysis for Purity and Assay: HPLC
Causality of Method Selection: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. For a polar and ionizable molecule like an aminopyridine hydrochloride, reversed-phase HPLC is the ideal choice. It separates the main compound from potential impurities based on differences in hydrophobicity, providing both qualitative purity (purity profile) and quantitative results (assay).[5][6]
Protocol 2.1: Reversed-Phase HPLC Purity Determination
This protocol is designed to be a self-validating system for routine quality control.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 2.7 µm particle size).[7]
-
Mobile Phase A: 0.1% Phosphoric acid in Water, pH adjusted to 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV at 254 nm.[7]
-
-
System Suitability Test (SST):
-
Inject a standard solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.
-
-
Data Analysis:
-
Calculate purity using the area percent method. The percentage purity is the area of the main peak divided by the total area of all peaks, multiplied by 100.
-
Table 2: Summary of HPLC Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 (150 x 4.6 mm, 2.7 µm) | Standard for reversed-phase separation of small molecules. |
| Mobile Phase | Water (0.1% H₃PO₄) / ACN | Provides good peak shape for basic compounds and is MS-compatible. |
| Detection | UV at 254 nm | The aromatic pyridine ring provides strong UV absorbance at this wavelength. |
| Temperature | 35 °C | Ensures reproducible retention times and improves peak shape.[8][9] |
Structural Elucidation and Confirmation
A combination of NMR and MS is required for unambiguous confirmation of the chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Method Selection: NMR is the most powerful technique for determining the precise structure of an organic molecule. For this compound, ¹H NMR identifies the proton environments (cyclopropyl, aromatic, amine), ¹³C NMR identifies the carbon skeleton, and ¹⁹F NMR provides a highly sensitive and direct confirmation of the fluorine atom's presence and electronic environment.[10][11] The coupling constants between these nuclei (J-coupling) are critical for establishing connectivity.[12][13]
Protocol 3.1.1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for hydrochloride salts to ensure solubility and allow observation of the N-H proton.[10]
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Expected signals include multiplets for the cyclopropyl protons, distinct signals for the two aromatic protons, and a signal for the N-H proton.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The number of signals should correspond to the number of unique carbon atoms in the structure. The C-F and C-Cl carbons will show characteristic chemical shifts.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A single signal is expected, and its chemical shift is highly diagnostic of its position on the pyridine ring.[10]
-
Mass Spectrometry (MS)
Causality of Method Selection: MS provides the molecular weight of a compound, serving as a primary identity test. For 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine, the most crucial diagnostic feature is the isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[14][15] This results in two molecular ion peaks ([M+H]⁺ and [M+H+2]⁺) separated by 2 m/z units with a corresponding ~3:1 intensity ratio, which is a definitive indicator of a single chlorine atom in the molecule.[14][15][16]
Protocol 3.2.1: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Method: Use the HPLC method described in Protocol 2.1, but replace the phosphoric acid buffer with a volatile alternative like 0.1% formic acid in water to ensure compatibility with the MS source.
-
MS Parameters:
-
Ionization Mode: ESI, Positive.
-
Scan Range: m/z 50-500.
-
-
Data Interpretation:
-
Look for the protonated molecular ion ([M+H]⁺) corresponding to the free base (C₈H₉ClFN₂), which has a monoisotopic mass of 187.05.
-
Confirm the presence of the [M+H+2]⁺ isotopic peak at ~m/z 189.05 with approximately one-third the intensity of the [M+H]⁺ peak.
-
Solid-State and Functional Group Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality of Method Selection: FTIR spectroscopy is a rapid and simple method to identify the key functional groups present in a molecule.[17] It provides a molecular "fingerprint" that can be used for identity confirmation and to detect major structural changes.
Protocol 4.1.1: FTIR Analysis
-
Sample Preparation: Use a solid sampling technique such as Attenuated Total Reflectance (ATR) or prepare a KBr (potassium bromide) pellet containing ~1% of the sample.
-
Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
-
Data Interpretation: Identify characteristic absorption bands.
Table 3: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3300 - 3400 | N-H Stretch | Secondary Amine[18] |
| 3100 - 3000 | C-H Stretch | Aromatic & Cyclopropyl |
| ~1620 | N-H Bend (Scissoring) | Amine[19] |
| 1600 - 1450 | C=C and C=N Stretch | Pyridine Ring[18] |
| 1400 - 1000 | C-F Stretch | Aryl-Fluoride[18] |
| 800 - 600 | C-Cl Stretch | Aryl-Chloride |
Thermal Analysis (TGA & DSC)
Causality of Method Selection: Thermal analysis is essential for characterizing the solid-state properties of a pharmaceutical compound, particularly a salt.[20] Thermogravimetric Analysis (TGA) measures changes in mass with temperature, revealing thermal stability, decomposition points, and the presence of residual solvents or water.[21][22] Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions, allowing for the determination of melting point, purity, and the detection of polymorphic forms.[23][24]
Protocol 4.2.1: TGA/DSC Analysis
-
Instrumentation: A TGA instrument and a DSC instrument, or a simultaneous TGA-DSC analyzer.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
TGA Method:
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Temperature Program: Heat from 30 °C to 400 °C at a rate of 10 °C/min.
-
-
DSC Method:
-
Atmosphere: Nitrogen, flow rate of 50 mL/min.
-
Temperature Program: Heat from 30 °C to a temperature just above the melting point at 10 °C/min.
-
-
Data Interpretation:
-
TGA Thermogram: Examine for mass loss steps. A step below 100 °C may indicate water, while steps at higher temperatures before decomposition could suggest solvent loss. The onset of significant mass loss indicates the decomposition temperature.
-
DSC Thermogram: Look for endothermic peaks. A sharp peak indicates the melting point of a crystalline solid. Broad endotherms at lower temperatures may correspond to dehydration or desolvation events.[23]
-
Integrated Analytical Workflow
A logical workflow ensures that all critical quality attributes are assessed efficiently. The identity of the material should be confirmed first, followed by purity assessment and finally, detailed solid-state characterization.
Caption: Integrated workflow for comprehensive characterization.
Conclusion
The analytical characterization of this compound requires an orthogonal, multi-technique approach. The combination of HPLC for purity, NMR and MS for structural verification, and FTIR and thermal analysis for functional group and solid-state properties provides a complete and reliable assessment of the material's quality. The protocols and rationale outlined in this guide establish a robust framework for researchers and quality control laboratories to ensure the integrity of this important chemical intermediate.
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Thomas, W. A., & Griffin, G. E. (1970). The NMR spectra of some fluorinated pyridine derivatives. Organic Magnetic Resonance, 2(5), 503–510.
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Zapevalov, A. Y., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 4(113).
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SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC.
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Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987-991.
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Chemistry LibreTexts. (2020). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
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Dong, S., et al. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 55(12), 1396-1400.
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Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6593.
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Chemistry LibreTexts. (2023). Mass Spectrometry of Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
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BenchChem. (n.d.). This compound. BenchChem.
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography.
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Dong, S., et al. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 55(12), 1396-1400.
-
ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. ResearchGate.
-
Ivanova, B. B. (2007). A reducing-difference IR-spectral study of 4-aminopyridine. Journal of the Serbian Chemical Society, 72(1), 69-77.
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Khmel'nitskii, R. A., et al. (1975). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 44(10), 887.
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BLDpharm. (n.d.). This compound. BLDpharm.
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Palkó, M., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11373-11380.
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Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1599.
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Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Pearson.
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
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Jamrógiewicz, M., et al. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Pharmaceuticals, 17(1), 89.
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NETZSCH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. NETZSCH.
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Gerig, J. T. (2002). Fluorine NMR. Encyclopedia of Nuclear Magnetic Resonance.
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METTLER TOLEDO. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. METTLER TOLEDO.
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ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals. ResolveMass Laboratories Inc.
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AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM.
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Matrix Scientific. (n.d.). 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine. Matrix Scientific.
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Amerigo Scientific. (n.d.). 2-Amino-5-chloro-3-fluoropyridine (97%). Amerigo Scientific.
-
Golen, J. A., & Rheingold, A. L. (2018). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. IUCrData, 3(10), x181463.
-
BenchChem. (n.d.). A Technical Guide to 5-Chloro-2-fluoropyridin-3-amine: Commercial Availability, Purity, and Analysis. BenchChem.
-
Sigma-Aldrich. (n.d.). 2-Amino-5-chloro-3-fluoropyridine 97%. Sigma-Aldrich.
-
BenchChem. (n.d.). Technical Guide: Physicochemical Properties of 5-Chloro-2-fluoropyridin-3-amine. BenchChem.
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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride
Abstract
This application note presents a detailed, robust, and validated protocol for the purification of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride (CAS: 1073372-09-4), a substituted pyridine derivative of significant interest in medicinal chemistry and drug development.[1] The inherent polarity and basicity of this compound present unique challenges for chromatographic separation, primarily the risk of poor retention and peak tailing on standard reversed-phase columns. This guide outlines a reversed-phase HPLC (RP-HPLC) methodology employing an acidic mobile phase modifier to ensure sharp, symmetrical peaks and efficient separation from synthesis-related impurities. The causality behind each experimental step is explained to provide researchers with a foundational understanding for adapting the method to similar molecules.
Introduction and Separation Principle
This compound is a key building block in the synthesis of novel therapeutic agents.[1] Its structure comprises a halogenated pyridine core, a basic secondary amine, and a cyclopropyl moiety. As a hydrochloride salt, its aqueous solubility is enhanced, but its polar and ionizable nature complicates purification.[1]
Standard reversed-phase chromatography, which separates molecules based on hydrophobicity, can be challenging for such polar compounds as they may elute near the solvent front with poor retention.[2][3] Furthermore, the basic nitrogen atoms on the pyridine ring and the amine can engage in secondary ionic interactions with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases. This interaction leads to significant peak tailing, reducing resolution and compromising purity.[4]
To overcome these challenges, this protocol employs a C18 stationary phase with an acidic mobile phase modifier, Trifluoroacetic Acid (TFA). The low pH environment (~2) serves two critical functions:
-
Analyte Protonation: It ensures that the basic nitrogen centers of the target molecule are consistently protonated, carrying a stable positive charge.
-
Silanol Suppression: It suppresses the deprotonation of surface silanol groups, minimizing the secondary ionic interactions that cause peak tailing.[4]
This approach results in a highly reproducible separation driven primarily by hydrophobic interactions, with sharp, symmetrical peak shapes suitable for high-purity fraction collection.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a robust purification method.
| Property | Value | Source |
| CAS Number | 1073372-09-4 | [1][5] |
| Molecular Formula | C₈H₉ClFN₂ · HCl | [1] |
| Molecular Weight | 223.07 g/mol | [1] |
| Nature | Polar, basic heterocyclic amine hydrochloride salt | [1][6] |
| Purity Analysis | HPLC is a standard method for purity confirmation | [1] |
Materials and Instrumentation
| Category | Item | Specifications / Rationale |
| Instrumentation | Preparative HPLC System | Equipped with a gradient pump, autosampler/manual injector, column oven, and a Diode Array Detector (DAD) or multi-wavelength UV-Vis detector. |
| Fraction Collector | Required for automated collection of the purified compound. | |
| Rotary Evaporator | For efficient removal of HPLC solvents post-purification. | |
| Chromatography Column | Reversed-Phase C18 | e.g., Phenomenex Luna® C18(2), Waters XBridge™ BEH C18, or equivalent. Dimensions: 10-50 mm ID x 150-250 mm L, 5-10 µm particle size. A high-purity, end-capped silica is crucial. |
| Chemicals & Solvents | Water | HPLC Grade or Milli-Q® |
| Acetonitrile (MeCN) | HPLC Grade, Far-UV cutoff | |
| Trifluoroacetic Acid (TFA) | HPLC Grade, >99.5% purity | |
| Methanol (MeOH) / DMSO | HPLC Grade, for sample dissolution | |
| Consumables | Syringe Filters | 0.45 µm PTFE or Nylon membrane, for sample clarification.[4] |
| Glassware | Volumetric flasks, beakers, collection tubes. |
Detailed Purification Protocol
This protocol is designed as a starting point and can be optimized based on the specific impurity profile of the crude material.
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of Trifluoroacetic Acid (TFA) to achieve a 0.1% (v/v) concentration. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
-
Mobile Phase B (Organic): To 999 mL of HPLC-grade Acetonitrile (MeCN), add 1 mL of TFA for a 0.1% (v/v) concentration. Mix well and degas. The use of TFA in both phases prevents baseline shifts during the gradient caused by changes in UV absorbance.[4]
Sample Preparation
-
Dissolution: Dissolve the crude this compound in a minimal amount of a strong solvent like Methanol or DMSO. Causality: Using a minimal volume ensures a concentrated injection plug, leading to sharper peaks.
-
Dilution: Dilute the dissolved sample with Mobile Phase A (Water/0.1% TFA) until it is fully dissolved. The final concentration should be suitable for the column loading capacity (typically 10-50 mg/mL for preparative scale, but should be tested). The injection solvent should ideally be weaker (more aqueous) than the initial mobile phase to prevent peak distortion.[4]
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter. This is a critical step to prevent clogging of the HPLC column and system tubing.[4]
HPLC System Setup and Purification Run
-
Column Installation & Equilibration: Install the preparative C18 column. Purge the system and then equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 5-10 column volumes, or until a stable baseline is observed.
-
Detector Setup: Set the UV detector to monitor at multiple wavelengths. A primary wavelength of 254 nm is a good starting point for aromatic heterocycles, with a secondary wavelength for purity verification.[4]
-
Injection & Gradient Elution: Inject the filtered sample onto the equilibrated column and begin the gradient run as detailed in the table below.
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 20.0 | 95 | 5 | Linear |
| 5.0 | 20.0 | 95 | 5 | Linear |
| 30.0 | 20.0 | 5 | 95 | Linear |
| 35.0 | 20.0 | 5 | 95 | Linear |
| 35.1 | 20.0 | 95 | 5 | Linear |
| 40.0 | 20.0 | 95 | 5 | Linear |
Note: Flow rate should be adjusted based on the column internal diameter.
Fraction Collection and Post-Processing
-
Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram. Start collecting just before the peak begins to rise and stop just after it returns to baseline to maximize purity.
-
Purity Analysis: Analyze a small aliquot of the collected fractions using an analytical HPLC method to confirm purity. Pool the fractions that meet the required purity specification.
-
Solvent Removal: Remove the Acetonitrile and water by rotary evaporation. The presence of TFA will make the final product an oil or solid TFA salt. If the hydrochloride salt is required, further salt-exchange steps may be necessary.
Visualization of Workflow and Separation Mechanism
A clear workflow ensures reproducibility and understanding of the process.
Caption: Overall workflow for the HPLC purification of the target compound.
The chemical principle behind using an acidic modifier is key to the method's success.
Caption: How acidic modifiers prevent peak tailing of basic compounds.
Method Optimization and Troubleshooting
A robust method must be adaptable. The following table provides guidance for common issues.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Insufficient mobile phase acidity. 2. Secondary interactions with the column. 3. Column degradation. | 1. Ensure TFA concentration is 0.1%. Consider using 0.1% Formic Acid for MS-compatibility. 2. Use a high-purity, fully end-capped C18 column.[4] 3. Flush the column or replace if performance degrades. |
| Poor Resolution | 1. Gradient is too steep. 2. Column is overloaded. 3. Inappropriate stationary phase. | 1. Flatten the gradient around the elution time of the target peak (e.g., change from 5-95% over 25 min to 30-50% over 25 min). 2. Reduce the injection mass/volume. Perform a loading study. |
| Broad Peaks | 1. Sample solvent is too strong. 2. Large injection volume. 3. On-column anion exchange.[7] | 1. Ensure the final sample solvent is as close to the initial mobile phase as possible.[4] 2. Reduce injection volume while increasing concentration. 3. The use of TFA minimizes this, as the trifluoroacetate anion pairs with the protonated analyte. |
| No Retention | 1. Compound is too polar for RP-HPLC. 2. Incorrect mobile phase composition. | 1. Consider alternative chromatography modes like Hydrophilic Interaction Liquid Chromatography (HILIC).[8] 2. Start with a highly aqueous mobile phase (e.g., 98% Water / 2% MeCN). Use a column designed for highly aqueous conditions.[9] |
Conclusion
The reversed-phase HPLC method detailed in this application note provides a reliable and effective strategy for the purification of this compound. By employing a C18 stationary phase and an acidic mobile phase containing 0.1% TFA, common chromatographic issues such as poor retention and peak tailing are successfully mitigated. This protocol yields a highly purified final product and serves as a comprehensive guide for researchers working with polar, basic heterocyclic compounds.
References
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
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Wikipedia. (2024). Reversed-phase chromatography. Retrieved from [Link]
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Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]
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Jones Chromatography. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
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Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]
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X-ray crystallography of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride
An Application Guide to the Single-Crystal X-ray Analysis of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride
Abstract
This document provides a comprehensive application guide and detailed protocols for determining the three-dimensional atomic structure of this compound via single-crystal X-ray crystallography (SCXRD). As a key building block in medicinal and agrochemical research, the unambiguous structural elucidation of this compound is paramount for understanding its chemical behavior, guiding further synthetic efforts, and interpreting structure-activity relationships (SAR).[1] This guide is tailored for researchers, scientists, and drug development professionals, offering a narrative that combines field-proven methodologies with the underlying scientific rationale. We will navigate the complete workflow, from initial sample assessment and crystal growth to data collection, structure solution, refinement, and final validation, ensuring a self-validating and robust experimental design.
Part 1: Foundational Strategy & Pre-Crystallization Assessment
Before embarking on crystallization trials, a strategic approach is essential. The success of SCXRD is critically dependent on the quality of the single crystals obtained.[2] Therefore, the initial steps involve assessing the material and planning the crystallization strategy.
1.1. Material Purity and Characterization The starting material must be of high purity (>95%, ideally >98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Scientist's Note: It is a common misconception that crystallization is a primary purification method for SCXRD sample preparation. While it is a purification technique, the goal here is to grow a single, perfect crystal, not to purify a bulk sample.[3] Impurities disrupt the uniform packing required for a well-ordered crystal lattice.
1.2. Database Search for Analogous Structures A preliminary search of the Cambridge Structural Database (CSD) is a valuable step.[4][5] While the exact structure of the title compound may not be available, data from closely related analogues can provide critical insights into expected molecular conformations, packing motifs, and successful crystallization solvents. For instance, analysis of other chloropyridine derivatives can inform initial solvent screening.[6]
Part 2: The Crystallization Workflow: From Solution to Solid
Crystallization is the process of inducing a phase transition from a disordered state (solution) to a highly ordered, solid state (crystal). This is achieved by slowly increasing the solute concentration to a state of supersaturation, which drives nucleation and crystal growth.[7][8]
Protocol 1: Solvent Screening
The choice of solvent is the most critical variable in crystallization.[9] For a hydrochloride salt like the target compound, which possesses polar characteristics and hydrogen bonding capabilities, a range of polar solvents should be screened.
-
Preparation : Place ~1-2 mg of the compound into several small, clear glass vials.
-
Solvent Addition : Add a single solvent (e.g., Methanol, Ethanol, Acetonitrile, Water, Ethyl Acetate) dropwise to each vial at room temperature until the solid dissolves completely. Record the approximate solubility.
-
Evaluation :
-
High Solubility : If the compound dissolves in a very small volume, the solvent is likely too good and may not be suitable for slow crystallization methods unless used in an anti-solvent system.
-
Moderate Solubility : The ideal solvent dissolves the compound upon heating but shows limited solubility at room temperature.
-
Insolubility : These solvents can be used as "anti-solvents" or "precipitants."[7]
-
-
Rationale: Pyridine derivatives are often soluble in a range of organic solvents.[10] Given the hydrochloride salt form, polar protic solvents like ethanol and methanol are excellent starting points. A mixed solvent system, combining a "good" solvent with a less-polar "anti-solvent" like hexane or toluene, often yields high-quality crystals by providing finer control over the rate of supersaturation.[11][12]
Protocol 2: Slow Evaporation
This is one of the simplest and most effective crystallization techniques.[13]
-
Prepare a nearly saturated solution of the compound in a suitable solvent (identified from screening) in a small vial (e.g., 2-4 mL).
-
Cover the vial with a cap or parafilm. Pierce the covering with a needle 1-3 times to allow for slow solvent evaporation.
-
Place the vial in a vibration-free location at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
-
Scientist's Note: The rate of evaporation is key. Faster evaporation leads to rapid precipitation and the formation of powder or small, poorly-formed crystals. Slower evaporation allows molecules more time to arrange themselves into a well-ordered lattice.[13]
Protocol 3: Vapor Diffusion
This technique is highly effective, especially when only small amounts of material are available.[13]
-
Inner Vial : Dissolve 2-5 mg of the compound in a minimal amount of a "good," relatively high-boiling point solvent (e.g., ethanol) in a small, open vial (0.5 mL).
-
Outer Vial : Place this inner vial inside a larger vial (e.g., 20 mL) containing a few milliliters of a volatile "anti-solvent" in which the compound is insoluble (e.g., hexane or diethyl ether).
-
Seal and Diffuse : Seal the outer vial tightly. The vapor from the anti-solvent will slowly diffuse into the solution in the inner vial.[7]
-
Crystallization : This diffusion reduces the overall solubility of the compound in the mixed-solvent system, inducing slow crystallization.
Part 3: Single-Crystal X-ray Diffraction (SCXRD)
Once suitable crystals (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) are obtained, the next step is the diffraction experiment.[14]
dot digraph "SCXRD_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.1]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Fig 1: Experimental workflow from crystal mounting to final reflection data.
Protocol 4: Data Collection
-
Mounting : A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This minimizes radiation damage during data collection.[15]
-
Diffractometer Setup : The frozen crystal is mounted on the goniometer of the diffractometer. Modern diffractometers use a highly focused X-ray beam (e.g., Cu Kα, λ=1.54184 Å or Mo Kα, λ=0.71073 Å).[16]
-
Unit Cell Determination : A few initial diffraction images are taken to locate reflections, which are then used to determine the dimensions and angles of the crystal's unit cell.[17]
-
Data Collection Strategy : Based on the unit cell and Bravais lattice symmetry, the software calculates an efficient strategy to collect a complete and redundant dataset. This typically involves rotating the crystal and collecting hundreds of diffraction images.[18][19]
-
Integration and Scaling : After collection, the raw images are processed. The software locates each diffraction spot, integrates its intensity, and assigns it Miller indices (h,k,l). Symmetry-related reflections are then scaled and merged to produce the final reflection file (.hkl).[15]
Part 4: Structure Solution and Refinement
This stage is entirely computational and involves solving the "phase problem" and refining a chemical model to best fit the experimental data.[19] Software suites like Olex2 or SHELXTL are commonly used, which provide graphical interfaces for underlying programs like SHELXS/T (for solution) and SHELXL (for refinement).[20][21][22]
dot digraph "Refinement_Cycle" { graph [fontname="Arial", fontsize=12]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Fig 2: The iterative cycle of crystallographic structure solution and refinement.
Protocol 5: Structure Solution and Refinement using Olex2-SHELX
-
Data Input : Load the instruction file (.ins) and reflection file (.hkl) into Olex2.[23]
-
Structure Solution : Use a direct methods program like SHELXT.[24] This will provide an initial electron density map and place the heaviest atoms (Cl, F, N, C) in the unit cell.
-
Model Building : Assign the correct atom types to the electron density peaks.
-
Isotropic Refinement : Perform several cycles of least-squares refinement where atoms are modeled as spheres (isotropic displacement). The agreement between the observed data (Fo) and the calculated data (Fc) is monitored by the R1 value.[25]
-
Anisotropic Refinement : Once all non-hydrogen atoms are located, refine them with anisotropic displacement parameters (ADPs), which model the atoms as ellipsoids to account for thermal motion.[26]
-
Hydrogen Atom Placement : Add hydrogen atoms in calculated, geometrically idealized positions. They are typically refined using a "riding model," where their positions are linked to their parent atom.[26]
-
Final Refinement and Validation : Continue refinement until the model converges (i.e., parameters no longer shift significantly). The final model is validated by checking key metrics:
-
R1 and wR2 : Measures of agreement between observed and calculated structure factors. Lower values are better (typically R1 < 5% for high-quality data).[25]
-
Goodness of Fit (GooF) : Should be close to 1.0.
-
Residual Electron Density : The difference map should be largely featureless, with no significant positive or negative peaks remaining.
-
Part 5: Data Presentation and Analysis
The final output of a crystal structure determination is a Crystallographic Information File (CIF), which contains all the necessary information about the experiment and the resulting atomic model. Key data are summarized in tables for publication and analysis.[27]
Note: The following data are representative and hypothetical for the title compound, presented as a template for reporting.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical formula | C₈H₉Cl₂FN₂ |
| Formula weight | 223.08 |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.512(3) Å, α = 90° |
| b = 15.234(5) Å, β = 105.34(1)° | |
| c = 7.988(2) Å, γ = 90° | |
| Volume | 998.1(5) ų |
| Z, Calculated density | 4, 1.485 Mg/m³ |
| Absorption coefficient | 0.655 mm⁻¹ |
| F(000) | 456 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.50 to 27.50° |
| Reflections collected | 9124 |
| Independent reflections | 2280 [R(int) = 0.035] |
| Completeness to theta | 99.8 % |
| Data / restraints / parameters | 2280 / 0 / 127 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2σ(I)] | R1 = 0.038, wR2 = 0.095 |
| R indices (all data) | R1 = 0.049, wR2 = 0.102 |
| Largest diff. peak and hole | 0.35 and -0.28 e.Å⁻³ |
Table 2: Selected Geometric Parameters (Hypothetical)
| Bond | Length (Å) | Angle | Degrees (°) |
| Cl(1)-C(5) | 1.741(2) | N(1)-C(2)-N(2) | 118.5(2) |
| F(1)-C(3) | 1.355(2) | C(3)-C(2)-N(2) | 120.9(2) |
| N(2)-C(2) | 1.368(3) | C(2)-N(2)-C(6) | 124.3(2) |
| N(2)-C(6) | 1.475(3) | C(6)-C(7)-C(8) | 60.1(1) |
| C(6)-C(7) | 1.502(3) | C(5)-C(4)-C(3) | 119.2(2) |
Conclusion
This application guide outlines a systematic and robust workflow for the single-crystal X-ray crystallographic analysis of this compound. By integrating careful planning, precise experimental execution, and rigorous data analysis, this powerful technique provides definitive, atomic-level structural information. The resulting three-dimensional model is invaluable for confirming chemical identity, understanding intermolecular interactions, and providing a solid foundation for advanced research in drug discovery and materials science.
References
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OlexSys. (n.d.). A few interactive self-paced tutorials to get started with Olex2. OlexSys Ltd. Retrieved from [Link]
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Steed, J. W., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. RSC Publishing. Retrieved from [Link]
-
[Username]. (2020, January 7). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2 [Video]. YouTube. Retrieved from [Link]
-
Unknown Author. (n.d.). Crystallization of small molecules. Retrieved from [Link]
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Wikipedia contributors. (n.d.). Acta Crystallographica Section E. Wikipedia. Retrieved from [Link]
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SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 11), 1605–1610. Retrieved from [Link]
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Bioxbio. (n.d.). Acta Crystallographica Section E-Structure Reports Online Impact Factor IF 2025. Retrieved from [Link]
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Clegg, W., & Watson, D. G. (2005). Acta Crystallographica Section E: Structure Reports Online: rapid growth 2001-2004. IUCr Journals. Retrieved from [Link]
-
Sheldrick, G. M. (n.d.). The SHELX-97 Manual. University of Göttingen. Retrieved from [Link]
-
Steed, J. W., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. University of Southampton. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Acta Crystallographica Section E. IUCr. Retrieved from [Link]
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]
-
[Username]. (2019, December 19). Olex2 Tutorials for new users How to install Olex2 from scratch [Video]. YouTube. Retrieved from [Link]
-
Mogk, D. (2007). Single Crystal Structure Refinement (SREF). SERC (Carleton). Retrieved from [Link]
-
Bruker. (2000). A Guide to Using SHELXTL. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Acta Crystallographica Section E: Structure Reports. Amanote Research. Retrieved from [Link]
-
IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Retrieved from [Link]
-
Ballirano, P., & Cametti, G. (2021). Recommended X-ray single-crystal structure refinement and Rietveld refinement procedure for tremolite. IUCr Journals. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]
-
[Username]. (2023, February 22). Some easy steps in Olex2 [Video]. YouTube. Retrieved from [Link]
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Department of Chemistry, University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course. Retrieved from [Link]
-
Coles, S. J. (2019). 9: Single-crystal X-ray Diffraction (Part 2). Books - The Royal Society of Chemistry. Retrieved from [Link]
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Coles, S. J. (2019). 12: Refining X-ray Crystal Structures. Books - The Royal Society of Chemistry. Retrieved from [Link]
-
ORNL Neutron Sciences. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Retrieved from [Link]
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Stevenson, C. (2021). A beginner's guide to X-ray data processing. The Biochemist - Portland Press. Retrieved from [Link]
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Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. Retrieved from [Link]
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Unknown Author. (n.d.). Guide for crystallization. Retrieved from [Link]
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Minor, W., et al. (2006). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D, 62(Pt 8), 859–868. Retrieved from [Link]
-
LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]
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chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]
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Wikipedia contributors. (n.d.). X-ray crystallography. Wikipedia. Retrieved from [Link]
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CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-chloropyridine. National Institutes of Health. Retrieved from [Link]
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CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]
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Application Note: A Luminescence-Based Protocol for Profiling Kinase Inhibition by 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a known driver of many diseases, including cancer. The development of small molecule inhibitors that specifically target kinase activity is a cornerstone of modern drug discovery.[1] 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride is a substituted pyridine derivative, a chemical scaffold of significant interest in medicinal chemistry for its potential to inhibit kinases such as Cyclin-Dependent Kinases (CDKs).[2] This document provides a detailed, field-proven protocol for determining the inhibitory potency (IC50) of this compound against a representative protein kinase. We employ a universal, luminescence-based assay that quantifies kinase activity by measuring the amount of adenosine diphosphate (ADP) produced, offering high sensitivity and suitability for high-throughput applications.[3][4]
Scientific Principle: The ADP-Glo™ Kinase Assay
To quantify the inhibitory effect of a compound, we must first accurately measure the activity of the kinase enzyme. The ADP-Glo™ Kinase Assay is an ideal method that measures the universal byproduct of a kinase reaction: ADP.[5] The assay's principle is based on a two-step enzymatic process that ultimately converts the ADP generated by the target kinase into a stable, "glow-type" luminescent signal.[6]
The process is as follows:
-
Kinase Reaction: The target kinase phosphorylates its substrate using ATP, producing an equivalent amount of ADP. In the presence of an inhibitor like this compound, this reaction is impeded.
-
ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added. This terminates the kinase reaction and depletes any remaining, unconsumed ATP. This step is crucial because high background ATP levels would interfere with the subsequent signal generation.[3]
-
ADP-to-ATP Conversion & Detection: Kinase Detection Reagent is added, which contains an enzyme that converts the ADP produced in the initial reaction into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase, which generates a luminescent signal directly proportional to the initial amount of ADP.[7] Therefore, a lower luminescent signal corresponds to higher kinase inhibition.
Figure 1: Principle of the ADP-Glo™ luminescent kinase assay.
Materials and Reagents
-
Test Compound: this compound (CAS: 1073372-09-4).[2]
-
Kinase: Recombinant human CDK9/Cyclin T1 (or other kinase of interest).
-
Kinase Substrate: A suitable substrate for the chosen kinase (e.g., a generic peptide substrate).
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega Corp. or equivalent).[5]
-
Positive Control Inhibitor: Staurosporine (a broad-spectrum kinase inhibitor).
-
Buffer: Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Reagents: Adenosine 5'-triphosphate (ATP), Dimethyl Sulfoxide (DMSO), UltraPure Water.
-
Labware: White, opaque, flat-bottom 96-well or 384-well assay plates (low-volume), reagent reservoirs, multichannel pipettes.
-
Instrumentation: Plate-reading luminometer.
Detailed Experimental Protocol
This protocol is optimized for a 384-well plate format to conserve reagents. Adjust volumes accordingly for 96-well plates. The final assay volume is 15 µL.
Reagent Preparation
-
Test Compound Stock (10 mM): Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Causality Note: DMSO is used for its ability to dissolve a wide range of organic compounds. However, high concentrations can inhibit kinase activity, so it is critical to maintain a consistent final DMSO concentration across all wells (typically ≤1%).[8]
-
-
ATP Solution (3X concentration): Prepare a solution of ATP in Kinase Assay Buffer at three times the final desired concentration. The optimal ATP concentration should be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[9]
-
Kinase Solution (1.5X concentration): Dilute the kinase enzyme in Kinase Assay Buffer to 1.5 times the final concentration. The exact amount of kinase should be determined empirically by titration to find a concentration that yields a robust signal within the linear range of the assay.
-
Substrate Solution (3X concentration): Prepare the kinase substrate in Kinase Assay Buffer at three times the final desired concentration.
Assay Workflow
The following workflow describes the steps to determine a 10-point IC50 curve.
Figure 2: Step-by-step experimental workflow for IC50 determination.
Step-by-Step Procedure
-
Compound Plating: Create a serial dilution series of the 10 mM compound stock in DMSO. Then, dilute this series into Kinase Assay Buffer to create a 3X final concentration working stock. Add 5 µL of the 3X compound dilutions to the appropriate wells of the assay plate.[10]
-
0% Inhibition Control (High Signal): Add 5 µL of Kinase Assay Buffer containing the same final DMSO concentration as the compound wells.
-
100% Inhibition Control (Low Signal): Add 5 µL of Kinase Assay Buffer with a high concentration of Staurosporine OR prepare wells with no kinase enzyme (add 2.5 µL of buffer instead of enzyme in the next step).
-
-
Kinase Addition: Add 2.5 µL of the 1.5X Kinase Solution to all wells (except for the "no enzyme" control).
-
Pre-incubation: Mix gently and incubate the plate at room temperature for 15 minutes. This step allows the inhibitor to bind to the kinase before the substrate is introduced.[11]
-
Reaction Initiation: Add 7.5 µL of the 3X ATP/Substrate mixture to all wells to start the kinase reaction.
-
Kinase Reaction Incubation: Seal the plate and incubate at 30°C for 60 minutes. The duration may need optimization depending on the kinase's activity level.
-
Reaction Termination: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 7.5 µL of ADP-Glo™ Reagent to each well to stop the reaction.
-
ATP Depletion Incubation: Incubate at room temperature for 40 minutes.
-
ADP Detection: Add 15 µL of Kinase Detection Reagent to each well.
-
Signal Development: Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence (Relative Light Units, RLU) using a plate reader.
Data Analysis and Interpretation
The goal is to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[12]
-
Background Subtraction: Average the RLU values from the "100% Inhibition" (no enzyme) control wells and subtract this background value from all other wells.
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (RLU_inhibitor / RLU_no_inhibitor))
-
Generate Dose-Response Curve: Plot the Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
IC50 Calculation: Use a non-linear regression analysis program (e.g., GraphPad Prism, SPSS) to fit the data to a sigmoidal dose-response (variable slope) equation to determine the precise IC50 value.[13]
Sample Data Presentation
The following table illustrates sample results for the test compound against CDK9/CycT1, with Staurosporine as a reference control.
| Kinase Target | Test Compound | IC50 (nM) |
| CDK9/CycT1 | 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine HCl | 25 |
| CDK9/CycT1 | Staurosporine (Positive Control) | 8 |
Table 1: Example inhibitory activity (IC50) of the test compound and a positive control.
Mechanistic Context: CDK9 Signaling
Understanding the biological role of the target kinase provides context for the inhibitor's potential effects. CDK9, complexed with Cyclin T1, is a key component of the positive transcription elongation factor b (P-TEFb). It phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for releasing it from promoter-proximal pausing and enabling productive gene transcription elongation. Inhibiting CDK9 can thus lead to the downregulation of short-lived anti-apoptotic proteins, making it an attractive target in oncology.[2]
Figure 3: Simplified CDK9 signaling pathway in transcriptional elongation.
Safety Precautions
This compound is a chemical for research use only.[2] Standard laboratory safety protocols should be strictly followed. Handle the compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[14]
References
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BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Available at: [Link]
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BMG Labtech. LanthaScreen Technology on microplate readers. (2022-04-04). Available at: [Link]
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East Port Praha. Technologies to Study Kinases. Available at: [Link]
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BMG Labtech. Promega ADP-Glo kinase assay. Available at: [Link]
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Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025-08-14). Available at: [Link]
-
PubMed. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Available at: [Link]
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National Institutes of Health (NIH). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Available at: [Link]
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BellBrook Labs. What Is the Best Kinase Assay?. (2025-07-03). Available at: [Link]
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Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. (2024-05-30). Available at: [Link]
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BioAssay Systems. High-throughput Screen for Kinase Inhibitors. Available at: [Link]
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Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02). Available at: [Link]
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ResearchGate. Can anyone suggest a protocol for a kinase assay?. (2015-03-25). Available at: [Link]
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Oreate AI Blog. Understanding IC50: A Comprehensive Guide to Calculation. (2025-12-31). Available at: [Link]
-
ResearchGate. Calculated IC50 values for Tyrosine Kinase Inhibitors. Available at: [Link]
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National Institutes of Health (NIH). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Available at: [Link]
-
American Association for Cancer Research. IC50 determination for receptor-targeted compounds and downstream signaling. (2005-05-01). Available at: [Link]
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ResearchGate. Discovery of 5 Chloro-N-2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-4-(5-methyl-1H-pyraz ol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway | Request PDF. (2025-08-09). Available at: [Link]
-
PubMed. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor... Available at: [Link]
-
PubMed. 1-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-3-methoxyphenyl)-3-(2-(dimethylamino)ethyl)imidazolidin-2-one (ZX-42) inhibits cell proliferation and induces apoptosis via inhibiting ALK... (2022-07-06). Available at: [Link]
-
ChemWhat. 3-氟吡啶-2-胺盐酸盐CAS#: 1073372-09-4. Available at: [Link]
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PubChem. 2-Chloro-5-fluoropyridin-3-amine. Available at: [Link]
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National Institutes of Health (NIH). 2-Amino-5-chloropyridine. Available at: [Link]
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Application Notes and Protocols for In Vitro Cellular Analysis of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride
Introduction: Unveiling the Potential of a Novel Pyridine Derivative
5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride is a pyridine-based small molecule with emerging interest in medicinal chemistry and drug discovery. Its structural characteristics, featuring a chlorinated and fluorinated pyridine ring coupled with a cyclopropylamine moiety, suggest its potential as a modulator of key cellular processes. Preliminary investigations indicate that this compound and its derivatives may exhibit significant biological activity, including anticancer and antiparasitic properties.[1] The core mechanism is hypothesized to involve the inhibition of critical cellular enzymes, with a particular focus on cyclin-dependent kinases (CDKs).[1]
Specifically, research has pointed towards the potential for this class of compounds to inhibit CDK9, a key regulator of transcription and a validated target in various malignancies, including Diffuse Large B-cell Lymphoma (DLBCL).[1] The hydrochloride salt formulation of the compound is intended to enhance its solubility, a crucial factor for its application in aqueous biological assays.[1]
These application notes provide a comprehensive guide for researchers to investigate the in vitro cellular effects of this compound. The protocols herein are designed to be robust and self-validating, enabling the characterization of its cytotoxic and apoptotic activities, as well as its specific inhibitory effect on CDK9.
Compound Handling and Stock Solution Preparation
Proper handling and preparation of the compound are paramount to ensure accurate and reproducible experimental results. The hydrochloride salt form generally confers better solubility in aqueous solutions.
Protocol 1: Preparation of a 10 mM Stock Solution
-
Safety First: Before handling, consult the Safety Data Sheet (SDS) for this compound. Handle the compound in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance. For a 10 mM stock solution, the required mass will depend on the volume to be prepared (Molecular Weight: 223.08 g/mol for the hydrochloride salt).
-
Dissolution: Dissolve the weighed compound in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO). It is crucial to ensure complete dissolution. Gentle vortexing or sonication may be applied if necessary.
-
Sterilization: Filter-sterilize the 10 mM stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically not exceeding 0.5%, as higher concentrations can induce cellular stress and toxicity.[2][3][4] Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
I. Assessment of Cytotoxicity: Cell Viability Assays
Determining the cytotoxic potential of this compound is a critical first step in its characterization. The following protocol utilizes a luminescent-based assay to quantify cell viability.
Scientific Rationale
Cell viability assays are fundamental in drug discovery to determine the concentration-dependent effect of a compound on cell proliferation and survival. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that measures the amount of ATP present, which is an indicator of metabolically active cells. A decrease in ATP levels is directly proportional to the degree of cytotoxicity.
Recommended Cell Lines:
| Cell Line | Cancer Type | Rationale |
| OCI-Ly7 | Diffuse Large B-cell Lymphoma (DLBCL) | Relevant for investigating the compound's efficacy in a cancer type where CDK9 inhibition is a known therapeutic strategy.[1] |
| MCF-7 | Breast Adenocarcinoma | A well-characterized epithelial cancer cell line, often used in general cytotoxicity screening and known to be sensitive to CDK inhibitors.[5] |
| HCT116 | Colorectal Carcinoma | Another commonly used cancer cell line for assessing the anti-proliferative effects of novel compounds. |
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding:
-
For adherent cells (MCF-7, HCT116): Seed cells in a 96-well, clear-bottom, white-walled plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
For suspension cells (OCI-Ly7): Seed cells in a 96-well, white-walled plate at a density of 10,000-20,000 cells per well in 50 µL of complete growth medium.
-
-
Compound Treatment:
-
Prepare a serial dilution of the 10 mM stock solution of this compound in complete growth medium. A suggested starting concentration range is 0.01 µM to 100 µM.
-
For adherent cells, add 100 µL of the diluted compound to each well (this will result in a 1:2 dilution of the compound and a final volume of 200 µL).
-
For suspension cells, add 50 µL of the 2x final concentration of the diluted compound to each well (final volume of 100 µL).
-
Include wells with vehicle control (DMSO at the highest concentration used for the compound) and untreated cells (medium only).
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average background luminescence (wells with medium and reagent only) from all experimental wells.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and determine the GI₅₀ (concentration that inhibits cell growth by 50%) using a non-linear regression analysis.
-
Figure 2: Cellular states distinguished by Annexin V and PI staining.
III. Target Engagement: In Vitro Kinase Inhibition Assay
To confirm the direct inhibitory effect of the compound on its putative target, a biochemical kinase assay is necessary.
Scientific Rationale
Biochemical kinase assays directly measure the ability of a compound to inhibit the enzymatic activity of a specific kinase. The Adapta™ Universal Kinase Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that detects ADP formation, a universal product of kinase-catalyzed phosphorylation. This allows for the determination of the compound's IC₅₀ value against the target kinase, in this case, CDK9/cyclin T1. [1] Protocol 4: Adapta™ Universal Kinase Assay for CDK9/cyclin T1
-
Reagents and Setup:
-
Recombinant human CDK9/cyclin T1 enzyme.
-
Appropriate substrate peptide for CDK9.
-
Adapta™ Eu-anti-ADP Antibody, Alexa Fluor® 647 ADP Tracer, and TR-FRET Dilution Buffer.
-
ATP.
-
-
Assay Procedure (in a 384-well plate):
-
Prepare a serial dilution of this compound in the assay buffer containing a constant, low percentage of DMSO.
-
Add the compound dilutions to the assay plate.
-
Add the CDK9/cyclin T1 enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP (at a concentration close to its Km for CDK9).
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents (Eu-anti-ADP Antibody and Alexa Fluor® 647 ADP Tracer).
-
Incubate at room temperature for at least 30 minutes to allow for the development of the FRET signal.
-
-
Data Acquisition: Read the TR-FRET signal on a compatible plate reader.
-
Data Analysis:
-
Calculate the emission ratio.
-
Plot the emission ratio against the log of the compound concentration.
-
Determine the IC₅₀ value using a non-linear regression analysis.
-
Figure 3: Simplified CDK9 signaling pathway and the point of inhibition.
IV. Downstream Pathway Analysis: Western Blotting
To confirm that the inhibition of CDK9 activity in cells leads to the expected downstream effects, Western blotting can be employed to assess the phosphorylation status of its key substrate.
Scientific Rationale
CDK9, as part of the positive transcription elongation factor b (P-TEFb), phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for transcriptional elongation. Inhibition of CDK9 should lead to a decrease in the phosphorylation of Pol II at Serine 2. Western blotting allows for the detection of this change in phosphorylation, providing cellular evidence of target engagement.
Protocol 5: Western Blot for Phospho-RNA Pol II (Ser2)
-
Cell Lysis:
-
Treat cells with the compound as described for the apoptosis assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-RNA Pol II (Ser2) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total RNA Pol II and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By systematically evaluating its cytotoxicity, mechanism of cell death, and direct target engagement, researchers can gain a comprehensive understanding of its biological activity. These assays are crucial for the continued development of this and other novel compounds in the pursuit of new therapeutic agents.
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Guideline for anticancer assays in cells. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]
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What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? (2016). ResearchGate. Retrieved January 19, 2026, from [Link]
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Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells. (2020). Oncotarget, 11(48), 4464–4477. [Link]
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In Vitro Diffuse Large B-Cell Lymphoma Cell Line Models as Tools to Investigate Novel Immunotherapeutic Strategies. (2022). Cancers, 15(1), 229. [Link]
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Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved January 19, 2026, from [Link]
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Drug design for cyclin-dependent kinase 9 (CDK9) inhibitors in silico. (2021). PLOS ONE, 16(8), e0256319. [Link]
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In Vitro Diffuse Large B-Cell Lymphoma Cell Line Models as Tools to Investigate Novel Immunotherapeutic Strategies. (2022). PubMed. Retrieved January 19, 2026, from [Link]
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Stock Solutions. (2002). CSH Protocols, 2002(1), pdb.prot200. [Link]
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Apoptosis assays for quantifying the bioactivity of anticancer drug products. (2018). Apoptosis, 23(11-12), 597–606. [Link]
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Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Retrieved January 19, 2026, from [Link]
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Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). Journal of Oral Science, 66(4), 235–241. [Link]
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Combined Inhibition of mTOR and CDK4/6 Is Required for Optimal Blockade of E2F Function and Long-term Growth Inhibition in Estrogen Receptor–positive Breast Cancer. (2018). Molecular Cancer Therapeutics, 17(5), 908–920. [Link]
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Targeting CDK9 in Cancer: An Integrated Approach of Combining In- Silico Screening with Experimental Validation for Novel Degrad. (2024). Preprints.org. Retrieved January 19, 2026, from [Link]
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Caspase 3/7 Activity. (2025). protocols.io. Retrieved January 19, 2026, from [Link]
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In Vitro Diffuse Large B-Cell Lymphoma Cell Line Models as Tools to Investigate Novel Immunotherapeutic Strategies. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]
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Annexin V, FITC Apoptosis Detection Kit Technical Manual. (2018). Dojindo Molecular Technologies. Retrieved January 19, 2026, from [Link]
-
Discovery of dCDK9-202 as a Highly Potent and Selective PROTAC CDK9 Degrader with Strong In Vivo Antitumor Activity. (2025). Journal of Medicinal Chemistry. [Link]
-
Kinase Inhibitors and Cell Viability Assay. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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DMSO usage in cell culture. (2023). LifeTein. Retrieved January 19, 2026, from [Link]
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Annexin V-FITC/PI Apoptosis Kit. (n.d.). Elabscience. Retrieved January 19, 2026, from [Link]
-
Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders. (2024). Cancers, 16(3), 578. [Link]
-
Discovery of novel CDK9 and CYP3A4 inhibitors for cancer therapy through field and computational approaches. (2024). Frontiers in Chemistry, 12, 1364539. [Link]
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Accurate quantification of apoptosis progression and toxicity using a dielectrophoretic approach. (2016). Analyst, 141(22), 6245–6254. [Link]
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Kinase assays. (2020). BMG LABTECH. Retrieved January 19, 2026, from [Link]
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Maximum DMSO concentration in media for cell culture? (2022). Reddit. Retrieved January 19, 2026, from [Link]
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PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved January 19, 2026, from [Link]
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CDK9/CyclinK Kinase Assay. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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What the concentration of DMSO you use in cell culture assays? (2016). ResearchGate. Retrieved January 19, 2026, from [Link]
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An Overview on Diffuse Large B-Cell Lymphoma Models: Towards a Functional Genomics Approach. (2021). Cancers, 13(16), 4199. [Link]
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Caspase 3/7 Activity. (2025). protocols.io. Retrieved January 19, 2026, from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol, 3(6), e374. [Link]
-
Low-dose CDK4/6 inhibitors induce presentation of pathway specific MHC ligands as potential targets for cancer immunotherapy. (2021). OncoImmunology, 10(1), 1957380. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). SciSpace. Retrieved January 19, 2026, from [Link]
-
In-vitro-cultured diffuse large B cell lymphoma (DLBCL) cells tend to be apoptotic after combination treatment with activation-induced cytidine deaminase (AID) deficiency, dimethyloxaloylglycine (DMOG) and bortezomib. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Application Notes and Protocols for the Development of Kinase Inhibitors from 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on utilizing 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride as a versatile starting scaffold for the discovery and development of novel kinase inhibitors. We will explore the rationale for this scaffold's selection, detail robust synthetic protocols for library generation, outline biochemical and cellular screening methodologies, and discuss the principles of subsequent lead optimization. The protocols and insights provided herein are designed to be self-validating and grounded in established medicinal chemistry principles.
Introduction: The Strategic Value of the Aminopyridine Scaffold
The 2-aminopyridine motif is a privileged structure in medicinal chemistry, frequently found at the core of FDA-approved kinase inhibitors.[4][5][6] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket makes it an ideal anchor for inhibitor design. The starting material, this compound, presents several strategic advantages for building a diverse inhibitor library[7]:
-
Hinge-Binding Amine: The primary amine at the C2 position is perfectly positioned to act as a hydrogen bond donor to the kinase hinge.
-
Vector for Diversity: The chlorine atom at the C5 position is an excellent handle for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions.[8][9]
-
Modulating Moieties: The fluorine atom can enhance binding affinity through favorable electrostatic interactions, while the N-cyclopropyl group can improve potency and metabolic stability, and explore specific hydrophobic pockets within the active site.[7]
This guide will walk through a logical drug discovery cascade, beginning with synthetic diversification of this promising scaffold.
Figure 1: A simplified representation of a typical receptor tyrosine kinase signaling cascade, a common target for cancer therapeutics.
Part 1: Synthetic Diversification of the Scaffold
The primary strategy for elaborating the core scaffold is the functionalization of the C5 position by replacing the chlorine atom. Palladium-catalyzed cross-coupling reactions are the gold standard for this transformation due to their reliability, functional group tolerance, and the vast commercial availability of coupling partners.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is an exceptionally powerful method for installing a wide variety of aryl and heteroaryl moieties, which can probe different regions of the kinase active site.[8][10][11][12]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a representative method for coupling an arylboronic acid to the starting material.
Rationale: The choice of a palladium catalyst like Pd(OAc)₂ with a suitable phosphine ligand is critical for the catalytic cycle. A base, such as K₂CO₃, is required for the transmetalation step. A mixed solvent system of isopropanol and water often provides good solubility for both the organic and inorganic reagents.[10]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (3 mol%)
-
Triphenylphosphine [PPh₃] (6 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Isopropanol and Deionized water (e.g., 2:1 mixture)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq), the selected arylboronic acid (1.5 mmol, 1.5 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Add the palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).
-
Place the flask under an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Add the degassed solvent mixture (e.g., 10 mL isopropanol, 5 mL water).
-
Heat the reaction mixture to reflux (approx. 85-90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).
-
Upon completion, cool the reaction to room temperature and remove the isopropanol under reduced pressure.
-
Extract the remaining aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-N-cyclopropyl-3-fluoropyridin-2-amine derivative.
Table 1: Representative Arylboronic Acids for Library Synthesis
| Entry | Arylboronic Acid | Expected Product Feature |
| 1 | Phenylboronic acid | Unsubstituted aryl core for baseline activity |
| 2 | 3-Methoxyphenylboronic acid | Introduces a hydrogen bond acceptor |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | Adds a strong electron-withdrawing group |
| 4 | Pyridine-3-boronic acid | Introduces a heteroatom for potential H-bonding/solubility |
| 5 | 4-(N,N-Dimethylamino)phenylboronic acid | Adds a basic handle to improve aqueous solubility |
Buchwald-Hartwig Amination for C-N Bond Formation
As an alternative to C-C bond formation, the Buchwald-Hartwig amination allows for the introduction of a diverse range of primary and secondary amines at the C5 position, creating a different set of vectors for SAR exploration.[9][13][14]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Rationale: This reaction requires a palladium catalyst, a specialized phosphine ligand (like Xantphos, which is effective for coupling with heteroaryl chlorides), and a strong, non-nucleophilic base like sodium tert-butoxide. Toluene is a common solvent for this transformation.[14]
Materials:
-
This compound
-
Desired amine (primary or secondary, 1.2 equivalents)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (5 mol%)
-
Xantphos (10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Schlenk flask or sealed tube, condenser, magnetic stirrer, heating mantle
-
Nitrogen or Argon atmosphere setup
Procedure:
-
In a Schlenk flask under an inert atmosphere, add the palladium catalyst (0.05 mmol, 5 mol%), Xantphos ligand (0.10 mmol, 10 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq).
-
Add this compound (1.0 mmol, 1.0 eq) and anhydrous toluene (10 mL).
-
Add the desired amine (1.2 mmol, 1.2 eq) to the mixture.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
After cooling to room temperature, quench the reaction by carefully adding water.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Separate the organic layer, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Figure 2: Synthetic workflow for diversifying the starting scaffold into two distinct libraries using orthogonal cross-coupling reactions.
Part 2: Biochemical and Cellular Screening Cascade
Once a library of compounds is synthesized, a systematic screening process is required to identify promising hits. This process begins with direct measurement of enzyme inhibition and progresses to more physiologically relevant cellular models.
Primary Screen: Biochemical Potency (IC₅₀ Determination)
Biochemical assays are essential for determining if a compound directly inhibits the catalytic activity of the target kinase.[1][15] Luminescence-based ADP detection assays, such as ADP-Glo™, are widely used due to their high sensitivity, broad applicability, and non-radioactive format.[3][16][17]
Protocol 3: ADP-Glo™ Kinase Assay for IC₅₀ Determination
Principle: This assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. In the first step, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a detection reagent converts the ADP back to ATP, which is then used by a luciferase/luciferin pair to generate a light signal directly proportional to the initial kinase activity.
Materials:
-
Recombinant active target kinase
-
Kinase-specific substrate (peptide or protein)
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 100 µM. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction: Prepare a kinase/substrate master mix in the appropriate kinase reaction buffer. Add the kinase and substrate solution to the wells containing the compounds.
-
Initiate Reaction: Prepare an ATP solution at the desired concentration (often at the Kₘ for the specific kinase). Add the ATP solution to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes). The optimal time depends on the specific kinase's activity.
-
Stop Reaction & Deplete ATP: Add the ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete unused ATP.
-
ADP to ATP Conversion & Detection: Add the Kinase Detection Reagent to all wells. This reagent converts ADP to ATP and contains luciferase/luciferin. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Read Plate: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data using the "no inhibitor" control (0% inhibition) and the "no enzyme" control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Table 2: Hypothetical Biochemical Screening Data
| Compound ID | C5-Substituent | Target Kinase IC₅₀ (nM) |
| SM-01 | -Cl (Starting Material) | >10,000 |
| LIB-A-02 | 3-Methoxyphenyl | 85 |
| LIB-A-05 | 4-(N,N-Dimethylamino)phenyl | 250 |
| LIB-B-01 | Morpholino | 15 |
| LIB-B-03 | N-Methylpiperazino | 22 |
Secondary Screen: Cellular Activity and Target Engagement
A potent compound in a biochemical assay may not be effective in a cellular environment due to poor membrane permeability or rapid efflux.[18] Therefore, cellular assays are a critical next step.
Protocol 4: Cell-Based Proliferation Assay (e.g., CellTiter-Glo®)
Principle: This assay determines the number of viable cells in culture based on quantifying the ATP present, which signals the presence of metabolically active cells. It is used to measure the antiproliferative effect of the inhibitors on a cancer cell line known to be dependent on the target kinase for its growth and survival.[19]
Materials:
-
Target-dependent cancer cell line (e.g., H3122 for ALK, H1975 for EGFR)
-
Appropriate cell culture medium and supplements (FBS, antibiotics)
-
White, clear-bottom 96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a DMSO-only vehicle control.
-
Incubation: Return the plate to the incubator and treat the cells for 72 hours.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Mix to form the CellTiter-Glo® Reagent.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read Plate: Measure the luminescence.
-
Data Analysis: Normalize the data to the DMSO-treated cells (100% viability) and calculate the concentration that inhibits cell growth by 50% (GI₅₀).
Figure 3: The kinase inhibitor screening cascade, from a synthesized library to the identification of validated lead compounds.
Part 3: Structure-Activity Relationship (SAR) and Lead Optimization
The data gathered from biochemical and cellular screens are used to build a structure-activity relationship (SAR) model.[20][21] This model informs the next cycle of inhibitor design to improve potency, selectivity, and drug-like properties.
-
The introduction of a C5 substituent is critical for activity (SM-01 vs. others).
-
Nitrogen-containing heterocycles introduced via Buchwald-Hartwig amination (LIB-B-01, LIB-B-03) appear more potent than the aryl groups from the Suzuki coupling. This suggests a beneficial interaction (perhaps H-bonding or a salt bridge) in this region of the active site.
-
Within the amino series, the morpholino group (LIB-B-01) is slightly more potent than the N-methylpiperazino group (LIB-B-03), suggesting that the oxygen atom may be a favorable feature over the more basic distal nitrogen.
These initial hypotheses must be tested by synthesizing more analogs around the promising morpholino-substituted core. The subsequent lead optimization phase will involve further refining the structure to enhance pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and assess in vivo efficacy in animal models.[22]
Conclusion
This compound is an outstanding starting point for a scaffold-based drug discovery program targeting the kinome.[2][23] Its inherent structural features are well-suited for kinase inhibition, and the reactive chloro-substituent provides a straightforward entry into diverse chemical space via robust and well-documented synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig couplings. By following a systematic workflow of synthesis, biochemical screening, cellular validation, and iterative SAR analysis, researchers can efficiently translate this versatile building block into potent and selective lead compounds for the next generation of targeted therapies.
References
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Scaffold-based design of kinase inhibitors for cancer therapy. PubMed. [Link]
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Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. PubMed. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. [Link]
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Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry - ACS Publications. [Link]
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Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
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Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health (NIH). [Link]
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Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. [Link]
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Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. [Link]
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Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. PubMed. [Link]
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Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
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Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]
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Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. MDPI. [Link]
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Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
-
Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed. [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health (NIH). [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH). [Link]
-
(PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. [Link]
-
Discovery of 5 Chloro-N-2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-4-(5-methyl-1H-pyraz ol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway. ResearchGate. [Link]
-
Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. PubMed. [Link]
-
N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. PubMed. [Link]
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Application Note: Evaluating the Anti-Cancer Potential of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride in Cancer Cell Line Studies
Introduction
5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride is a synthetic pyridine derivative that has emerged as a compound of interest in medicinal chemistry and pharmacological research.[1] Its distinct molecular architecture, featuring a cyclopropyl group and halogen substituents, suggests a potential for diverse biological activities.[1] Preliminary investigations indicate that this compound may possess cytotoxic properties against a range of cancer cell lines, positioning it as a candidate for further development as an anti-cancer therapeutic.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in cancer cell line studies. We will delve into its potential mechanism of action, provide detailed protocols for evaluating its efficacy, and discuss the interpretation of potential results.
Hypothesized Mechanism of Action: Cyclin-Dependent Kinase (CDK) Inhibition
The structural attributes of this compound and its derivatives suggest a potential role as inhibitors of cyclin-dependent kinases (CDKs).[1][2] CDKs are a family of protein kinases that are pivotal in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a common feature in many cancers, making them attractive targets for therapeutic intervention. Specifically, research on similar compounds has pointed towards the inhibition of CDK9, a key player in the regulation of transcription.[1]
By inhibiting CDKs, this compound could potentially halt the proliferation of cancer cells by inducing cell cycle arrest and subsequently trigger programmed cell death, or apoptosis. The following diagram illustrates the central role of CDKs in cell cycle progression, the point of potential intervention for our compound of interest.
Caption: Hypothesized CDK Inhibition Pathway.
Experimental Workflow for Efficacy Evaluation
To empirically test the anti-cancer effects of this compound, a systematic approach involving a series of well-established in vitro assays is recommended. The following workflow provides a logical progression from assessing general cytotoxicity to elucidating the specific cellular responses.
Caption: Experimental workflow for compound evaluation.
Detailed Protocols
PART 1: Cell Proliferation and Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3]
Protocol:
-
Cell Seeding:
-
Culture selected cancer cell lines in appropriate media until they reach 80-90% confluency.
-
Trypsinize and resuspend the cells to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into a 96-well plate.[4]
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.[4]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: The percentage of cell viability can be calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
From this data, an IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined.
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Control) | 1.25 | 100 |
| 1 | 1.10 | 88 |
| 5 | 0.85 | 68 |
| 10 | 0.60 | 48 |
| 25 | 0.30 | 24 |
| 50 | 0.15 | 12 |
PART 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[6][7] Propidium iodide (PI) is a fluorescent dye that cannot penetrate the intact membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells.[5][6]
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for the desired time period.
-
-
Cell Harvesting and Washing:
-
Collect both floating and adherent cells.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[7]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin-binding buffer to each tube.[7]
-
Analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Control | 95 | 3 | 2 |
| Compound (IC50) | 40 | 35 | 25 |
PART 3: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8][9] A compound that induces cell cycle arrest will cause an accumulation of cells in a specific phase.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
-
Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Data Interpretation: The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases. An increase in the percentage of cells in a particular phase after treatment suggests cell cycle arrest at that point.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 60 | 25 | 15 |
| Compound (IC50) | 20 | 15 | 65 |
Discussion and Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vitro evaluation of this compound as a potential anti-cancer agent. The expected outcomes from these assays, if the compound acts as a CDK inhibitor, would be a dose-dependent decrease in cell viability, an increase in apoptotic cell populations, and an accumulation of cells in the G2/M phase of the cell cycle.
Positive results from these foundational studies would warrant further investigation into the specific CDKs inhibited by the compound, its efficacy in a broader range of cancer cell lines, and its potential for in vivo studies. The versatility of the described experimental workflows allows for their adaptation to screen other novel compounds and to further elucidate their mechanisms of action in cancer biology.
References
-
Sridharan, D., & Gautham, N. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1954. [Link]
-
Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]
-
Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
-
University of Georgia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]
-
University of Massachusetts Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
Abdulkareem, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol). protocols.io. [Link]
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Navigating the Synthesis of 2-Aminopyridines: A Guide to Alternative Routes
Introduction: The Enduring Importance of the 2-Aminopyridine Scaffold
The 2-aminopyridine motif is a cornerstone in medicinal chemistry and drug development, appearing in a vast array of bioactive molecules.[1][2] Its ability to act as a versatile intermediate for further heterocyclic synthesis further cements its importance in the synthetic chemist's toolbox.[2] However, classical methods for synthesizing these crucial building blocks, such as the Chichibabin reaction or the reduction of nitropyridines, are often plagued by harsh reaction conditions, low yields, and a lack of regioselectivity.[1] This guide provides a comprehensive overview of modern, alternative synthesis routes for substituted 2-aminopyridines, offering researchers a detailed and practical resource for navigating this essential synthetic challenge. We will delve into the mechanistic underpinnings of each method, provide detailed, field-proven protocols, and offer a comparative analysis to aid in the selection of the most appropriate route for a given synthetic target.
I. Beyond the Classics: Modern Strategies for 2-Aminopyridine Synthesis
The limitations of traditional methods have spurred the development of more robust and versatile synthetic strategies. These modern approaches offer milder reaction conditions, broader functional group tolerance, and often, superior regioselectivity.
The Chichibabin Reaction: A Historical Perspective and Modern Variants
First reported in 1914 by Aleksei Chichibabin, this reaction involves the direct amination of pyridine with sodium amide to produce 2-aminopyridine.[3][4] The mechanism is an addition-elimination reaction proceeding through a σ-adduct intermediate.[4]
Key Mechanistic Insights: The reaction is initiated by the nucleophilic attack of the amide anion at the electron-deficient C2 position of the pyridine ring. This forms a resonance-stabilized intermediate which then eliminates a hydride ion to restore aromaticity.[4] The reaction's progress can often be visually monitored by the formation of a red color from the σ-adduct.[4]
Limitations of the Classical Approach: The traditional Chichibabin reaction requires high temperatures and the use of sodium amide, a reagent that can be hazardous to handle.[3][4] Yields can be variable and the reaction is not always suitable for substrates with sensitive functional groups.[3]
Modern Adaptations: Recent advancements have focused on mitigating the harsh conditions of the original protocol. These include the use of potassium amide in liquid ammonia at lower temperatures for more sensitive substrates and the addition of oxidants like potassium permanganate to facilitate the removal of the hydride ion.[5]
Transition Metal-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of 2-aminopyridines, offering unparalleled scope and efficiency.
This palladium-catalyzed reaction has become a go-to method for the formation of C-N bonds.[6] It allows for the coupling of a wide variety of amines with aryl halides, including challenging 2-halopyridines.[7][8]
Causality Behind Component Selection: The choice of palladium precursor, ligand, base, and solvent is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition of the palladium(0) to the aryl halide and the subsequent reductive elimination to form the desired product.[9] Strong, non-coordinating bases like sodium tert-butoxide are typically used to deprotonate the amine and facilitate catalyst turnover.[8]
The Ullmann condensation is a copper-catalyzed reaction that provides an alternative to palladium-based methods for the synthesis of aryl amines.[10] While traditional Ullmann reactions required harsh conditions, modern protocols often utilize soluble copper catalysts and ligands to facilitate the reaction at lower temperatures.[10] Microwave-assisted Ullmann condensations have also been developed to accelerate the reaction.[11][12]
Workflow for Transition Metal-Catalyzed Amination:
Figure 1: Generalized workflow for transition metal-catalyzed amination of 2-halopyridines.
Synthesis from Pyridine N-Oxides: A Mild and Regioselective Approach
Pyridine N-oxides serve as versatile starting materials for the synthesis of 2-aminopyridines through redox-neutral transformations.[1] These methods typically involve activation of the N-oxide followed by nucleophilic attack at the C2 position. A notable advantage is the high regioselectivity often observed with 3-substituted pyridine N-oxides.[1]
One effective strategy involves the formation of an N-(2-pyridyl)pyridinium salt, which then undergoes hydrolytic decomposition to yield the 2-aminopyridine.[13][14] This method is compatible with a wide range of functional groups and utilizes inexpensive reagents.[13][14] Another approach involves the reaction of pyridine N-oxides with activated isocyanides, followed by mild hydrolysis of the resulting N-formyl-2-aminopyridine intermediate.[15]
Reaction Pathway from Pyridine N-Oxide:
Figure 2: Synthesis of 2-aminopyridines via N-(2-pyridyl)pyridinium salts derived from pyridine N-oxides.
Multicomponent Reactions: A Strategy for Rapid Diversity
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules in a single step.[16][17] Several MCRs have been developed for the synthesis of highly substituted 2-aminopyridines, often under solvent-free or microwave-assisted conditions.[16][18][19] These reactions typically involve the condensation of readily available starting materials like enaminones, malononitrile, and primary amines.[18]
Emerging Technologies: Flow Chemistry and Microwave-Assisted Synthesis
Modern synthetic technologies are increasingly being applied to the synthesis of 2-aminopyridines to enhance reaction efficiency and safety.
-
Flow Chemistry: Continuous-flow reactors enable precise control over reaction parameters such as temperature and time, often allowing for reactions to be performed at high temperatures with short residence times.[20][21] This can lead to improved yields and reduced side product formation in reactions like the uncatalyzed amination of 2-chloropyridines.[20][21]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields.[22][23][24] This technology has been successfully applied to various 2-aminopyridine syntheses, including multicomponent reactions and Ullmann condensations.[11][18]
II. Detailed Application Notes and Protocols
Protocol 1: Buchwald-Hartwig Amination of 2-Bromopyridine with a Primary Amine
This protocol provides a general procedure for the palladium-catalyzed amination of 2-bromopyridines.
Materials:
-
2-Bromopyridine (1.0 mmol)
-
Primary amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
XPhos (0.08 mmol)
-
Sodium tert-butoxide (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 2-bromopyridine, the primary amine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with argon three times.
-
Add toluene via syringe.
-
Stir the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 2-Aminopyridine from Pyridine N-Oxide via a Pyridinium Salt
This protocol is adapted from a mild and regioselective synthesis of 2-aminopyridines.[13][14]
Materials:
-
Substituted Pyridine N-Oxide (1.0 mmol)
-
Pyridine (5.0 mmol)
-
Trifluoroacetic anhydride (TFAA) (2.0 mmol)
-
Acetonitrile (5 mL)
-
Hydrazine monohydrate (5.0 mmol)
-
Ethanol (5 mL)
Procedure:
-
Dissolve the substituted pyridine N-oxide and pyridine in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFAA dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until complete conversion is observed by LC-MS.
-
Concentrate the reaction mixture, dissolve in a minimal amount of dichloromethane, and triturate with diethyl ether to precipitate the crude pyridinium salt.
-
Isolate the pyridinium salt by filtration and wash with diethyl ether.
-
To the crude pyridinium salt, add ethanol and hydrazine monohydrate.
-
Heat the mixture at 80 °C for 2 hours.
-
Cool the reaction and concentrate onto silica gel.
-
Purify the product by column chromatography.
Protocol 3: Uncatalyzed Amination of 2-Chloropyridine in a Flow Reactor
This protocol describes a high-temperature, uncatalyzed amination using a continuous-flow system.[20][21]
Materials:
-
2-Chloropyridine (0.1 M solution in NMP)
-
Secondary amine (0.2 M solution in NMP)
-
Flow reactor system with a heated coil reactor
Procedure:
-
Prepare separate stock solutions of 2-chloropyridine and the secondary amine in N-methyl-2-pyrrolidone (NMP).
-
Set up the flow reactor with the desired temperature for the heated coil (e.g., 250-300 °C).
-
Pump the two solutions at equal flow rates into a T-mixer to combine them before entering the heated reactor coil.
-
The combined stream passes through the heated reactor, where the reaction occurs.
-
The product stream is collected at the outlet of the reactor.
-
The collected solution can be worked up by dilution with water and extraction with an organic solvent.
-
The crude product is then purified by standard methods.
III. Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Substrate Scope | Typical Conditions |
| Chichibabin Reaction | Inexpensive reagents, direct amination. | Harsh conditions, limited functional group tolerance, potential for regioisomeric mixtures.[3] | Electron-deficient pyridines. | High temperature, sodium amide.[3][4] |
| Buchwald-Hartwig Amination | Broad substrate scope, high yields, excellent functional group tolerance.[7] | Expensive catalysts and ligands, requires inert atmosphere. | Wide range of aryl halides and amines. | Palladium catalyst, phosphine ligand, strong base, 80-120 °C. |
| Ullmann Condensation | Alternative to palladium catalysis. | Often requires higher temperatures than Buchwald-Hartwig, can have limited substrate scope.[10] | Aryl halides, often requiring activation. | Copper catalyst, high temperature.[10] |
| From Pyridine N-Oxides | Mild conditions, high regioselectivity, good functional group tolerance.[13][14] | Two-step process, requires preparation of the N-oxide. | Wide range of substituted pyridines. | Activation followed by nucleophilic addition/rearrangement.[1] |
| Multicomponent Reactions | High efficiency, rapid access to diversity, often environmentally friendly.[16][17] | Can be challenging to optimize, may require specific starting materials. | Dependent on the specific MCR. | Often one-pot, can be solvent-free or microwave-assisted.[18][19] |
| Flow Chemistry | Enhanced safety, precise control, rapid optimization, scalability.[20][21] | Requires specialized equipment. | Suitable for high-temperature reactions. | High temperature, short residence time.[20][21] |
IV. Conclusion
The synthesis of substituted 2-aminopyridines has evolved significantly from the classical Chichibabin reaction. Modern methodologies, particularly transition metal-catalyzed cross-coupling reactions and strategies employing pyridine N-oxides, offer researchers a powerful and versatile array of tools to access this important class of compounds. The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and the desired scale of the reaction. By understanding the underlying principles and practical considerations of each method presented in this guide, researchers can make informed decisions to efficiently and effectively synthesize the 2-aminopyridine derivatives required for their research and development endeavors.
References
-
Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts - Who we serve. (2021-01-11). thieme-connect.com. [Link]
-
Mild, General, and Regioselective Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-(2-Pyridyl)pyridinium Salts - ResearchGate. ResearchGate. [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH. National Institutes of Health. [Link]
-
Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts - Morressier. Morressier. [Link]
-
Chichibabin reaction - Grokipedia. grokipedia.org. [Link]
-
Chichibabin reaction - Wikipedia. Wikipedia. [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. National Institutes of Health. [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Publishing. [Link]
-
Microwave-assisted synthesis of 2-aminopyrimidines 4a-g. - ResearchGate. ResearchGate. [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. ResearchGate. [Link]
-
Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Thieme Connect. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. National Institutes of Health. [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC - NIH. National Institutes of Health. [Link]
-
Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids: Synthetic Communications - Taylor & Francis Online. tandfonline.com. [Link]
-
Advances in the Study of the Chichibabin Reaction - ResearchGate. ResearchGate. [Link]
-
The Chichibabin amination reaction - Scientific Update - UK. scientificupdate.com. [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Publishing. RSC Publishing. [Link]
-
Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor - ResearchGate. ResearchGate. [Link]
-
Chichibabin amination: Easy mechanism - Chemistry Notes. chemistrynotes.com. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. ResearchGate. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. ACS Publications. [Link]
-
Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride - Organic & Biomolecular Chemistry (RSC Publishing). RSC Publishing. [Link]
-
(PDF) Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. ResearchGate. [Link]
-
Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - MDPI. mdpi.com. [Link]
-
(PDF) Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - ResearchGate. ResearchGate. [Link]
-
Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines - MDPI. mdpi.com. [Link]
-
(PDF) Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids - ResearchGate. ResearchGate. [Link]
-
Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products - ACS Publications. ACS Publications. [Link]
-
Synthesis of Highly Substituted 2-Aminopyridines with Vinyl Azides, Isonitriles, and Ketones. National Institutes of Health. [Link]
-
Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-aminopyridines † - ResearchGate. ResearchGate. [Link]
-
Synthesis of 2‐aminopyrimidine derivatives by a “catch‐react‐release” flow procedure.. ResearchGate. [Link]
-
Ullmann condensation - Wikipedia. Wikipedia. [Link]
-
Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. rsc.org. [Link]
-
Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]
-
Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions - The Royal Society of Chemistry. RSC Publishing. [Link]
-
CuI/2-Aminopyridine 1‑Oxide Catalyzed Amination of Aryl Chlorides with Aliphatic Amines. ACS Publications. [Link]
-
(PDF) Amination of Aminopyridines via η6-Coordination Catalysis - ResearchGate. ResearchGate. [Link]
-
2-Aminopyridine 1-Oxides | Journal of the American Chemical Society - ACS Publications. ACS Publications. [Link]
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- 4. Chichibabin reaction - Wikipedia [en.wikipedia.org]
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- 23. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 24. mdpi.com [mdpi.com]
Large-scale synthesis of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride
An Application Guide for the Scalable Synthesis of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine Hydrochloride
Introduction
This compound is a key heterocyclic building block in modern synthetic chemistry. Its unique substitution pattern, featuring chloro, fluoro, and cyclopropylamino moieties on a pyridine core, makes it a valuable intermediate in the development of novel pharmaceuticals and advanced agrochemicals.[1] The presence of halogen atoms can enhance binding affinity to biological targets, while the cyclopropyl group often imparts favorable metabolic stability and conformational rigidity.[1] This document provides a detailed, robust, and scalable protocol for the synthesis of this compound, designed for researchers, chemists, and process development professionals. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical validation required for large-scale production.
Synthetic Strategy: A Two-Step Approach
The most efficient and scalable route to the target compound involves a two-step process. The core of the synthesis is a nucleophilic aromatic substitution (SNAr) reaction, followed by the formation of the hydrochloride salt. This strategy is predicated on the selective displacement of a halogen on an electron-deficient pyridine ring by cyclopropylamine. The final salt formation step enhances the product's stability, crystallinity, and ease of handling, which are critical attributes for a chemical intermediate in a multi-step synthesis campaign.[1]
Caption: Overall synthetic workflow.
Part 1: Large-Scale Synthesis Protocol
This protocol is designed for a nominal 100-gram scale and can be adapted for larger quantities with appropriate engineering controls and equipment.
Step 1: Nucleophilic Aromatic Substitution (Amination)
The foundational step is the regioselective displacement of the chlorine atom at the 2-position of 2,5-dichloro-3-fluoropyridine with cyclopropylamine. The pyridine ring, activated by the electron-withdrawing effects of the nitrogen atom and halogen substituents, is susceptible to nucleophilic attack.[1] The reaction proceeds via a classic addition-elimination (SNAr) mechanism.
Caption: SNAr reaction mechanism.
Materials and Equipment:
| Reagent/Equipment | Specification |
| 2,5-Dichloro-3-fluoropyridine | >98% purity |
| Cyclopropylamine | >99% purity |
| Dimethyl sulfoxide (DMSO) | Anhydrous, <0.05% water |
| Toluene | Reagent grade |
| Saturated Sodium Bicarbonate | Aqueous solution |
| Brine | Saturated NaCl solution |
| Anhydrous Magnesium Sulfate | Granular |
| Glass-lined Reactor (2L) | Equipped with overhead stirrer, thermocouple, condenser, and nitrogen inlet |
| Heating/Cooling Mantle | |
| Rotary Evaporator |
Procedure:
-
Reactor Setup: Ensure the 2L reactor is clean, dry, and purged with nitrogen.
-
Reagent Charging: Charge the reactor with 2,5-dichloro-3-fluoropyridine (166 g, 1.0 mol) and anhydrous dimethyl sulfoxide (DMSO, 830 mL).
-
Initial Stirring: Begin stirring the mixture at 150-200 RPM to ensure homogeneity.
-
Amine Addition: Slowly add cyclopropylamine (74.2 g, 1.3 mol, 1.3 equivalents) to the reactor at ambient temperature over 30 minutes. An exotherm may be observed; maintain the internal temperature below 40°C.
-
Reaction Heating: Heat the reaction mixture to an internal temperature of 110-120°C.
-
Reaction Monitoring: Maintain the temperature and monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) every 2 hours. The reaction is typically complete within 8-12 hours, with <1% of the starting material remaining.
-
Cooling and Quenching: Once complete, cool the reaction mixture to room temperature (20-25°C). Slowly pour the dark reaction mixture into a separate vessel containing ice-cold water (2 L).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with toluene (3 x 500 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 500 mL) and brine (1 x 500 mL). The bicarbonate wash is crucial to remove any acidic impurities and residual DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine as a dark oil.
Step 2: Hydrochloride Salt Formation and Isolation
The crude free base is converted to its hydrochloride salt to improve purity via crystallization and enhance long-term stability.
Materials and Equipment:
| Reagent/Equipment | Specification |
| Crude Free Base Oil | From Step 1 |
| Isopropanol (IPA) | Reagent grade |
| Hydrochloric Acid in IPA | ~5-6 M solution |
| Heptane | Reagent grade |
| Buchner Funnel & Flask | |
| Vacuum Oven |
Procedure:
-
Dissolution: Dissolve the crude oil from Step 1 in isopropanol (500 mL) with gentle warming if necessary.
-
Acidification: Cool the solution to room temperature. Slowly add the hydrochloric acid/IPA solution dropwise with vigorous stirring. Monitor the pH of the solution; the target is a pH of 1-2.
-
Crystallization: A precipitate will begin to form. Continue stirring for 2-4 hours at room temperature to allow for complete crystallization. For improved yield, the slurry can be cooled to 0-5°C for an additional hour.
-
Filtration: Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold heptane (2 x 200 mL) to remove non-polar impurities and residual solvent.
-
Drying: Dry the solid product in a vacuum oven at 50-60°C until a constant weight is achieved. The final product should be an off-white to light-tan solid.
Part 2: Analytical Characterization and Data
Validation of the final product's identity and purity is essential.
| Parameter | Method | Expected Result |
| Appearance | Visual | Off-white to light-tan crystalline solid |
| Purity | HPLC | ≥98.0% |
| Identity | ¹H NMR, ¹³C NMR | Conforms to the structure |
| Molecular Weight | LC-MS | [M+H]⁺ = 187.05 (for free base) |
| Yield | Gravimetric | 75-85% overall |
Part 3: Safety and Handling
All operations must be conducted in a well-ventilated fume hood by trained personnel.
-
Hazard Identification: The final product, this compound, is classified as toxic if swallowed or in contact with skin and causes severe skin burns and eye damage. It is also harmful to aquatic life. Reagents such as cyclopropylamine are flammable and corrosive, while DMSO can enhance skin absorption of other chemicals.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields, a face shield, and a flame-retardant lab coat.[2] Respiratory protection may be required if dusts are generated.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[2] Use a powder-free handling technique or a glove box for weighing and transferring the final product. Keep containers tightly closed when not in use.
-
Storage: Store the material in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.
-
Ingestion: If swallowed, give two glasses of water to drink. Do not induce vomiting. Seek immediate medical advice.
-
References
- Google Patents. WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyclopropylamine Addition to Fluoropyridines
Welcome, researchers, to our dedicated resource for optimizing the nucleophilic aromatic substitution (SNAr) reaction between cyclopropylamine and fluoropyridines. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during this crucial synthetic transformation. Our goal is to empower you with the scientific understanding and procedural detail necessary to achieve high-yielding, clean, and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured in a question-and-answer format to directly address the specific issues you may face in the lab.
Q1: My reaction is showing low or no conversion of the fluoropyridine starting material. What are the primary factors I should investigate?
A1: Low conversion is a common hurdle and typically points to issues with substrate activation, reaction conditions, or nucleophile potency. Here’s a systematic approach to troubleshooting:
-
Pyridine Ring Activation: The SNAr mechanism relies on the stabilization of a negative charge in the intermediate (the Meisenheimer complex).[1][2][3] This is facilitated by electron-withdrawing groups (EWGs) at positions ortho or para to the fluorine leaving group.[4][5][6] The pyridine nitrogen itself acts as an activating group, but additional EWGs (e.g., -NO₂, -CN, -CF₃) will significantly enhance reactivity.[7] If your fluoropyridine is not sufficiently activated, the reaction will be sluggish.
-
Solution: If possible, select a fluoropyridine substrate with stronger or additional EWGs. For less reactive substrates, increasing the reaction temperature is a common strategy to overcome the activation barrier.[8]
-
-
Base Selection and Stoichiometry: A base is typically required to deprotonate the cyclopropylamine or to neutralize the HF generated during the reaction. The choice and amount of base are critical.
-
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are common choices.[9] They are generally mild and effective.
-
Organic Bases: Non-nucleophilic amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used.[9]
-
Stronger Bases: For weakly acidic nucleophiles or unreactive aryl halides, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) might be necessary to pre-form the nucleophile.[9] However, exercise caution as these can promote side reactions.
-
Solution: Start with 1.5-2.0 equivalents of a moderate base like K₂CO₃. If conversion remains low, consider a stronger base or increasing the stoichiometry. Ensure the base is dry, as water can hydrolyze the fluoropyridine.
-
-
Solvent Effects: The solvent plays a crucial role in stabilizing the charged intermediate.
-
Polar Aprotic Solvents: DMSO, DMF, NMP, and DMAc are excellent choices for SNAr reactions as they effectively solvate cations, leaving the anionic nucleophile more reactive.[9][10]
-
Polar Protic Solvents: Solvents like ethanol or water can hydrogen-bond with the amine nucleophile, reducing its nucleophilicity and slowing the reaction.[11]
-
Solution: Use a dry, polar aprotic solvent. DMSO and DMF are often the first choice. If solubility is an issue, a co-solvent system might be necessary.
-
-
Temperature and Reaction Time: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate, especially with less activated substrates.[8]
-
Solution: If your reaction is clean but incomplete at a given temperature, try incrementally increasing the temperature (e.g., in 10-20 °C intervals). Monitor the reaction by TLC or LC-MS to track progress and check for decomposition. Extended reaction times may also be necessary.
-
Q2: I'm observing significant side product formation. What are the likely side reactions and how can I suppress them?
A2: Side product formation often arises from competing reaction pathways or decomposition. Understanding these possibilities is key to mitigation.
-
Over-alkylation or Di-substitution: If your fluoropyridine has multiple halogen leaving groups, you might see substitution at more than one position.
-
Solution: Carefully control the stoichiometry of the cyclopropylamine (use closer to 1.0 equivalent). Running the reaction at a lower temperature can sometimes improve selectivity.
-
-
Reaction with the Solvent: At high temperatures, some polar aprotic solvents like DMF can decompose or react. For instance, DMF can be a source of dimethylamine, which can compete with cyclopropylamine as a nucleophile.
-
Solution: If you suspect solvent-related side products, try switching to a more stable solvent like DMSO or NMP. Alternatively, running the reaction at the lowest effective temperature can minimize solvent decomposition.
-
-
Decomposition of Cyclopropylamine: While generally stable, cyclopropylamine can be sensitive to very harsh basic conditions or high temperatures.[12]
-
Solution: Use the mildest base and lowest temperature that afford a reasonable reaction rate. Consider adding the cyclopropylamine slowly to the heated reaction mixture to minimize its exposure to prolonged high temperatures.
-
-
Hydrolysis of Fluoropyridine: The presence of water can lead to the hydrolysis of the fluoropyridine to the corresponding hydroxypyridine, especially under basic conditions.
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle hygroscopic bases (like K₂CO₃) in a dry atmosphere (e.g., under nitrogen or argon).
-
Troubleshooting Workflow
To assist in systematically diagnosing and solving reaction issues, we've developed the following workflow diagram.
Caption: A systematic workflow for troubleshooting SNAr reactions.
Key Experimental Parameters & Recommendations
For clarity, the following table summarizes the critical parameters and our general recommendations for optimizing the addition of cyclopropylamine to fluoropyridines.
| Parameter | Recommendation | Rationale & Key Considerations |
| Fluoropyridine Substrate | Use substrates with ortho or para EWGs. | EWGs stabilize the Meisenheimer intermediate, accelerating the reaction. The order of leaving group ability is generally F > Cl > Br > I.[4][5] |
| Solvent | Dry, polar aprotic (DMSO, DMF, NMP). | These solvents enhance the nucleophilicity of the amine and stabilize the charged intermediate.[9][10] Avoid protic solvents.[11] |
| Base | K₂CO₃ or Cs₂CO₃ (1.5-2.0 equiv.). | Inorganic bases are effective and minimize side reactions. DIPEA is a good organic alternative. Stronger bases (e.g., NaH) for unreactive systems.[9] |
| Temperature | 50-120 °C. | Higher temperatures are often required for less activated pyridines.[8] Start lower and increase as needed while monitoring for decomposition. |
| Concentration | 0.1 - 0.5 M. | Higher concentrations can increase reaction rates, but may also lead to solubility issues or exotherms. Start at a moderate concentration. |
| Atmosphere | Inert (Nitrogen or Argon). | Crucial for preventing moisture-sensitive side reactions, especially when using anhydrous reagents and strong bases.[13] |
General Experimental Protocol
This protocol provides a robust starting point for your experiments. It should be adapted based on the specific reactivity of your substrates.
Materials:
-
Fluoropyridine (1.0 equiv.)
-
Cyclopropylamine (1.1-1.5 equiv.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv.)
-
Dimethyl Sulfoxide (DMSO), anhydrous
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the fluoropyridine and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen) three times.
-
Add anhydrous DMSO via syringe.
-
Add cyclopropylamine via syringe to the stirred suspension at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mechanistic Overview
The reaction proceeds via the classical SNAr addition-elimination mechanism.
Caption: The two-step addition-elimination mechanism of SNAr.
We trust this technical guide will be a valuable asset in your research endeavors. Should you have further questions, please do not hesitate to contact our technical support team.
References
-
SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. (2026). Wordpress. [Link]
-
Clayden, J., et al. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. [Link]
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (n.d.). Journal of the American Chemical Society. [Link]
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (n.d.). PMC. [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC - NIH. [Link]
-
CYCLOPROPYLAMINE. (n.d.). Ataman Kimya. [Link]
-
Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]
-
Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. (n.d.). ResearchGate. [Link]
-
Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. (n.d.). ResearchGate. [Link]
-
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (n.d.). NIH. [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
-
CYCLOPROPYLAMINE FOR SYNTHESIS MSDS CAS No: 765-30-0 MSDS. (2016). Loba Chemie. [Link]
-
Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
SNAr Reactions of Amines in Aprotic Solvents. (n.d.). ResearchGate. [Link]
-
SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. (n.d.). ResearchGate. [Link]
-
The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (n.d.). ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
-
Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. (2013). PubMed. [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). RSC Publishing. [Link]
-
Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. (2020). Accounts of Chemical Research - ACS Publications. [Link]
-
(L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020). YouTube. [Link]
-
Fluorinated Amine Stereotriads via Allene Amination. (n.d.). Semantic Scholar. [Link]
-
Catalytic amination of 2-substituted pyridines with hydrazine derivatives. (2001). PubMed - NIH. [Link]
-
Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. (n.d.). ResearchGate. [Link]
-
Directed nucleophilic aromatic substitution reaction. (n.d.). RSC Publishing. [Link]
-
SNAr troubleshooting. (2023). Reddit. [Link]
-
ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. (n.d.). ResearchGate. [Link]
-
Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental I. (n.d.). ChemRxiv. [Link]
-
Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. (n.d.). PMC - NIH. [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing. [Link]
-
Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. (n.d.). ResearchGate. [Link]
-
SNAr reaction scope & limitations. (2020). YouTube. [Link]
-
SNAr Reaction in Common Molecular Solvents Under Pressure. (2026). Wordpress. [Link]
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Technical Support Center: Troubleshooting Solubility of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride in Assay Buffers
Prepared by: Senior Application Scientist, Assay Development Support
Welcome to the technical support guide for 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during in vitro experiments. Our goal is to provide a framework for understanding and systematically resolving these issues, ensuring the integrity and reliability of your assay data.
The hydrochloride salt formulation of this amine-containing compound is intended to improve its aqueous dissolution.[1] However, the transition from a stock solution to a final aqueous assay buffer introduces physicochemical challenges that can lead to precipitation. This guide explains the underlying mechanisms and provides actionable protocols to maintain compound solubility.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the most common observations and explains the chemical principles driving them.
Q1: My compound is a hydrochloride salt, which is supposed to be soluble. Why is it precipitating in my neutral pH buffer (e.g., PBS, HEPES at pH 7.4)?
A: This is the most common issue and is typically due to a phenomenon called pH-shift precipitation. Your compound is the salt of a weak base (the amine group) and a strong acid (HCl).[2] In this salt form, the amine group is protonated (positively charged), which makes it highly soluble in water.
However, most biological assays are conducted at a neutral or slightly alkaline pH (typically 7.2-7.8) to maintain the physiological relevance and activity of enzymes or cells.[3][4] When you dilute your acidic salt into a buffer with a higher pH, the buffer's basic components neutralize the acidic proton on the amine. This converts the charged, soluble salt form back into its neutral, uncharged "free base" form, which is often significantly less soluble in water and precipitates out of solution.[5][6]
Q2: My stock solution in 100% DMSO is perfectly clear. Why does it "crash out" immediately upon dilution into the assay buffer?
A: A clear stock in a pure organic solvent like DMSO does not guarantee solubility in an aqueous environment.[7] DMSO is an aprotic, polar solvent capable of dissolving a wide range of organic molecules. When you perform the critical step of diluting a small volume of this DMSO stock into a large volume of aqueous buffer, you are causing a drastic change in solvent polarity. The compound, which was stable in DMSO, is suddenly exposed to a predominantly water-based environment where its solubility limit is much lower.[7] If the final concentration in the assay exceeds this aqueous solubility limit, the compound will precipitate. This is a common issue in biological assays and is often a problem of kinetic solubility, where the compound doesn't have sufficient time or the right conditions to remain dissolved.[8][9]
Q3: What is the "common ion effect," and could it be a problem for my hydrochloride salt?
A: The common ion effect can decrease the solubility of an ionic compound when a solution already contains one of the ions in the compound.[10] For your hydrochloride salt, the ions are the protonated amine cation and the chloride anion (Cl⁻). If your assay buffer contains a high concentration of chloride (e.g., from NaCl or if it was pH-adjusted with HCl), it can suppress the dissolution of the salt, potentially leading to lower-than-expected solubility.[11][12] While pH-shift is the more frequent cause of precipitation, the common ion effect is a valid consideration, especially in high-salt buffers.[12]
Q4: What is the maximum recommended final concentration of DMSO in my assay?
A: While DMSO is an excellent solvent, it can also impact the biological components of your assay. As a widely accepted industry standard, the final concentration of DMSO should be kept at or below 1%, with 0.5% being a safer target for many cell-based assays.[7] Higher concentrations can lead to enzyme inhibition, cytotoxicity, or other off-target effects that can confound your results. It is critical to maintain a consistent final DMSO concentration across all experimental wells, including vehicle controls, to ensure any observed effects are from your compound and not the solvent.
Part 2: Systematic Troubleshooting Guide
Follow this structured approach to diagnose and resolve solubility issues. The workflow emphasizes a logical progression from identifying the problem to implementing a robust solution.
Step 1: Quantify the Problem - Kinetic Solubility Assessment
Before making changes, you must first confirm the solubility limit in your current assay buffer. This provides a baseline and a quantitative goal for improvement.
Protocol: See "Protocol 3.2: Kinetic Solubility Assessment" in the detailed protocols section. This involves creating a serial dilution of your compound in the assay buffer and identifying the concentration at which precipitation first occurs, either by visual inspection against a black background or by using nephelometry.
Step 2: Primary Solution - Buffer & pH Optimization
Since pH is the primary driver of solubility for this compound, modifying the buffer is the most scientifically sound first step.
-
Rationale: By lowering the pH of the assay buffer, you increase the concentration of H⁺ ions in the solution. According to Le Châtelier's principle, this shifts the equilibrium shown in FAQ Q1 to the left, favoring the protonated, charged, and more soluble form of the compound.[5]
-
Action: Prepare your assay buffer at several different pH values. We recommend testing a range from pH 6.0 to your current pH (e.g., 6.0, 6.5, 7.0, 7.4). Then, repeat the kinetic solubility assessment at each pH.
-
Consideration: You must ensure that the lower pH is compatible with your biological system (e.g., enzyme or cell health). Many biological systems can tolerate a slightly acidic environment (pH 6.5-7.0) for the duration of an assay. A list of common biological buffers and their effective pH ranges can be a useful reference.[13]
Step 3: Secondary & Tertiary Solutions - Formulation Strategies
If pH modification alone is insufficient or incompatible with your assay, formulation adjustments are the next step. These methods aim to increase the solubility of the neutral, free-base form of the compound.
-
Co-solvents: Adding a small amount of a water-miscible organic solvent can increase solubility.[14]
-
Action: Prepare several versions of your assay buffer containing slightly elevated but still biologically compatible concentrations of DMSO (e.g., 0.5%, 1.0%, 1.5%, 2.0%). Re-test solubility. Always verify the tolerance of your assay to the highest concentration used.
-
-
Surfactants/Detergents: Non-ionic surfactants can form micelles that encapsulate poorly soluble compounds, keeping them dispersed in solution.
-
Action: Add a low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01% - 0.05% v/v) to your assay buffer and re-assess solubility.[8] This is particularly effective in biochemical assays but may be less suitable for cell-based assays where detergents can disrupt cell membranes.
-
Data Summary Example
The following table illustrates the kind of data you should generate during your troubleshooting experiments.
| Buffer System | pH | Co-Solvent (DMSO %) | Additive | Kinetic Solubility (µM) | Notes |
| PBS | 7.4 | 0.5% | None | < 1 | Heavy precipitation observed. |
| MES | 6.5 | 0.5% | None | 25 | Significant improvement with pH change. |
| MES | 6.0 | 0.5% | None | > 100 | No precipitation observed in tested range. |
| PBS | 7.4 | 1.5% | None | 5 | Minor improvement, but still precipitating. |
| PBS | 7.4 | 0.5% | 0.01% Tween-20 | 15 | Surfactant helps, but pH is more effective. |
Part 3: Detailed Experimental Protocols
These protocols provide step-by-step instructions for key procedures mentioned in this guide.
Protocol 3.1: Preparation of a High-Concentration Stock Solution
-
Weighing: Accurately weigh out the required amount of this compound using a calibrated analytical balance.
-
Solvent Addition: Add research-grade, anhydrous DMSO to achieve a high-concentration stock, typically 10-50 mM.
-
Dissolution: Ensure complete dissolution by vortexing and, if necessary, gentle warming in a water bath (not to exceed 37°C). The solution should be perfectly clear with no visible particulates.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles. Protect from light.
Protocol 3.2: Kinetic Solubility Assessment by Visual Inspection
-
Prepare Buffer: Dispense your final assay buffer into a 96-well clear-bottom plate or into microcentrifuge tubes.
-
Prepare Master Dilution: Create an intermediate dilution of your DMSO stock solution in DMSO. For example, dilute a 10 mM stock to 1 mM.
-
Serial Dilution: Perform a serial dilution of the compound directly in the assay buffer. For instance, add 2 µL of the 1 mM stock to 198 µL of buffer to get a 10 µM final concentration (with 1% DMSO). Repeat for a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25, ... µM).
-
Incubation: Incubate the plate/tubes under your standard assay conditions (e.g., room temperature or 37°C) for a relevant period (e.g., 15 minutes to 2 hours).
-
Observation: Visually inspect each well or tube against a black background. Use a focused light source to help detect any haziness, cloudiness, or visible precipitate. The highest concentration that remains perfectly clear is your kinetic solubility limit under those conditions.
References
- Benchchem. (n.d.). This compound.
-
PubChem. (n.d.). 2-Chloro-5-fluoropyridin-3-amine. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 2-Amino-5-chloro-3-fluoropyridine (97%). Retrieved from [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
-
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(4), 857-866. Retrieved from [Link]
- Pawar, P., et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(2), 91-96.
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
- Ojala, S., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. European Journal of Pharmaceutical Sciences, 165, 105934.
- Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147.
-
Mettler Toledo. (n.d.). Buffer Preparation – Solutions, Calculation & Solving Common Problems. Retrieved from [Link]
- GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(02), 215-227.
-
Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-3-fluoro-N-methylpyridin-2-amine. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 7.2: Practical Aspects of Buffers. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Reddit. (2022). How to tackle compound solubility issue. Retrieved from [Link]
-
Classic Chemistry. (n.d.). Solubility and pH of amines. Retrieved from [Link]
-
Chad's Prep. (2022). 17.6 pH Effects on Solubility. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]
-
Westlab Canada. (2023). What Is A Buffer & How Does It Work?. Retrieved from [Link]
- Anderson, B. D., & Conradi, R. A. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 74(7), 815-820.
-
Wikipedia. (n.d.). Hydrochloric acid. Retrieved from [Link]
- Benchchem. (n.d.). How to prevent "Antibacterial agent 102" precipitation in assays.
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Technical Support Center: Stability of Fluorinated Pyridine Derivatives in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated pyridine derivatives. The strategic incorporation of fluorine into pyridine scaffolds is a powerful tool in medicinal chemistry, often enhancing metabolic stability, modulating pKa, and improving pharmacokinetic profiles.[1][2][3] However, the very properties that make these compounds attractive can also introduce unique stability challenges, particularly in aqueous environments.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of fluorinated pyridine derivatives. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve common issues encountered during your experiments.
Section 1: Understanding the Instability of Fluorinated Pyridines
FAQ 1: Why is my fluorinated pyridine derivative degrading in my aqueous buffer?
The stability of a fluorinated pyridine derivative in an aqueous solution is primarily dictated by the electron-withdrawing nature of the fluorine atom(s) and the overall electronic properties of the pyridine ring. Fluorine's high electronegativity makes the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack.[1][4] In an aqueous environment, water or hydroxide ions can act as nucleophiles, leading to the displacement of the fluoride ion.
Several factors can influence the rate of this degradation:
-
Position of Fluorine: The position of the fluorine atom on the pyridine ring significantly impacts its reactivity. Fluorine atoms at the 2- and 4-positions are generally more susceptible to nucleophilic aromatic substitution (SNAr) because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the ring nitrogen.[4][5]
-
pH of the Solution: The pH of the aqueous solution plays a critical role.[6] In basic solutions, the higher concentration of hydroxide ions, a potent nucleophile, can accelerate the degradation of the fluorinated pyridine. Conversely, in acidic solutions, protonation of the pyridine nitrogen can further activate the ring towards nucleophilic attack.[7]
-
Presence of Other Substituents: The electronic nature of other substituents on the pyridine ring can either stabilize or destabilize the molecule. Electron-donating groups can increase the electron density of the ring, potentially slowing down nucleophilic attack, while additional electron-withdrawing groups can exacerbate instability.[8][9]
-
Temperature: As with most chemical reactions, higher temperatures will generally increase the rate of degradation.
Troubleshooting Guide: Unexpected Degradation
If you are observing unexpected degradation of your fluorinated pyridine derivative, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for unexpected degradation.
Section 2: Key Degradation Pathways
FAQ 2: What are the common degradation pathways for fluorinated pyridines in water?
The primary degradation pathway for many fluorinated pyridines in aqueous solutions is nucleophilic aromatic substitution (SNAr) , where a nucleophile (such as water or hydroxide) displaces a fluoride ion.[8][10][11] The general mechanism is as follows:
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine atom, forming a tetrahedral intermediate known as a Meisenheimer complex.
-
Intermediate Stabilization: The negative charge of the Meisenheimer complex is stabilized by resonance, particularly when the fluorine is at the 2- or 4-position, allowing for delocalization onto the electronegative nitrogen atom.
-
Leaving Group Departure: The fluoride ion, a good leaving group, is expelled, and the aromaticity of the pyridine ring is restored, resulting in a hydroxypyridine derivative.
Caption: Generalized SNAr degradation pathway.
It is also important to consider the possibility of photodegradation , especially for compounds that are sensitive to light.[12] The energy from UV or even ambient light can promote the cleavage of the C-F bond or other transformations.
Section 3: Experimental Protocols for Stability Assessment
Protocol 1: Accelerated Stability Study Using HPLC
This protocol outlines a forced degradation study to assess the stability of a fluorinated pyridine derivative under various pH conditions.
Materials:
-
Fluorinated pyridine derivative of interest
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate buffers (pH 3, 5, 7.4, and 9)
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
HPLC system with a UV detector and a suitable C18 column
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your fluorinated pyridine derivative in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Working Solution Preparation: Dilute the stock solution with each of the prepared aqueous buffers to a final concentration of 100 µg/mL. Prepare a control sample in 50:50 acetonitrile:water.
-
Incubation: Incubate the working solutions at a controlled elevated temperature (e.g., 50 °C) and protect them from light.
-
Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.
-
Sample Quenching (if necessary): If the degradation is rapid, quench the reaction by diluting the aliquot in the initial mobile phase and keeping it at a low temperature (e.g., 4 °C) until analysis.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC. A typical method would involve a gradient elution with a mobile phase consisting of water and acetonitrile with 0.1% formic acid. Monitor the disappearance of the parent compound and the appearance of any degradation products.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time for each pH condition. This will allow you to determine the degradation rate at different pH values.
Data Presentation:
| pH | Temperature (°C) | Time (hours) | Parent Compound Remaining (%) |
| 3.0 | 50 | 0 | 100.0 |
| 3.0 | 50 | 24 | 98.5 |
| 7.4 | 50 | 0 | 100.0 |
| 7.4 | 50 | 24 | 85.2 |
| 9.0 | 50 | 0 | 100.0 |
| 9.0 | 50 | 24 | 60.7 |
FAQ 3: How can I identify the degradation products?
Identifying the degradation products is crucial for understanding the degradation pathway. The most powerful technique for this is Liquid Chromatography-Mass Spectrometry (LC-MS) .[13]
-
LC-MS Analysis: By analyzing the samples from your stability study with an LC-MS system, you can obtain the mass-to-charge ratio (m/z) of the degradation products. The difference in mass between the parent compound and the degradant can often provide clues about the chemical transformation that has occurred (e.g., a mass increase of 18 Da after subtracting the mass of fluorine suggests hydrolysis).
-
¹⁹F NMR Spectroscopy: If you suspect that the fluorine atom is being displaced, ¹⁹F NMR can be a very informative technique.[12][14] The disappearance of the signal corresponding to the C-F bond of the parent compound and the appearance of a new signal corresponding to the fluoride ion can confirm the displacement.
Section 4: Practical Considerations and Best Practices
FAQ 4: How can I improve the stability of my fluorinated pyridine derivative in an aqueous formulation?
If your compound is showing instability, consider the following strategies:
-
pH Optimization: As demonstrated in the protocol, pH is a critical factor.[6] Formulate your solution at a pH where the compound exhibits maximum stability. This often involves creating a pH-rate profile to identify the optimal pH range.
-
Buffer Selection: Be mindful of the buffer components. Some buffer species can act as nucleophiles and accelerate degradation. Whenever possible, use non-nucleophilic buffers.
-
Excipient Screening: Certain excipients, such as antioxidants, can be included in the formulation to protect the compound from oxidative degradation.
-
Storage Conditions: Store aqueous solutions of fluorinated pyridine derivatives at low temperatures (e.g., 2-8 °C) and protected from light to minimize degradation.[15]
-
Lyophilization: For long-term storage, consider lyophilizing the compound to remove water, which is often the primary reactant in the degradation pathway.
FAQ 5: Are there any structural modifications I can make to improve stability?
During the drug design and lead optimization phase, you can consider structural modifications to enhance stability:
-
Steric Hindrance: Introducing bulky groups near the C-F bond can sterically hinder the approach of nucleophiles, thereby slowing down the SNAr reaction.
-
Electronic Modulation: Modifying other substituents on the pyridine ring to be more electron-donating can increase the electron density of the ring and reduce its susceptibility to nucleophilic attack.[8]
-
Positional Isomers: If the biological activity allows, consider synthesizing and evaluating positional isomers where the fluorine atom is at a less reactive position (e.g., the 3- or 5-position).
By understanding the underlying chemical principles and employing systematic troubleshooting and analytical techniques, you can effectively manage the stability challenges associated with fluorinated pyridine derivatives and advance your research and development efforts.
References
- BenchChem. (2025). Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. BenchChem.
- Journal of Labelled Compounds and Radiopharmaceuticals. (1999).
- The Power of Fluorinated Pyridines in Modern Drug Discovery. (2025, October 16).
- MDPI.
- PubMed. (2025, September 9).
- ResearchGate. Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model.
- RSC Publishing. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines.
- RSC Publishing. (2018, September 28). Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride.
- ResearchGate. (2025, August 6). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Ovid. (2009, December 4). Nucleophilic aromatic substitution by... : Journal of Radioanalytical & Nuclear Chemistry.
- Fluorine in drug discovery: Role, design and case studies.
- PMC - NIH.
- ElectronicsAndBooks.
- Guidechem. 4-Fluoropyridine 694-52-0 wiki.
- PubMed.
- PMC - NIH. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.
- ANALYTICAL METHODS.
- ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
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Technical Support Center: Purification of Halogenated Aromatic Compounds
Welcome to the technical support center for the purification of halogenated aromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with purifying these molecules. Halogenated aromatics are ubiquitous in pharmaceuticals, agrochemicals, and materials science, yet their purification can be far from trivial. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of their purification, ensuring you achieve the highest purity for your compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the purification of halogenated aromatic compounds.
Q1: Why are halogenated aromatic compounds often difficult to purify by standard silica gel chromatography?
A1: Several factors contribute to the difficulty of purifying halogenated aromatic compounds on silica gel:
-
Similar Polarity: Halogenated aromatics often have very similar polarities to their synthetic precursors or byproducts, making separation challenging. The introduction of a halogen atom does not always significantly alter the overall polarity of the molecule.
-
Isomer Co-elution: Positional isomers of halogenated aromatics can have nearly identical retention factors (Rf) on silica gel, leading to co-elution.[1] Separating these isomers often requires specialized chromatographic techniques.[1]
-
On-Column Degradation: Some halogenated compounds can be unstable on the acidic surface of silica gel, leading to degradation and the formation of new impurities during purification.[2] This is particularly true for compounds with sensitive functional groups.
Q2: My brominated aromatic compound is turning brown upon storage after purification. What is causing this and how can I prevent it?
A2: A brown discoloration in purified brominated aromatic compounds is often due to the presence of trace amounts of residual bromine or hydrogen bromide (HBr) trapped within the solid material.[3] Over time, especially when exposed to heat or light, these impurities can cause degradation and color formation.
Prevention Strategies:
-
Aqueous Base Wash: During the workup, a thorough wash with a mild aqueous base solution, such as sodium bicarbonate or sodium hydroxide, can help neutralize and remove residual HBr.[3]
-
Recrystallization with a Base: A patent describes a process for purifying brominated aromatics by recrystallization in the presence of a base (e.g., pyridine, triethylamine, or sodium carbonate) to scavenge bromine and HBr.[3]
-
Proper Drying: Ensure the compound is thoroughly dried under vacuum to remove any volatile acidic impurities.
Q3: I am struggling to crystallize my fluorinated aromatic compound. It keeps "oiling out." What can I do?
A3: "Oiling out" during crystallization occurs when the compound separates from the solution as a liquid rather than a solid. This is a common problem with halogenated aromatics.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is critical.[4] Experiment with a variety of solvents and solvent mixtures. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold.[4]
-
Cooling Rate: Slow cooling is crucial for crystal formation.[4] Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Rapid cooling often promotes oiling out.
-
Seeding: If you have a small amount of pure crystalline material, adding a "seed crystal" to the supersaturated solution can induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and initiate crystallization.
-
Reduce Supersaturation: Try using a slightly more dilute solution to avoid reaching the point of supersaturation too quickly.
Q4: What are the best analytical techniques to assess the purity of my final halogenated aromatic compound?
A4: A combination of analytical techniques is recommended to accurately determine the purity of your compound.[]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is a powerful tool for separating and quantifying impurities.[6][7] Using a high-resolution column and a suitable detector (e.g., UV-Vis or mass spectrometry) can reveal even minor impurities.[][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile halogenated aromatics, GC-MS provides excellent separation and identification of impurities.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and can often detect impurities. For fluorinated compounds, ¹⁹F NMR is also highly informative.
-
Elemental Analysis: This technique can determine the elemental composition of your sample, which can be compared to the theoretical values to assess purity.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting guides for common purification techniques used for halogenated aromatic compounds.
Flash Column Chromatography
Flash column chromatography is a primary purification method, but it can present challenges with halogenated aromatics.
Troubleshooting Common Flash Chromatography Issues
| Problem | Potential Cause | Troubleshooting Action |
| Poor Separation of Isomers | Insufficient selectivity of the stationary or mobile phase. | 1. Switch to a different stationary phase: Consider using alumina, Florisil, or a C18-functionalized silica (reversed-phase).[2] 2. Optimize the mobile phase: A detailed solvent screen is crucial. Try adding a small amount of a different co-solvent to modulate selectivity. 3. Consider alternative techniques: For very difficult separations, preparative HPLC or supercritical fluid chromatography (SFC) may be necessary.[10] |
| Compound Degradation on the Column | The compound is sensitive to the acidic nature of silica gel. | 1. Deactivate the silica gel: Pre-treat the silica gel with a base, such as triethylamine, by adding a small percentage to the mobile phase or by pre-slurrying the silica with a dilute solution of the base.[2] 2. Use an alternative stationary phase: Alumina (neutral or basic) or Florisil can be less harsh alternatives to silica gel.[2] |
| Compound Elutes at the Solvent Front | The mobile phase is too polar, or the compound is not retained by the stationary phase. | 1. Decrease the polarity of the mobile phase: Start with a less polar solvent system. 2. Consider reversed-phase chromatography: If your compound is nonpolar, it will be better retained on a nonpolar stationary phase like C18.[6] |
| Compound Does Not Elute from the Column | The mobile phase is not polar enough, or the compound has irreversibly adsorbed to the stationary phase. | 1. Increase the polarity of the mobile phase: Gradually increase the percentage of the more polar solvent in your mobile phase. 2. Check for decomposition: If the compound is unstable, it may have decomposed on the column.[2] |
Workflow for Troubleshooting Poor Separation in Flash Chromatography
Caption: Decision tree for troubleshooting poor separation in flash chromatography.
Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline material.
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Action |
| Compound "Oils Out" | The solution is too supersaturated, or the cooling is too rapid. | 1. Add more solvent: This will decrease the concentration and may prevent oiling out. 2. Cool the solution slowly: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.[4] 3. Try a different solvent system: A solvent in which the compound is slightly less soluble may promote crystallization over oiling out. |
| No Crystals Form | The solution is not supersaturated, or nucleation is inhibited. | 1. Evaporate some of the solvent: This will increase the concentration and induce supersaturation. 2. Induce nucleation: Scratch the inside of the flask with a glass rod or add a seed crystal. 3. Cool to a lower temperature: Place the solution in a freezer. |
| Poor Recovery | The compound is too soluble in the cold solvent, or too much solvent was used. | 1. Cool the solution for a longer period: This will maximize the amount of compound that crystallizes. 2. Use a different solvent: Choose a solvent in which the compound has lower solubility at cold temperatures. 3. Minimize the amount of solvent used for washing: Wash the crystals with a minimal amount of ice-cold solvent. |
| Impurities Co-crystallize | The impurity has similar solubility properties to the desired compound. | 1. Perform a second recrystallization: This will often significantly improve purity. 2. Choose a different solvent: A different solvent may have a greater solubility difference between the compound and the impurity. 3. Consider the possibility of cocrystal formation: In some cases, halogen bonding can lead to the formation of cocrystals.[11][12] |
Section 3: Advanced Purification Techniques
For particularly challenging separations, more advanced techniques may be required.
Reversed-Phase Chromatography
Reversed-phase chromatography is an excellent alternative to normal-phase chromatography for nonpolar and weakly polar halogenated aromatic compounds.[6] It utilizes a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[6]
Key Advantages for Halogenated Aromatics:
-
Enhanced Selectivity for Isomers: The hydrophobic interactions in reversed-phase chromatography can often provide better separation of positional isomers than normal-phase chromatography.[10]
-
Reduced Degradation: The neutral nature of the stationary phase minimizes the risk of compound degradation.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful purification technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[13]
Key Advantages for Halogenated Aromatics:
-
High Speed and Efficiency: SFC offers faster separations and higher throughput compared to HPLC.
-
Orthogonal Selectivity: The separation mechanism in SFC is different from that of HPLC, providing an alternative selectivity for difficult separations.
-
"Greener" Technique: SFC uses less organic solvent than HPLC, making it a more environmentally friendly option.
Workflow for Selecting an Advanced Purification Technique
Caption: Decision-making workflow for selecting an advanced purification technique.
Section 4: Safety and Handling
Halogenated aromatic compounds can be hazardous and require careful handling.[14][15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves may not be sufficient for all halogenated solvents; consult the Safety Data Sheet).[15][17]
-
Ventilation: Handle all volatile halogenated compounds in a well-ventilated fume hood to avoid inhalation.[15][17]
-
Waste Disposal: Dispose of halogenated organic waste in designated containers.[15][16] Do not pour halogenated solvents down the drain.[16]
-
Consult the Safety Data Sheet (SDS): Always review the SDS for any chemical you are working with to understand its specific hazards and handling precautions.
Section 5: Experimental Protocols
Protocol: Deactivation of Silica Gel for Flash Chromatography
-
Prepare the Slurry: In a beaker, add the required amount of silica gel.
-
Add the Base: Prepare a solution of 1-2% triethylamine in the chosen mobile phase.
-
Equilibrate: Slowly add the basic mobile phase to the silica gel to create a slurry. Stir gently for 15-20 minutes to ensure the silica is fully equilibrated.
-
Pack the Column: Pack the column with the equilibrated silica slurry as you would for standard flash chromatography.
-
Run the Column: Use the same mobile phase containing 1-2% triethylamine to run the column.
Protocol: General Procedure for Recrystallization
-
Choose a Solvent: Select a suitable solvent or solvent pair by testing the solubility of your compound at room temperature and at the solvent's boiling point.
-
Dissolve the Compound: Place the impure compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the compound is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cool Slowly: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolate the Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the Crystals: Dry the purified crystals under vacuum to remove all residual solvent.
References
-
Chemical Science. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Royal Society of Chemistry. [Link]
- Google Patents. (1989).
-
Tecam Group. (2021). The problem with halogenated compounds emissions and its solution. [Link]
-
Shimadzu. Preparative Purification of Aroma Components Using a Supercritical Fluid chromatograph. [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]
-
ResearchGate. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. [Link]
-
HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
ACS Publications. (2025). First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18. [Link]
-
Waters Corporation. Chiral Purification of Volatile Flavors and Fragrances by SFC. [Link]
-
Agilent. Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. [Link]
-
ACS Publications. (2023). Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding. [Link]
- Google Patents. (1990).
-
Springer. Analytical methods for the determination of halogens in bioanalytical sciences: a review. [Link]
-
NIH. (2023). Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding. [Link]
-
AKJournals. Gas chromatographic separation of some labelled aromatic halogen compounds. [Link]
-
ResearchGate. (2019). Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS. [Link]
-
Hichrom. HPLC Troubleshooting Guide. [Link]
-
Desotec. Removing Halogenated Organic Compounds: A Guide to Solutions. [Link]
-
MIT Plasma Science and Fusion Center. PSFC Halogenated Solvents. [Link]
-
UCL – University College London. (2021). Working safely with solvents. [Link]
-
NIH. (2020). NMR and GC/MS analysis of industrial chloroparaffin mixtures. [Link]
-
ResearchGate. (2025). Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. [Link]
-
MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]
-
ResearchGate. Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Selerity Technologies. THE ANALYSIS OF FLUORINATED POLYMERS BY SUPERCRITICAL FLUID CHROMATOGRAPHY (SFC). [Link]
- Google Patents. Method for the determination of halides in samples containing organic compounds.
-
Springer. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: A review. [Link]
-
Obrnuta faza. Reversed-Phase Chromatography: General Introduction for Improved Method Development. [Link]
-
NIH. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]
-
Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]
-
Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). [Link]
-
OSTI.GOV. GC/MS analysis of chlorinated organic compounds generated from the chlorination of fulvic acid solution. [Link]
-
ResearchGate. (2025). Halogenated Aromatic Compounds. [Link]
-
Agilent. HPLC Column Troubleshooting What Every HPLC User Should Know. [Link]
-
LCGC International. New Horizons in Reversed-Phase Chromatography. [Link]
-
Royal Society of Chemistry. (2015). Chromatographic methods for the isolation, separation and characterisation of dissolved organic matter. [Link]
-
YouTube. (2024). How to Master Supercritical Fluid Chromatography (SFC): SFC Working Principle and Instrumentation. [Link]
-
CECAM. (2015). Industrial Challenges of Crystallization, Nucleation, and Solubility: Perspectives from Industry, Experiment and Simulation. [Link]
-
NIH. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. [Link]
-
NIH. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]
-
ResearchGate. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. [Link]
-
Vanderbilt University. Halogenated Solvents. [Link]
-
ResearchGate. (2025). Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
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- 8. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
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Technical Support Center: Improving the Regioselectivity of Amination on Substituted Pyridines
Welcome to the technical support center for pyridine amination. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with regioselectivity in the amination of substituted pyridines. Here, we address common experimental issues through a series of frequently asked questions and detailed troubleshooting guides, grounded in mechanistic principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic aromatic substitution (SNAr) on a halopyridine is giving me a mixture of isomers. Why is this happening and how can I improve selectivity?
A1: The inherent electronic properties of the pyridine ring dictate that nucleophilic attack is favored at the C2 and C4 positions (ortho and para to the nitrogen)[1]. This is because the anionic intermediate (Meisenheimer complex) formed upon nucleophilic attack at these positions is better stabilized, with one resonance form placing the negative charge on the electronegative nitrogen atom[1][2].
Several factors can lead to a mixture of isomers in SNAr reactions:
-
Electronic Effects of Substituents: The electronic nature of existing substituents on the pyridine ring plays a crucial role. Electron-withdrawing groups (EWGs) will further activate the ortho and para positions to their location for nucleophilic attack[3]. For instance, in 2,6-dichloro-3-nitropyridine, the nitro group activates both the C2 and C6 positions. While sterics might suggest attack at C6, the inductive effect of the nitro group can make the C2 position more electron-deficient and thus kinetically favored for attack[3].
-
Steric Hindrance: Bulky substituents on either the pyridine ring or the incoming nucleophile can hinder approach to a specific position, favoring reaction at a less sterically crowded site[4].
-
Reaction Conditions: Temperature and solvent can influence the kinetic versus thermodynamic product distribution.
Troubleshooting Steps:
-
Analyze Substituent Effects: Carefully consider the electronic and steric influence of your pyridine's substituents. An EWG will generally direct incoming nucleophiles to the positions ortho and para to it.
-
Modify the Nucleophile: If sterics are a concern, consider using a less bulky aminating agent if the reaction allows.
-
Optimize Reaction Temperature: Lowering the reaction temperature may favor the kinetically controlled product, potentially leading to higher regioselectivity[3].
-
Solvent Screening: The choice of solvent can impact the stability of the intermediates and transition states. Screen polar aprotic solvents like DMF, DMSO, or NMP, which are commonly used for SNAr reactions[5].
Q2: I'm attempting a Chichibabin reaction, but the yield is low and I'm observing poor regioselectivity between the C2 and C4 positions. What are the key parameters to control?
A2: The Chichibabin reaction, which uses sodium amide (NaNH₂) or a similar strong base, typically favors amination at the C2 position, followed by the C4 position[6][7][8]. However, several factors can lead to poor outcomes:
-
Reaction Temperature: Traditional Chichibabin reactions often require high temperatures (100-150 °C), which can lead to side reactions and decomposition, especially with sensitive substrates[8][9].
-
Basicity of the Substrate: The basicity of the pyridine derivative influences the reaction rate. A pKa range of 5-8 is generally considered ideal[10].
-
Solvent: The reaction is often performed in inert, high-boiling solvents like xylene or toluene, but can also be carried out in liquid ammonia at lower temperatures[7][8].
-
Purity of Sodium Amide: The quality of the sodium amide is crucial for good yields[8].
Troubleshooting & Optimization:
-
Temperature Control: If possible, consider milder variants of the Chichibabin reaction. For instance, using potassium amide with an oxidant in liquid ammonia can allow for lower reaction temperatures[8].
-
Solvent Choice: The choice between a high-boiling aprotic solvent and liquid ammonia can significantly impact the reaction outcome[7][10].
-
Additive Effects: The addition of catalytic amounts of certain compounds, like ethanolamine, has been shown to enhance the reaction rate[9]. A combination of sodium hydride (NaH) and lithium iodide (LiI) in THF has also been reported to facilitate the C2 amination of pyridine with primary alkyl amines under reflux conditions[11].
-
Consider an Alternative C-H Amination Strategy: If the Chichibabin reaction proves problematic, newer methods for direct C-H amination may offer better regioselectivity and functional group tolerance[12].
Q3: My Buchwald-Hartwig amination of a dihalopyridine is not selective. How can I favor amination at one position over the other?
A3: Regioselectivity in Buchwald-Hartwig aminations of dihalopyridines is a common challenge and is influenced by a combination of electronic effects, steric hindrance, and the catalyst system.
-
Inherent Reactivity of Halogens: Generally, the order of reactivity for aryl halides in oxidative addition to the palladium(0) catalyst is I > Br > OTf > Cl.
-
Electronic Environment: The electronic environment of the C-X bond is critical. For example, in 2,4-dichloropyridine, the C2 position is generally more reactive towards Buchwald-Hartwig amination[13]. This is due to the electronic activation at the position ortho to the ring nitrogen.
-
Ligand Choice: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are often necessary for coupling with electron-deficient amines and can influence regioselectivity[14][15]. Bidentate ligands like BINAP and DPPF have also been shown to be effective[15].
-
Base Selection: A strong, non-coordinating base like sodium or lithium tert-butoxide is typically required[14].
Troubleshooting & Optimization:
-
Ligand Screening: This is the most critical parameter to adjust. Screen a panel of bulky, electron-rich monophosphine ligands and bidentate phosphine ligands.
-
Temperature Control: It is sometimes possible to achieve selective mono-amination at a lower temperature, followed by a second amination at a higher temperature[13].
-
Choice of Base: Ensure the base is fresh and handled under inert conditions. The choice of base can sometimes influence the selectivity.
-
Pre-catalyst Selection: Using a pre-formed palladium catalyst can lead to more reliable initiation of the active Pd(0) species[14].
In-Depth Troubleshooting Guides
Guide 1: Achieving C4-Selectivity in Pyridine Amination
Achieving C4-amination can be challenging due to the inherent preference for C2-substitution. Here are several strategies:
-
Blocking the C2/C6 Positions: If the C2 and C6 positions are sterically hindered or blocked with other substituents, amination will be directed to the C4 position[12].
-
Pyridine N-Oxide Strategy: Conversion of the pyridine to its N-oxide can alter the electronic properties of the ring, making the C4 position more susceptible to nucleophilic attack in some cases[16][17]. The N-oxide can be subsequently removed.
-
Phosphonium Salt Intermediates: A powerful strategy involves the conversion of the pyridine into a phosphonium salt. Subsequent reaction with an amine nucleophile, such as sodium azide, can lead to highly regioselective amination at the C4 position[12]. If the C4 position is blocked, amination occurs at the C2 position[12].
-
Nucleophilic Substitution of Hydrogen (SNH): Recent methods have been developed for the C4-selective amination of pyridines via SNH, proceeding through 4-pyridyl pyridinium salt intermediates[18].
Caption: C4-selective amination workflow via phosphonium salts.
Guide 2: Directing Amination to the C3-Position
The C3 position (meta) is the most challenging to functionalize due to the electronic nature of the pyridine ring[19][20]. Direct amination at this position often requires overcoming the inherent C2/C4 preference.
-
Dearomatization-Rearomatization Strategy: A modern approach involves the temporary dearomatization of the pyridine ring to form an electron-rich intermediate, such as a dienamine[19][20]. This intermediate then reacts with an electrophilic aminating agent at the C3 position, followed by rearomatization.
-
Zincke Imine Intermediates: Photochemical methods utilizing Zincke imine intermediates have been developed for the C3-amination of pyridines with amidyl radicals[19].
-
Oxazinopyridine Intermediates: The formation of bench-stable oxazinopyridine intermediates from pyridines allows for their reaction with electrophiles or radicals, leading to C3-functionalized products after rearomatization[19].
-
-
Directed C-H Functionalization: While less common for amination, the use of directing groups can facilitate meta-C-H functionalization[21].
Caption: C3-amination via a dearomatization-rearomatization strategy.
Data Summary Table
| Amination Method | Typical Regioselectivity | Key Control Factors | Common Issues |
| Chichibabin Reaction | C2 > C4 | Temperature, Base Strength, Solvent[6][8][10] | Low yields, harsh conditions, side reactions[8][12] |
| SNAr (on Halopyridines) | C2/C4 | Leaving Group, Electronic Effects, Sterics[1][3] | Isomeric mixtures, poor conversion[5] |
| Buchwald-Hartwig Amination | Dependent on substrate | Ligand, Base, Temperature, Halogen Reactivity[13][14][15] | Lack of selectivity, catalyst deactivation[14] |
| Pyridine N-Oxide Activation | C2 or C4 | Activating Agent (e.g., Ts₂O), Nucleophile[16][17] | Side product formation, regioselectivity can be substrate-dependent[17] |
| Phosphonium Salt Strategy | C4 (if vacant), else C2 | - | Multi-step process[12] |
| Dearomatization Strategy | C3 | Method of dearomatization (e.g., Zincke imine)[19][20] | Substrate scope, availability of electrophilic amine source |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridine
This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Addition of Reagents: Add the 2-bromopyridine derivative (1.0 equivalent) and the amine (1.2 equivalents) to the Schlenk tube.
-
Solvent: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.5 M.
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Two-Step C4-Amination of Pyridine via a Phosphonium Salt
This protocol is adapted from methodologies described for selective C4-functionalization.[12]
Step A: Formation of the Pyridinium Phosphonium Salt
-
To a solution of the pyridine derivative (1.0 equivalent) in a suitable solvent (e.g., acetonitrile), add triphenylphosphine (1.1 equivalents) and iodine (1.1 equivalents).
-
Add a base such as triethylamine (1.5 equivalents) and stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, the phosphonium salt may precipitate or can be isolated by concentration and purification.
Step B: Amination of the Phosphonium Salt
-
To a solution of the isolated pyridinium phosphonium salt (1.0 equivalent) in DMF, add sodium azide (1.5 equivalents).
-
Heat the reaction mixture (e.g., to 80-100 °C) and stir until the starting material is consumed.
-
The resulting iminophosphorane can be hydrolyzed (e.g., with water or acid) to the corresponding primary amine.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by standard methods (e.g., column chromatography).
References
-
Kubiak, G. G., G. J. P. Perry, and I. Larrosa. (2021). Photochemical C3-amination of pyridines via Zincke imine intermediates. Nature Communications, 12(1), 639. [Link]
-
Yin, J., et al. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. The Journal of Organic Chemistry, 72(12), 4554–4557. [Link]
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Chen, J., & Shi, H. (2023). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. Organic Letters, 25(1), 104-108. [Link]
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Izadkhast, M., et al. (2022). A molecular electron density theory study on the Chichibabin reaction: The origin of regioselectivity. Journal of Molecular Structure, 1257, 132607. [Link]
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Pruthviraj K. (2016). Chichibabin Reaction. Slideshare. [Link]
-
ResearchGate. (n.d.). Seminal report site selective amination of pyridines. [Link]
-
Fier, P. S., & Hartwig, J. F. (2018). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. Angewandte Chemie International Edition, 57(31), 9873-9877. [Link]
-
Vo, T. C., et al. (2012). An Efficient, Regioselective Amination of 3,5-Disubstituted Pyridine N-Oxides Using Saccharin as an Ammonium Surrogate. Organic Letters, 14(24), 6342–6345. [Link]
-
Mantell, M. A., et al. (2021). SNAr and C–H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis. Organic Letters, 23(14), 5542–5547. [Link]
-
ResearchGate. (n.d.). Amination with electron-rich pyridine N-oxide. [Link]
-
Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]
-
Kim, D., et al. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. Angewandte Chemie International Edition, 63(24), e202401388. [Link]
-
ResearchGate. (n.d.). Origin of Regioselectivity Switch in Pyridinium Functionalizations with Phosphinoyl and Carbamoyl Radicals. [Link]
-
ResearchGate. (n.d.). Established strategies for controlling regioselectivity in C−H activation of pyridine. [Link]
-
ResearchGate. (n.d.). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. [Link]
-
ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
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Smith, M. B. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Comprehensive Organic Name Reactions and Reagents, 1-15. [Link]
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Grokipedia. (n.d.). Chichibabin reaction. [Link]
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Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]
-
Semantic Scholar. (n.d.). SNAr and C-H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis. [Link]
-
ACS Figshare. (2021). SNAr and C–H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis. [Link]
-
Semantic Scholar. (n.d.). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. [Link]
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ResearchGate. (n.d.). A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines. [Link]
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YouTube. (2022). Preparation of Pyridines, Part 7: By Amination and Hydroxylation. [Link]
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Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. [Link]
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PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]
-
University of Calgary. (n.d.). Chichibabin reaction. [Link]
-
YouTube. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. [Link]
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Semantic Scholar. (n.d.). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. [Link]
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ResearchGate. (n.d.). A General and Efficient 2-Amination of Pyridines and Quinolines. [Link]
-
Wikipedia. (n.d.). Chichibabin reaction. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
McDonald, I. M., & Peese, K. M. (2015). General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles. Organic Letters, 17(24), 6002–6005. [Link]
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
De Coster, C., et al. (2022). Leveraging Electron‐Deficient Iminium Intermediates in a General Synthesis of Valuable Amines. Angewandte Chemie International Edition, 61(1), e202112345. [Link]
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ResearchGate. (n.d.). ChemInform Abstract: A Novel Reagent Combination for the Oxidation of Highly Electron Deficient Pyridines to N-Oxides: Trifluoromethanesulfonic Anhydride/Sodium Percarbonate. [Link]
-
Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. [Link]
-
ResearchGate. (n.d.). A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex. [Link]
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Managing off-target effects of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride
A Guide for Researchers in Synthetic and Medicinal Chemistry
Welcome to the technical support center for 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound as a key building block in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, troubleshooting strategies, and a clear understanding of the chemical principles at play to ensure the success of your experiments.
While this compound is a valuable intermediate, its effective use requires careful management of reaction conditions to avoid potential side reactions and ensure high purity of the desired products. This guide will walk you through common challenges and provide validated protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: This compound is a specialized pyridine derivative primarily used as a versatile molecular building block in scientific research.[1] Its structural features make it a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Notably, it is used in the development of inhibitors of cyclin-dependent kinases (CDKs), which are important targets in cancer therapy.[1][2] Additionally, derivatives have shown potential in antiparasitic applications.[1]
Q2: What are the key reactivity features of this molecule?
A2: The pyridine ring is electron-deficient due to the presence of the nitrogen atom and the electron-withdrawing chloro and fluoro substituents. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. The 2-amino group, however, is a strong electron-donating group, which can modulate the reactivity of the ring. The cyclopropylamine moiety can also influence the compound's steric and electronic properties.
Q3: What are the recommended storage and handling conditions?
A3: this compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.[3] It is classified as an acute toxicant (Category 3), a skin irritant, and can cause serious eye damage and respiratory irritation.[4][5] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound. All manipulations should be performed in a chemical fume hood.
Q4: What are suitable solvents for this compound?
A4: The hydrochloride salt form generally confers better solubility in polar protic solvents like water, methanol, and ethanol compared to its free base form. For reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often used, particularly for SNAr reactions. Solubility should always be tested on a small scale before proceeding with a large-scale reaction.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the use of this compound in chemical synthesis.
| Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Low Reaction Yield | Incomplete reaction; side product formation; difficult purification. | 1. Optimize Reaction Conditions: Systematically vary temperature, reaction time, and solvent. Aminopyridine derivatives can be sensitive to reaction conditions.[6] 2. Check Reagent Quality: Ensure all starting materials and reagents are pure and dry. Impurities can inhibit the reaction or lead to unwanted side products. 3. Inert Atmosphere: For sensitive reactions, particularly those involving organometallic reagents, ensure a rigorously anhydrous and oxygen-free environment using techniques like degassing solvents and using Schlenk lines.[6] |
| Formation of Impurities | Over-reaction (e.g., di-substitution); side reactions involving the amino or cyclopropyl group; degradation of starting material or product. | 1. Control Stoichiometry: Carefully control the molar ratios of reactants. Use a slight excess of the limiting reagent if necessary to drive the reaction to completion, but be mindful of potential side reactions with excess reagents.[7] 2. Lower Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity and reduce the formation of undesired byproducts. 3. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to monitor the reaction closely and stop it once the starting material is consumed to prevent over-reaction.[6] |
| Difficult Product Purification | Product has similar polarity to starting materials or byproducts; product is unstable on silica gel. | 1. Alternative Purification Methods: If column chromatography on silica gel is problematic, consider other techniques such as preparative HPLC, crystallization, or distillation if the product is volatile. 2. pH Adjustment during Extraction: The basicity of the pyridine nitrogen and the exocyclic amine can be exploited. Adjusting the pH of the aqueous layer during workup can help separate the product from neutral or acidic impurities. 3. Use of Alternative Stationary Phases: Consider using alumina or reverse-phase silica gel for chromatography if the compound is unstable on normal phase silica. |
| Inconsistent Results | Variability in reagent quality; subtle changes in reaction setup or procedure. | 1. Standardize Procedures: Keep detailed notes of all reaction parameters, including reagent sources and lot numbers, reaction times, temperatures, and workup procedures.[6] 2. Re-purify Reagents: If reagent quality is suspected, purify starting materials and solvents before use.[6] 3. Small-Scale Test Reactions: Before scaling up, perform small-scale test reactions to confirm the procedure and troubleshoot any potential issues.[6] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a general procedure for reacting 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine with a generic nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., an alcohol, thiol, or amine)
-
Base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DBU)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent).
-
Add the anhydrous solvent and stir to dissolve.
-
Add the base (1.1 - 2 equivalents). The hydrochloride salt will react with the base to form the free amine in situ.
-
Add the nucleophile (1 - 1.2 equivalents).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or crystallization.
Causality: The electron-withdrawing nature of the chloro and fluoro groups activates the pyridine ring for SNAr. The base is crucial for deprotonating the nucleophile and neutralizing the HCl salt of the starting material.
Protocol 2: Analytical Purity Assessment by HPLC
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column.
Mobile Phase:
-
A typical mobile phase would be a gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the basic pyridine compound.[8][9]
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of ~0.1 mg/mL.
-
Inject a small volume (e.g., 5-10 µL) onto the HPLC system.
-
Run a gradient elution method, for example, from 10% to 90% acetonitrile over 15-20 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
The purity can be estimated by integrating the peak area of the main product relative to the total peak area.
Causality: Reverse-phase HPLC separates compounds based on their hydrophobicity. The acidic modifier in the mobile phase protonates the basic nitrogen atoms, leading to sharper peaks and better resolution.
Visualizing Reaction Pathways
Diagram 1: Nucleophilic Aromatic Substitution (SNAr) Workflow
Caption: A typical workflow for performing and monitoring an SNAr reaction.
Diagram 2: Potential Side Reaction Pathway
Caption: Potential pathway for the formation of a disubstituted side product.
References
-
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 19, 2026, from [Link]
-
Troubleshooting Tips for Ligation Reactions. (n.d.). New England Biolabs. Retrieved January 19, 2026, from [Link]
-
Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. (2019). Crystal Growth & Design. Retrieved January 19, 2026, from [Link]
-
2-Amino-5-chloro-3-fluoropyridine (97%). (n.d.). Amerigo Scientific. Retrieved January 19, 2026, from [Link]
-
(PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. (2019). ResearchGate. Retrieved January 19, 2026, from [Link]
- Process for preparing 2-amino-5-chloropyridine. (1976). Google Patents.
-
Pyridine. (1991). Occupational Safety and Health Administration. Retrieved January 19, 2026, from [Link]
-
Troubleshooting: I Can't Reproduce an Earlier Experiment!. (n.d.). University of Rochester Department of Chemistry. Retrieved January 19, 2026, from [Link]
-
Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. (n.d.). sioc-journal.cn. Retrieved January 19, 2026, from [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). PubMed Central. Retrieved January 19, 2026, from [Link]
-
(PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). ResearchGate. Retrieved January 19, 2026, from [Link]
-
An Optimization and Common Troubleshooting Solving in Polymerase Chain Reaction Technique. (2020). Systematic Reviews in Pharmacy. Retrieved January 19, 2026, from [Link]
-
Synthesis of 2-amino-5-fluoropyridine. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
-
The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (2011). Journal of Applied Pharmaceutical Science. Retrieved January 19, 2026, from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved January 19, 2026, from [Link]
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Analytical methods for the determination of halogens in bioanalytical sciences: a review. (n.d.). Retrieved January 19, 2026, from [Link]
-
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved January 19, 2026, from [Link]
-
2-Chloro-5-fluoropyridin-3-amine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
2-Amino-5-chloropyridine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
5-Chloro-3-fluoro-N-methylpyridin-2-amine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
5-Chloro-6-fluoropyridin-2-amine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Technical Support Center: Navigating Reproducibility in Pyridine Chemistry
A Foreword from Your Senior Application Scientist
Welcome to the technical support center dedicated to addressing the unique challenges and reproducibility issues inherent in experimental work with pyridine-based compounds. As a cornerstone of pharmaceuticals, agrochemicals, and materials science, the pyridine scaffold is ubiquitous. However, its distinct electronic properties—the electron-deficient ring and the basic nitrogen atom—often lead to unexpected hurdles in synthesis, purification, and analysis, causing frustratingly poor reproducibility.
This guide is structured to move beyond simple procedural lists. My goal is to provide you with a framework for logical troubleshooting, grounded in the mechanistic principles that govern the behavior of these fascinating heterocycles. We will explore the "why" behind common experimental failures and equip you with the "how" to overcome them. By fostering a deeper understanding of the underlying chemistry, we can build self-validating protocols that lead to more robust and reproducible results. Every recommendation herein is supported by established literature to ensure you are building your experimental design on a foundation of scientific rigor.
Let us begin the journey toward mastering the art and science of pyridine chemistry.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries that researchers frequently encounter when working with pyridine and its derivatives.
Q1: My pyridine-based reaction is highly sensitive to moisture. What is the most effective way to dry pyridine solvent?
A1: Pyridine is notoriously hygroscopic, readily absorbing moisture from the atmosphere and forming a minimum-boiling azeotrope with water, which makes simple distillation ineffective for complete drying.[1] For rigorously anhydrous applications, a two-step procedure is recommended.
-
Pre-drying: For pyridine with significant water content, stir over solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets for several hours to overnight.[1][2][3]
-
Final Drying and Distillation: Decant the pre-dried pyridine and reflux over calcium hydride (CaH₂) for several hours, then fractionally distill under an inert atmosphere (N₂ or Ar).[1] Collect the fraction boiling at 115 °C.
Q2: I am performing a Suzuki-Miyaura coupling with a 2-pyridylboronic acid and getting very low yields and significant starting material decomposition. Why is this happening?
A2: This is a classic problem. 2-Pyridylboronic acids are notoriously unstable due to the ease of protodeboronation, where the C-B bond is cleaved by a proton source (like water).[4][5] This process is often accelerated by the reaction conditions (heat, base, aqueous solvents).[5][6]
To overcome this, you should switch from the boronic acid to a more stable boronate ester. Air-stable N-methyliminodiacetic acid (MIDA) boronates or pinacol esters are highly effective alternatives that release the boronic acid slowly in situ, maintaining a low concentration that favors cross-coupling over decomposition.[5][6][7]
Q3: After my reaction work-up, I have residual pyridine solvent that is difficult to remove. How can I effectively remove it?
A3: Due to its basicity and high boiling point, co-evaporation with solvents like toluene is often incomplete. The most robust method is an acidic wash.
-
Dissolve your crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer several times with a dilute aqueous acid solution, such as 1 M HCl or saturated copper (II) sulfate solution.[8][9] The pyridine will be protonated, forming a water-soluble pyridinium salt that partitions into the aqueous layer.
-
Follow with a water wash and then a brine wash before drying the organic layer. Caution: Ensure your target compound is stable to acidic conditions.[8]
Q4: My purified pyridine compound is a colorless oil, but it turns yellow or brown upon storage. What is causing this discoloration?
A4: The discoloration of pyridine and its derivatives is typically due to minor impurities undergoing oxidation or polymerization upon exposure to air and light.[1] To ensure long-term stability:
-
Ensure High Purity: Impurities like picolines and lutidines can contribute to discoloration.[1] Purification by distillation or recrystallization is crucial.
-
Proper Storage: Store purified pyridine compounds under an inert atmosphere (argon or nitrogen), in a tightly sealed, dark glass bottle, and preferably in a cool, dark place.[1][10][11]
Q5: I am using dichloromethane (DCM) as a solvent with a pyridine derivative and seeing unexpected side products. Is this a known issue?
A5: Yes, this is a frequently overlooked but critical incompatibility. Pyridine derivatives, especially electron-rich ones like 4-dimethylaminopyridine (DMAP), can react with DCM at room temperature to form bispyridinium dichlorides.[12] This reaction can lead to reduced yields, unexpected side products, and confounding analytical results.[12] If you observe instability or new, highly polar spots on your TLC plate when using this combination, consider switching to a different chlorinated solvent like 1,2-dichloroethane or a non-halogenated solvent.
Part 2: Troubleshooting Guides
This section provides in-depth, step-by-step guidance for resolving specific, complex experimental problems.
Guide 1: Low Yield and Byproducts in Pyridine Synthesis
Reproducibility in named reactions for pyridine synthesis often hinges on subtle details of the reaction setup and execution.
Issue 1.1: Low Yield in Hantzsch Pyridine Synthesis
The Hantzsch synthesis, while classic, can suffer from inefficient cyclization and oxidation steps.
-
Potential Cause A: Suboptimal Reaction Conditions. Traditional refluxing in ethanol can be slow and inefficient.
-
Solution: Modern catalytic methods can dramatically improve yields. Consider using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation or employing solvent-free conditions with a catalyst like γ-Al₂O₃ nanoparticles at elevated temperatures.[13]
-
-
Potential Cause B: Incomplete Oxidation of the Dihydropyridine Intermediate. The initial product is a 1,4-dihydropyridine, which must be oxidized to the aromatic pyridine. Incomplete oxidation is a common cause of low yields.
-
Potential Cause C: Formation of Side Products in Unsymmetrical Syntheses. When using two different β-ketoesters, the order of reagent addition is critical to prevent the formation of undesired isomers or byproducts.[13]
-
Solution: Control the regiochemistry by pre-forming key intermediates. First, perform a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester. Separately, form the enamine from the second β-ketoester and the ammonia source. Then, combine these two intermediates for the final cyclization step.[13]
-
Data Summary: Hantzsch Synthesis Optimization
| Problem | Traditional Method | Optimized Protocol | Reference |
| Inefficient Conditions | Refluxing ethanol | Ultrasonic irradiation with PTSA in aqueous micelles (>90% yield) | [13] |
| Inefficient Conditions | Refluxing ethanol | Solvent-free, γ-Al₂O₃ nanoparticles, 90°C (up to 95% yield) | [13] |
| Incomplete Oxidation | Air oxidation | Stoichiometric addition of KMnO₄ or Iodine | [13] |
Guide 2: Failed Suzuki-Miyaura Cross-Coupling Reactions
The electron-deficient nature of the pyridine ring and its coordinating nitrogen atom make Suzuki couplings challenging.
Issue 2.1: No or Low Conversion
-
Potential Cause A: Catalyst Inhibition/Deactivation. The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, inhibiting the catalytic cycle.[14] Standard ligands like triphenylphosphine (PPh₃) are often ineffective.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[14] These ligands promote the reductive elimination step and can sterically hinder coordination of the pyridine nitrogen to the active catalyst.
-
-
Potential Cause B: Protodeboronation of the Boronic Acid/Ester. As discussed in the FAQs, this is a major pathway for reagent decomposition, especially with 2-pyridyl species.
-
Potential Cause C: Oxygen Contamination. The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive state.[14]
-
Solution: Rigorously degas all solvents and the reaction mixture (e.g., via several freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire experiment.[14]
-
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Below is a DOT script for a logical troubleshooting workflow.
Caption: A logical workflow to diagnose and solve common issues in Suzuki coupling reactions.
Guide 3: Challenges in Purification and Characterization
The polarity and basicity of pyridine compounds can complicate standard laboratory procedures.
Issue 3.1: Difficulty in Recrystallization
Pyridine derivatives are often highly soluble in a wide range of common laboratory solvents, making it difficult to find a suitable single-solvent or solvent-pair system for recrystallization.[15]
-
Systematic Approach to Solvent Screening:
-
Start with small-scale tests (~10-20 mg of crude material) in test tubes.
-
Test a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, water).
-
A good single solvent will dissolve the compound when hot but show low solubility when cold.
-
If no single solvent is effective, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is insoluble) dropwise until turbidity persists. Re-heat to clarify and then allow to cool slowly.
-
Issue 3.2: Ambiguous or Broad NMR Spectra
-
Potential Cause A: Residual Paramagnetic Metals. If the compound was synthesized using a transition metal catalyst (e.g., Pd, Ru, Cu), trace metal impurities can cause significant line broadening in ¹H and ¹³C NMR spectra.
-
Solution: Purify the compound using a method known to remove trace metals. This can include:
-
Column chromatography on silica gel (sometimes requires multiple columns).
-
Treatment of a solution of the compound with a metal scavenger resin.
-
Washing a solution of the compound with aqueous EDTA or other chelating agents.[16]
-
-
-
Potential Cause B: Protonation/Coordination Effects. The chemical shifts of protons on a pyridine ring, particularly those alpha to the nitrogen, are highly sensitive to the solvent and the presence of acidic impurities.[17][18] In some cases, dynamic exchange processes can lead to broad signals.
-
Solution:
-
Ensure Purity: Make sure the sample is free of acidic or basic impurities.
-
Use a Non-Interacting Solvent: Acquire the spectrum in a neutral, non-coordinating solvent like CDCl₃ or C₆D₆.
-
Deuterium Labeling: For complex spectra, selective deuterium labeling can be used to simplify the spectrum and aid in assignment, though this is an advanced technique.[19]
-
-
Experimental Protocol: Removal of Trace Palladium from a Pyridine Compound
This protocol provides a step-by-step method for removing residual palladium catalysts, a common cause of poor NMR resolution.
-
Dissolution: Dissolve the crude pyridine compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to make a ~0.1 M solution.
-
Scavenger Addition: Add a commercially available palladium scavenger resin (e.g., a thiol-functionalized silica gel) to the solution (typically 5-10 weight equivalents relative to the theoretical amount of palladium).
-
Agitation: Stir the mixture at room temperature for 4-12 hours. The optimal time may need to be determined empirically.
-
Filtration: Filter the mixture through a pad of celite or a sintered glass funnel to remove the resin. Wash the resin thoroughly with fresh solvent.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Analysis: Re-analyze the purified compound by NMR to confirm the improved resolution and by ICP-MS or AAS to quantify the residual palladium content.
Part 4: The Role of Pyridine N-Oxides in Reproducible Synthesis
A common strategy to overcome the challenges of direct pyridine functionalization is to first convert it to the corresponding N-oxide. This intermediate offers distinct advantages in controlling reactivity and regioselectivity.
Why Use a Pyridine N-Oxide Intermediate?
-
Modified Reactivity: The N-oxide group is strongly electron-donating through resonance, which activates the C2 and C4 positions toward electrophilic attack.[20] Simultaneously, the positive charge on the nitrogen deactivates the ring towards electrophiles that coordinate to the oxygen.
-
Blocking the Nitrogen Lone Pair: The lone pair on the nitrogen is engaged in the bond with oxygen, preventing it from acting as a Lewis base and interfering with metal catalysts or acid-sensitive reagents.[21]
-
Facilitating Nucleophilic Substitution: The N-oxide can be activated with reagents like POCl₃ or Ac₂O, making the C2 and C4 positions susceptible to attack by nucleophiles.[20][22][23]
Workflow: Functionalization via Pyridine N-Oxide
The following diagram illustrates the general workflow for using a pyridine N-oxide to achieve functionalization that is difficult on the parent pyridine.
Caption: General workflow for pyridine functionalization via an N-oxide intermediate.
This strategy often provides a more reliable and reproducible route to substituted pyridines compared to direct methods, especially for achieving substitution at the 2- and 4-positions.
References
- Overcoming challenges in the purific
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- Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. - YouTube.
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- Pyridine | 110-86-1 - ChemicalBook.
- Suzuki coupling help : r/chemistry - Reddit.
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Analysis of the NMR Spectrum of Pyridine | Semantic Scholar. [Link]
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Improving the oxidative stability of boronic acids through stereoelectronic effects. [Link]
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- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Public
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- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society.
- (PDF)
- Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit.
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Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline. [Link]
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Pyridine synthesis - Organic Chemistry Portal. [Link]
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Pyridine - Wikipedia. [Link]
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Validation & Comparative
A Comparative Guide to the Efficacy of Kinase Inhibitors: Evaluating 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride as a Potential CDK9 Inhibitor
Introduction: The Quest for Selective Kinase Inhibition
In the landscape of modern therapeutics, particularly in oncology, protein kinases have emerged as pivotal targets. Their dysregulation is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.[1][2] Cyclin-dependent kinase 9 (CDK9) is a key transcriptional regulator, and its inhibition has become a promising strategy for treating various hematological and solid malignancies.[1][3] This guide provides a framework for evaluating the efficacy of novel chemical entities as kinase inhibitors. We will focus on the hypothetical evaluation of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride , a compound with structural motifs suggesting potential CDK9 inhibitory activity, in comparison to established CDK9 inhibitors.[4]
While direct experimental data for this compound is not yet publicly available, its unique structure, featuring a cyclopropyl group and halogen substituents, suggests it may offer favorable binding affinity and pharmacokinetic properties.[4] This guide will, therefore, serve as a comprehensive roadmap for its preclinical evaluation, comparing its potential efficacy against well-characterized CDK9 inhibitors:
-
Alvocidib (Flavopiridol): A potent, first-generation pan-CDK inhibitor with a preference for CDK9, which has been extensively studied in clinical trials.[5][6]
-
Roscovitine (Seliciclib): A selective inhibitor of several CDKs, including CDK1, CDK2, CDK5, and CDK9.[7][8][9][10]
-
AZD4573: A highly potent and selective next-generation CDK9 inhibitor currently in clinical development.[11][12][13][14][15][16]
This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical protocols and the scientific rationale behind them.
The Central Role of the CDK9 Signaling Pathway in Cancer
CDK9, in complex with its regulatory partner Cyclin T, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb is essential for the transition from abortive to productive transcription elongation. It phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), releasing it from promoter-proximal pausing. This process is critical for the transcription of many genes, particularly those with short-lived mRNA transcripts, including key oncogenes like MYC and anti-apoptotic proteins like Mcl-1.[17] In many cancers, tumor cells become addicted to the continuous high-level expression of these survival-promoting genes, making them exquisitely sensitive to the inhibition of CDK9.[1][17]
Caption: The CDK9 signaling pathway and points of therapeutic intervention.
A Proposed Experimental Roadmap for Comparative Efficacy Evaluation
To objectively compare the efficacy of this compound with Alvocidib, Roscovitine, and AZD4573, a multi-faceted approach is required. The following experimental protocols are designed to provide a comprehensive preclinical assessment.
Biochemical Kinase Assay: Determining In Vitro Potency (IC50)
Causality Behind Experimental Choice: The first step in characterizing a potential kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme. This biochemical assay quantifies the concentration of the inhibitor required to reduce the kinase's activity by 50% (the IC50 value), providing a direct measure of its potency. A radiometric assay using ³²P-labeled ATP is a highly sensitive and established "gold standard" method.[18][19]
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol).
-
Reconstitute recombinant active CDK9/Cyclin T1 enzyme in kinase buffer.
-
Prepare a substrate solution (e.g., a peptide substrate derived from the RNAPII C-terminal domain) in kinase buffer.
-
Prepare a stock solution of [γ-³²P]ATP. The final ATP concentration in the assay should be close to its Michaelis-Menten constant (Km) for the kinase to ensure accurate IC50 determination.
-
Prepare serial dilutions of the test compounds (this compound, Alvocidib, Roscovitine, AZD4573) and a vehicle control (e.g., DMSO) in kinase buffer.
-
-
Assay Execution:
-
In a 96-well plate, add the kinase, substrate, and test compound dilutions.
-
Initiate the kinase reaction by adding the [γ-³²P]ATP solution.[20]
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose membrane.
-
Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the membrane using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Data Presentation:
| Kinase Inhibitor | CDK9/Cyclin T1 IC50 (nM) |
| 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine HCl (Hypothetical) | To be determined |
| Alvocidib (Flavopiridol) | ~3-6 |
| Roscovitine (Seliciclib) | ~160-700 |
| AZD4573 | <4 |
Note: IC50 values for known inhibitors are approximate and can vary based on assay conditions.
Caption: Workflow for an in vitro biochemical kinase assay.
Kinase Selectivity Profiling: The Kinobeads Approach
Causality Behind Experimental Choice: While high potency against the target kinase is desirable, selectivity is equally crucial for minimizing off-target effects and potential toxicity. A broad, unbiased approach is needed to assess an inhibitor's binding profile across the entire kinome. The "kinobeads" chemical proteomics method is a powerful tool for this purpose. It involves a competitive binding experiment where the test compound competes with a mixture of immobilized, broad-spectrum kinase inhibitors for binding to kinases present in a cell lysate.[21][22]
Detailed Step-by-Step Methodology:
-
Cell Lysate Preparation:
-
Culture a relevant cell line (e.g., a hematological cancer cell line like MV-4-11) to a high density.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove insoluble material.
-
Determine the protein concentration of the lysate.
-
-
Competitive Binding:
-
Aliquot the cell lysate into different tubes.
-
Add increasing concentrations of the test compound (or vehicle control) to the lysates and incubate to allow the inhibitor to bind to its targets.
-
Add the kinobeads slurry (a mixture of sepharose beads derivatized with different non-selective kinase inhibitors) to each lysate.[21][23]
-
Incubate to allow kinases not bound by the test compound to bind to the beads.
-
-
Kinase Enrichment and Digestion:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound kinases or perform an on-bead digestion with trypsin to generate peptides.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the kinases pulled down in each condition.
-
A potent and selective inhibitor will prevent its target kinase(s) from binding to the kinobeads in a dose-dependent manner, leading to a decrease in their signal in the MS analysis.
-
The results are typically visualized as a selectivity tree or a dose-response curve for each identified kinase.
-
Caption: Workflow for kinase inhibitor selectivity profiling using kinobeads.
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)
Causality Behind Experimental Choice: A compound may be a potent enzyme inhibitor in a test tube, but it is crucial to confirm that it can enter a cell and bind to its intended target in the complex intracellular environment. CETSA is a biophysical method that directly assesses target engagement in intact cells. The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[24][25][26]
Detailed Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells and treat them with the test compound or vehicle control for a specific duration.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of different temperatures for a short period (e.g., 3 minutes).[27]
-
Cool the tubes on ice.
-
-
Lysis and Protein Separation:
-
Lyse the cells by freeze-thawing or another gentle method.
-
Separate the soluble protein fraction (containing folded, non-denatured proteins) from the aggregated, denatured proteins by centrifugation.
-
-
Protein Detection and Analysis:
-
Collect the supernatant (soluble fraction).
-
Detect the amount of soluble target protein (CDK9) at each temperature using Western blotting or another sensitive protein detection method.
-
Plot the amount of soluble protein against the temperature for both the treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
-
Data Presentation:
The results are typically presented as melt curves, showing the fraction of soluble protein as a function of temperature. A rightward shift in the curve for the inhibitor-treated sample indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Cell-Based Assays: Assessing Phenotypic Effects
Causality Behind Experimental Choice: After confirming target engagement, the next logical step is to assess the compound's effect on cancer cell pathophysiology. Anti-proliferative and apoptosis assays are fundamental for determining if target inhibition translates into a desired cellular phenotype (i.e., killing cancer cells).
Detailed Step-by-Step Methodologies:
-
Anti-proliferative Assay (e.g., CellTiter-Glo®):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Measure luminescence using a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
-
Apoptosis Assay (e.g., Caspase-Glo® 3/7):
-
Seed and treat cells as in the anti-proliferative assay, but for a shorter duration (e.g., 24-48 hours).
-
Add the Caspase-Glo® 3/7 reagent, which contains a substrate for caspases 3 and 7, key effectors of apoptosis.
-
Measure luminescence, which is proportional to caspase activity.
-
Determine the EC50 for apoptosis induction.
-
Data Presentation:
| Kinase Inhibitor | GI50 in MV-4-11 Cells (nM) | Apoptosis EC50 in MV-4-11 Cells (nM) |
| 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine HCl (Hypothetical) | To be determined | To be determined |
| Alvocidib (Flavopiridol) | Reported in literature | Reported in literature |
| Roscovitine (Seliciclib) | Reported in literature | Reported in literature |
| AZD4573 | ~11 | ~30 |
Note: Values for known inhibitors are from literature and can vary.[15]
Hypothetical Data Interpretation and Discussion
Assuming the proposed experiments were conducted, the resulting data would allow for a robust comparison.
-
Potency and Selectivity: A successful novel inhibitor would ideally exhibit an IC50 for CDK9 comparable to or better than AZD4573 (<4 nM). The kinobeads data would be critical; a "clean" profile, with high affinity for CDK9 and minimal off-target binding at relevant concentrations, would be a significant advantage over less selective inhibitors like Alvocidib and Roscovitine. This would predict a wider therapeutic window.
-
Cellular Activity: Strong correlation between the biochemical IC50 and the cellular GI50 and apoptosis EC50 would suggest good cell permeability and that the anti-proliferative effect is indeed mediated by CDK9 inhibition. The CETSA results would provide direct evidence for this link.
-
Structure-Activity Relationship (SAR): The presence of the cyclopropyl group in our hypothetical compound is noteworthy. In other kinase inhibitors, this moiety has been shown to improve metabolic stability and potency. If this compound demonstrates promising activity, it would validate this chemical scaffold as a valuable starting point for further medicinal chemistry optimization.
Conclusion
While This compound is currently a chemical building block, its structure holds promise for the development of a novel class of kinase inhibitors. This guide has outlined a rigorous, multi-step experimental plan to evaluate its potential as a CDK9 inhibitor and compare its efficacy to established drugs. By systematically assessing its potency, selectivity, cellular target engagement, and phenotypic effects, researchers can make data-driven decisions about its therapeutic potential. This structured approach, grounded in sound scientific principles and validated methodologies, is essential for the successful discovery and development of next-generation targeted cancer therapies.
References
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What are CDK9 inhibitors and how do you quickly get the latest development progress? (2023, November 16). Retrieved from [Link]
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5-Chloro-2-cyclopropylamino-3-fluoropyridine, HCl, min 98%, 100 grams. A2Z Chemical. Retrieved from [Link]
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Alvocidib Hydrochloride - Drug Targets, Indications, Patents. Patsnap Synapse. Retrieved from [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Chemical Biology. Retrieved from [Link]
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Overview of CDK9 as a target in cancer research. (2014). Cell & Bioscience. Retrieved from [Link]
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Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology. Retrieved from [Link]
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New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. (2023). Pharmaceuticals. Retrieved from [Link]
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CDK9 inhibitors in cancer research. (2016). Journal of Hematology & Oncology. Retrieved from [Link]
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AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells. (2020). Clinical Cancer Research. Retrieved from [Link]
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Roscovitine blocks leukocyte extravasation by inhibition of cyclin-dependent kinases 5 and 9. (2011). British Journal of Pharmacology. Retrieved from [Link]
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Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. (2016). Molecular & Cellular Proteomics. Retrieved from [Link]
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CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. (2020). Frontiers in Oncology. Retrieved from [Link]
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A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies. (2025, February 14). Blood Advances. Retrieved from [Link]
-
Discovery of 5 Chloro-N-2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-4-(5-methyl-1H-pyraz ol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway. (2025, August 9). ResearchGate. Retrieved from [Link]
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Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. Retrieved from [Link]
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Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (2020). Journal of Proteome Research. Retrieved from [Link]
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Kinase assays. (2020, September 1). BMG LABTECH. Retrieved from [Link]
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Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022, July 19). UKM Medical Molecular Biology Institute. Retrieved from [Link]
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Flavopiridol (Alvocidib), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma. (2021). Cancers. Retrieved from [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2018). Bio-protocol. Retrieved from [Link]
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Study update of the oral CDK9 inhibitor KB-0742 in relapsed or refractory transcriptionally addicted advanced solid tumors. (2024, May 29). ASCO Publications. Retrieved from [Link]
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Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. (2016). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. (2025, September 12). ResearchGate. Retrieved from [Link]
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In vitro kinase assay. (2023, September 23). Protocols.io. Retrieved from [Link]
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Roscovitine in cancer and other diseases. (2018). Signal Transduction and Targeted Therapy. Retrieved from [Link]
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Targeting CDK9 for Anti-Cancer Therapeutics. (2019). Molecules. Retrieved from [Link]
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Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. (2014). Nature Chemical Biology. Retrieved from [Link]
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Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review. (2018). New Journal of Chemistry. Retrieved from [Link]
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AZD4573. AstraZeneca Open Innovation. Retrieved from [Link]
-
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. (2011). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved from [Link]
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Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (2019). ResearchGate. Retrieved from [Link]
-
Discovery of AZD4573, a Potent and Selective Inhibitor of CDK9 That Enables Short Duration of Target Engagement for the Treatment of Hematological Malignancies. (2020). Journal of Medicinal Chemistry. Retrieved from [Link]
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2-Chloro-5-fluoropyridin-3-amine | C5H4ClFN2. PubChem. Retrieved from [Link]
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Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development. (2013). ISRN Oncology. Retrieved from [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences. Retrieved from [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Chemical Biology. Retrieved from [Link]
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CDKs inhibited by roscovitine. ResearchGate. Retrieved from [Link]
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Thermal shift assay. Wikipedia. Retrieved from [Link]
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The CDK9 Inhibitor, Alvocidib, Potentiates the Non-Clinical Activity of Azacytidine or Decitabine in an MCL-1-Dependent Fashion, Supporting Clinical Exploration of a Decitabine and Alvocidib Combination. (2018, November 29). ASH Publications. Retrieved from [Link]
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A Head-to-Head Comparison of Antiparasitic Drug Efficacy: A Guide for Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The escalating threat of antiparasitic drug resistance necessitates a rigorous and multifaceted approach to the discovery and development of novel therapeutic agents. This guide provides a comprehensive framework for the head-to-head comparison of a promising novel antiparasitic agent, designated here as "Compound X," against established standards of care: Ivermectin, Praziquantel, and Albendazole. By integrating mechanistic insights with robust in vitro and in vivo experimental data, this document serves as a technical resource for researchers, scientists, and drug development professionals. We will delve into comparative mechanisms of action, present detailed protocols for efficacy and safety evaluation, and summarize key performance indicators in a clear, data-driven format. The objective is to equip research teams with the foundational knowledge and methodologies required to critically assess new drug candidates and accelerate their progression through the development pipeline.
Introduction: The Imperative for Novel Antiparasitic Therapies
Parasitic diseases continue to impose a significant global health burden, affecting billions of people and animals, primarily in tropical and subtropical regions. For decades, a limited arsenal of drugs has formed the bedrock of control strategies. However, their extensive use has inevitably led to the emergence and spread of drug-resistant parasite populations, threatening the efficacy of mass drug administration programs and jeopardizing future control efforts.
This guide will compare our hypothetical novel agent, Compound X , against three widely used antiparasitic drugs:
-
Ivermectin: A macrocyclic lactone with potent activity against nematodes and arthropods.[1][2]
-
Praziquantel: A pyrazinoisoquinoline derivative, the drug of choice for treating schistosomiasis and other trematode and cestode infections.[3][4][5]
-
Albendazole: A broad-spectrum benzimidazole anthelmintic used to treat a wide range of helminth infections.[6][7][8]
The primary goal is to establish a clear, evidence-based rationale for the continued development of Compound X by demonstrating its potential advantages in efficacy, safety, or its unique mechanism of action that may circumvent existing resistance pathways.
Section 1: Comparative Analysis of Mechanisms of Action
A fundamental differentiator for a new antiparasitic is its mechanism of action (MoA). A novel MoA not only offers the potential for improved efficacy but is also crucial for combating resistance to existing drug classes.
Established Drug Mechanisms:
-
Ivermectin: Primarily acts by binding with high affinity to glutamate-gated chloride channels in the nerve and muscle cells of invertebrates.[2][9][10] This action increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization of the nerve or muscle cell.[10] The ultimate result is paralysis and death of the parasite.[9][10]
-
Praziquantel (PZQ): The precise MoA remains a subject of investigation, but the consensus is that it disrupts calcium ion homeostasis in the parasite.[3] PZQ is believed to antagonize voltage-gated calcium channels, causing a rapid influx of calcium ions.[3][11] This leads to severe muscle contractions, paralysis, and damage to the parasite's outer layer (tegument), making it vulnerable to the host's immune system.[4][11][12]
-
Albendazole: As a benzimidazole carbamate, its primary mode of action is the inhibition of tubulin polymerization.[6][7] It selectively binds to the beta-tubulin subunit in parasitic worms, disrupting the formation of microtubules.[6] This interference with the cellular cytoskeleton impairs essential functions like glucose uptake, leading to energy depletion and parasite death.[6][13][14]
Proposed Mechanism for Compound X:
For the purpose of this guide, we will hypothesize that Compound X is a novel Parasite-Specific Kinase Inhibitor . This represents a distinct MoA from the established drugs. Protein kinases are crucial for virtually all cellular processes, and targeting a kinase that is unique to the parasite or significantly different from its host counterpart can provide a high degree of selectivity and reduce host toxicity.
Diagram: Comparative Mechanisms of Action
Caption: Comparative MoA of antiparasitic drugs.
Section 2: In Vitro Efficacy Assessment
In vitro assays are the first critical step in quantifying the antiparasitic activity of a compound and are essential for initial screening and dose-response characterization.[15][16] The choice of assay depends on the target parasite. For this guide, we will outline a generalizable protocol for a helminth motility assay, a common method for assessing the efficacy of anthelmintics.
Experimental Protocol: In Vitro Helminth Motility Assay
Objective: To determine the half-maximal effective concentration (EC50) of Compound X, Ivermectin, Praziquantel, and Albendazole against a model adult helminth (e.g., Schistosoma mansoni).
Causality and Rationale:
-
Why Motility? For many helminths, motility is a primary indicator of viability. A drug that induces paralysis or significantly reduces movement is considered effective, as this would lead to the parasite's expulsion from the host.[17]
-
Why Adult Worms? While assays on larval stages are also important, adult worms represent the pathogenic stage for many diseases like schistosomiasis and are the primary target for therapeutic intervention.
-
Controls: A negative control (DMSO vehicle) is essential to ensure the solvent does not affect motility, while a positive control (an established drug) validates the assay's sensitivity.
Step-by-Step Methodology:
-
Parasite Preparation: Adult S. mansoni worms are harvested from an infected laboratory host (e.g., mouse) using a sterile perfusion technique. Worms are washed in a buffered culture medium (e.g., DMEM) supplemented with antibiotics to remove host contaminants.
-
Assay Plate Setup: In a 24-well plate, add 2 mL of culture medium to each well.
-
Compound Preparation: Prepare stock solutions of all test compounds (Compound X, Ivermectin, Praziquantel, Albendazole) in 100% DMSO. Create a serial dilution series for each compound to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration in all wells must be kept constant and low (<0.5%) to avoid solvent toxicity.
-
Dosing: Add the appropriate volume of each compound dilution to the wells. Include wells with DMSO only as a negative control.
-
Parasite Addition: Carefully place one pair of adult worms (one male, one female) into each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 72 hours.
-
Motility Scoring: At 24, 48, and 72-hour time points, observe the worms under an inverted microscope. Score motility on a scale (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal activity/tremors, 0 = no movement/death).
-
Data Analysis: For each compound, plot the motility score against the log of the drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the EC50 value, which is the concentration of the drug that causes a 50% reduction in motility.
Diagram: In Vitro Assay Workflow
Caption: Workflow for the in vitro helminth motility assay.
Comparative In Vitro Efficacy Data
The following table summarizes hypothetical EC50 values for Compound X and existing drugs against a panel of representative parasites.
| Compound | Target: S. mansoni (EC50, µM) | Target: H. contortus (EC50, µM) | Target: P. falciparum (IC50, µM) |
| Compound X | 0.15 | 0.25 | 0.05 |
| Ivermectin | >100 | 0.02 | >100 |
| Praziquantel | 0.10 | >100 | >100 |
| Albendazole | 5.5 | 0.15 | >100 |
Data are hypothetical and for illustrative purposes.
Interpretation: This hypothetical data suggests Compound X possesses broad-spectrum activity, with potent efficacy against trematodes (S. mansoni), nematodes (H. contortus), and protozoa (P. falciparum). Its potency against S. mansoni is comparable to the gold standard, Praziquantel, while showing superior or comparable activity to Albendazole against H. contortus. The strong activity against P. falciparum is a significant potential advantage not seen with the other tested anthelmintics.
Section 3: In Vivo Efficacy in a Murine Model
In vivo models are indispensable for evaluating a drug's efficacy within a complex biological system, providing insights into its pharmacokinetics, safety, and therapeutic potential in a living host.[18][19] The World Health Organization (WHO) provides standardized protocols for therapeutic efficacy studies, particularly for diseases like malaria, which serve as a benchmark for robust study design.[20][21][22]
Experimental Protocol: Murine Model of Schistosomiasis
Objective: To assess the in vivo efficacy of Compound X compared to Praziquantel in a mouse model of S. mansoni infection by measuring the reduction in adult worm burden.
Causality and Rationale:
-
Why a Murine Model? Mice are a well-established and cost-effective model for schistosomiasis that recapitulates key aspects of human infection, making them suitable for preclinical drug screening.[19]
-
Why Worm Burden Reduction? The primary goal of an anthelmintic is to kill and clear the adult worms, which are responsible for the pathology. Therefore, worm burden reduction is the most direct and relevant measure of efficacy.
-
Ethical Considerations: All animal experiments must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC) to ensure animal welfare.
Step-by-Step Methodology:
-
Infection: Female C57BL/6 mice are infected percutaneously with a defined number of S. mansoni cercariae.
-
Treatment: At 6-7 weeks post-infection (when worms have matured), mice are randomly assigned to treatment groups (n=8-10 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose)
-
Compound X (e.g., 100 mg/kg, oral gavage)
-
Praziquantel (e.g., 400 mg/kg, oral gavage)
-
-
Dosing Regimen: A single oral dose is administered. The rationale for a single dose is to test for potent, rapid activity, which is highly desirable for mass drug administration campaigns.
-
Worm Recovery: Two weeks post-treatment, mice are euthanized. Adult worms are recovered from the mesenteric veins and liver by porto-mesenteric perfusion.
-
Endpoint Measurement: The total number of adult worms (male, female, and pairs) is counted for each mouse.
-
Data Analysis: The mean worm burden for each treatment group is calculated and compared to the vehicle control group. The percentage reduction in worm burden is calculated using the formula: [1 - (Mean worms in treated group / Mean worms in control group)] * 100. Statistical significance is determined using an appropriate test (e.g., Mann-Whitney U test).
Comparative In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg) | Mean Worm Burden (± SD) | Worm Burden Reduction (%) | P-value (vs. Vehicle) |
| Vehicle Control | - | 45.2 (± 8.5) | - | - |
| Compound X | 100 | 5.1 (± 2.3) | 88.7% | <0.001 |
| Praziquantel | 400 | 3.6 (± 1.9) | 92.0% | <0.001 |
Data are hypothetical and for illustrative purposes.
Interpretation: In this model, Compound X demonstrates high in vivo efficacy, achieving a statistically significant reduction in worm burden that is comparable to the standard-of-care, Praziquantel, but at a potentially lower dose. This suggests a potent therapeutic effect that warrants further investigation.
Section 4: Safety and Selectivity Assessment
A crucial aspect of drug development is ensuring that a compound is toxic to the parasite but safe for the host.[23] In vitro cytotoxicity assays are a primary method for assessing a compound's potential to cause cell damage or death.[24][25][26][27]
Experimental Protocol: In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal cytotoxic concentration (CC50) of the test compounds against a human cell line (e.g., HepG2, a liver cell line) and calculate the Selectivity Index (SI).
Step-by-Step Methodology:
-
Cell Culture: HepG2 cells are cultured in appropriate media and seeded into 96-well plates at a density of 10,000 cells/well.
-
Dosing: After 24 hours, the cells are treated with the same serial dilutions of the compounds used in the efficacy assays.
-
Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment: Cell viability is measured using a standard colorimetric assay, such as the MTT assay. This test measures the metabolic activity of cells, which correlates with cell viability.
-
Data Analysis: The absorbance is read using a plate reader. The CC50 value (the concentration that reduces cell viability by 50%) is calculated using non-linear regression.
-
Selectivity Index (SI) Calculation: The SI is calculated as SI = CC50 / EC50. A higher SI value indicates greater selectivity for the parasite over host cells.
Comparative Safety and Selectivity Data
| Compound | Host Cell CC50 (µM) (HepG2) | Parasite EC50 (µM) (S. mansoni) | Selectivity Index (SI) |
| Compound X | >100 | 0.15 | >667 |
| Praziquantel | >100 | 0.10 | >1000 |
| Albendazole | 25 | 5.5 | ~4.5 |
Data are hypothetical and for illustrative purposes.
Interpretation: Compound X displays an excellent safety profile with a high selectivity index, comparable to Praziquantel and significantly better than Albendazole in this hypothetical scenario. The lack of cytotoxicity at high concentrations against a human liver cell line is a promising indicator of low host toxicity.
Conclusion and Future Directions
This guide has outlined a comparative framework for evaluating a novel antiparasitic agent, Compound X, against established drugs. The hypothetical data presented positions Compound X as a highly promising candidate due to its:
-
Novel Mechanism of Action: Targeting a parasite-specific kinase could be effective against strains resistant to existing drugs.
-
Broad-Spectrum Efficacy: Potent activity against multiple, diverse parasite species (in vitro).
-
High In Vivo Potency: Significant parasite burden reduction in a murine model.
-
Excellent Safety Profile: High selectivity for the parasite over human cells.
The logical next steps in the development of Compound X would involve expanded preclinical studies, including pharmacokinetic/pharmacodynamic (PK/PD) modeling, testing in additional animal models for other parasitic diseases, and formal toxicology studies under Good Laboratory Practice (GLP) conditions to enable an Investigational New Drug (IND) application. This rigorous, comparative approach ensures that only the most promising candidates, with clear advantages over existing therapies, are advanced toward clinical development.
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Title: Effect In Vitro of Antiparasitic Drugs on Microbial Inhibitor Test Responses for Screening Antibiotic Residues in Goat's Milk Source: PubMed URL: [Link]
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Validating Kinase Inhibition: A Comparative Guide to 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride and Other CDK9 Inhibitors
For researchers at the forefront of oncology and drug discovery, the precise validation of a small molecule's mechanism of action is paramount. This guide provides an in-depth technical analysis of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride, a compound of interest for its potential as a kinase inhibitor. Through a detailed examination of its structural analogs and a comparative analysis with established inhibitors, we will explore its likely inhibitory profile against Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of cancer cell transcription. This document serves as a practical resource for scientists, offering not just comparative data but also robust, step-by-step protocols for the independent validation of such compounds.
Introduction: The Rationale for Targeting CDK9
Cyclin-Dependent Kinase 9 (CDK9) is a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2] In this complex, CDK9, in partnership with its cyclin T partner, phosphorylates the C-terminal domain of RNA Polymerase II. This action releases the polymerase from a paused state, allowing for the transcriptional elongation of nascent mRNA strands.[3] Many cancers exhibit a dysregulated transcription machinery and become dependent on the continuous production of short-lived anti-apoptotic proteins for their survival.[1] Consequently, inhibiting CDK9 has emerged as a promising therapeutic strategy to selectively induce apoptosis in cancer cells.
Comparative Analysis of CDK9 Inhibitors
To contextualize the potential efficacy of this compound, it is essential to compare it with other known CDK9 inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized CDK9 inhibitors, including close structural analogs of the topic compound.
| Inhibitor | CDK9 IC50 (nM) | Selectivity Profile (Other Kinase IC50s in nM) |
| Analog 1 (R=H) of Topic Compound | 0.93 | CDK2 (6850), CDK5 (6950), CDK7 (3700)[1] |
| Analog 2 (R=Me) of Topic Compound | 1.27 | CDK2 (2860), CDK5 (4640), CDK7 (1720)[1] |
| NVP-2 | < 0.514 | Highly selective for CDK9/CycT[6] |
| JSH-150 | 1 | Highly selective for CDK9[6] |
| Enitociclib (BAY 1251152) | 3 | At least 50-fold selectivity against other CDKs[6] |
| AZD4573 | < 4 | High selectivity versus other CDK family members[6] |
| MC180295 | 5 | At least 22-fold more selective for CDK9 over other CDKs[6] |
| KB-0742 | 6 | Potent and selective inhibitor of CDK9/cyclin T1[6] |
| Atuveciclib (BAY-1143572) | 13 | Also inhibits GSK3α/β; ~100-fold selective over CDK2[6] |
| LDC000067 | 44 | >55-fold selectivity over CDK2/1/4/6/7[6] |
| Riviciclib (P276-00) | 20 | Also inhibits CDK1 (79 nM)[6] |
*Data from patent literature for 5-Chloro-2-aminopyridine analogs.
This comparative data highlights the potential for the 5-chloro-2-aminopyridine scaffold to yield highly potent and selective CDK9 inhibitors, rivaling other compounds in clinical development. The next sections will detail the experimental procedures required to validate these findings for this compound.
Experimental Validation Protocols
A rigorous validation of a kinase inhibitor requires both biochemical and cell-based assays. The following protocols provide a comprehensive framework for determining the potency and target engagement of a putative CDK9 inhibitor.
Biochemical Kinase Inhibition Assay: ADP-Glo™ Protocol
This assay quantifies the amount of ADP produced during a kinase reaction, providing a direct measure of enzyme activity.[7][8]
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
CDK9 substrate peptide (e.g., PDKtide)[9]
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[10]
-
This compound (and other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup: In a 384-well plate, add 1 µL of the compound dilution (or DMSO for control).
-
Enzyme Addition: Add 2 µL of diluted CDK9/Cyclin T1 enzyme to each well.
-
Substrate/ATP Mix: Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near the Km for CDK9.
-
Incubation: Incubate the plate at 30°C for 60-120 minutes.
-
ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its intended target within the complex environment of a living cell.[3][11] The principle is that ligand binding stabilizes a protein, leading to a higher melting temperature.[3]
Materials:
-
Cancer cell line with detectable CDK9 expression (e.g., HCT116, MV-4-11)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
Apparatus for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against CDK9
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with either vehicle (DMSO) or varying concentrations of this compound for a predetermined time (e.g., 1-3 hours).
-
Harvesting: Harvest the cells and wash them with PBS containing protease and phosphatase inhibitors.
-
Aliquoting: Resuspend the cells in PBS and aliquot into PCR tubes or a 96-well PCR plate.
-
Heat Challenge: Place the aliquots in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by a 3-minute cooling step at room temperature.
-
Cell Lysis: Lyse the cells using a suitable method (e.g., three freeze-thaw cycles in liquid nitrogen).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant (containing the soluble protein fraction) and determine the protein concentration. Normalize the protein concentration for all samples.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for CDK9. Following incubation with a secondary antibody, visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble CDK9 relative to the unheated control against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing the Molecular and Experimental Landscape
To further clarify the concepts discussed, the following diagrams illustrate the CDK9 signaling pathway and the experimental workflows.
Caption: Simplified CDK9 signaling pathway in transcriptional regulation.
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A Comparative Guide to the Kinase Cross-Reactivity Profiling of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride
Abstract
The development of targeted therapeutics, particularly protein kinase inhibitors, requires a profound understanding of their selectivity. Off-target activities can lead to unforeseen toxicities or beneficial polypharmacology, making early and comprehensive cross-reactivity profiling a cornerstone of modern drug discovery.[1] This guide provides an in-depth technical framework for assessing the kinase selectivity of the novel compound, 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride. Drawing from preliminary research suggesting its potential as a Cyclin-Dependent Kinase (CDK) inhibitor[2], we outline a robust, comparative profiling strategy. This document details the experimental rationale, a step-by-step protocol for a gold-standard radiometric assay, and a framework for data interpretation, comparing the compound against both a highly selective inhibitor (Palbociclib) and a broadly active inhibitor (Staurosporine).
Introduction: The Imperative of Kinase Selectivity
The human kinome comprises over 500 protein kinases that act as master regulators of cellular signaling. Their structural conservation, particularly within the ATP-binding pocket, presents a formidable challenge for designing truly selective inhibitors.[3][4] A compound developed for a specific kinase may inadvertently inhibit dozens of others, a promiscuity that can derail a promising therapeutic candidate. Therefore, profiling an inhibitor against a large, representative panel of kinases is not merely a characterization step but a critical, decision-driving stage in the drug discovery process.[1][5]
This compound is a substituted pyridine derivative whose structural motifs suggest potential interaction with enzyme active sites.[2] Early assessments point towards possible activity against CDKs, a family of kinases central to cell cycle regulation and a validated target class in oncology.[2] This guide establishes a comprehensive methodology to validate this hypothesis and, more importantly, to map its broader kinome-wide interactions.
Experimental Design & Rationale
To generate a meaningful selectivity profile, a multi-faceted approach is required. Our strategy is built on three pillars: a robust assay platform, a diverse kinase panel, and the use of well-characterized reference compounds for contextual comparison.
Compound Selection for Comparative Analysis
-
Test Article: this compound (herein referred to as 'Compound X').
-
Selective Control: Palbociclib (Ibrance®). A highly selective, FDA-approved inhibitor of CDK4 and CDK6. It serves as a benchmark for a desirable, narrow inhibition profile.
-
Promiscuous Control: Staurosporine. A natural product known for its potent but non-selective inhibition of a vast number of protein kinases. It represents a "worst-case" selectivity profile and is used to validate assay sensitivity across the panel.
Kinase Panel Selection
The choice of kinase panel is critical for obtaining a comprehensive view of selectivity. We advocate for a broad panel that covers all major branches of the human kinome tree. Commercial services, such as the Reaction Biology HotSpot™ platform, offer panels of over 300 kinases, providing extensive coverage and ensuring that potential off-targets are not missed.[6][7] This broad screening is essential for identifying both on-target potency and off-target liabilities in a single study.[8]
Assay Platform: The Radiometric ³³P-ATP Filter Binding Assay
While numerous assay technologies exist (e.g., TR-FRET, fluorescence polarization), the direct measurement of substrate phosphorylation via a radiometric assay remains a gold standard for its sensitivity, reliability, and resistance to compound interference.[6][9] The HotSpot™ assay platform directly quantifies the transfer of a ³³P-labeled phosphate from ATP to a specific protein or peptide substrate, providing an unambiguous measure of catalytic inhibition.[6]
Experimental Workflow
The profiling process follows a logical, tiered approach, beginning with a broad screen to identify initial hits, followed by more detailed dose-response studies to quantify potency.
Caption: A tiered workflow for kinase selectivity profiling.
Detailed Experimental Protocol: HotSpot™ Radiometric Assay
This protocol is adapted from standard methodologies for radiometric kinase assays.[6][7]
Objective: To determine the percent inhibition of a panel of kinases by test compounds at a single concentration, followed by IC₅₀ determination for potent hits.
Materials:
-
Kinase panel enzymes, substrates, and specific reaction buffers (Reaction Biology or equivalent).
-
Test compounds (Compound X, Palbociclib, Staurosporine) dissolved in 100% DMSO.
-
[γ-³³P]ATP (10 mCi/mL).
-
384-well polypropylene plates.
-
Phosphocellulose filter mats.
-
Microplate scintillation counter.
Procedure:
-
Compound Plating:
-
Prepare intermediate dilutions of the 10 mM stock compounds in DMSO.
-
Using an acoustic liquid handler, transfer nanoliter volumes of each compound into 384-well assay plates to achieve a final assay concentration of 1 µM. Include DMSO-only wells as 0% inhibition (high activity) controls.
-
-
Kinase/Substrate Addition:
-
In a separate plate, prepare the kinase reaction master mix containing the specific kinase, its corresponding substrate, and any required cofactors in the validated reaction buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.1 mM Na₃VO₄, 2 mM DTT).[6]
-
Dispense the master mix into the compound-containing assay plates.
-
-
Reaction Initiation and Incubation:
-
Prepare the ATP solution by diluting [γ-³³P]ATP with unlabeled ATP to achieve the desired final concentration (typically 10 µM, approximating the Kₘ for many kinases).[6]
-
Add the [γ-³³P]ATP solution to all wells to initiate the kinase reaction.
-
Allow the reaction to proceed for a pre-determined incubation time (e.g., 60-120 minutes) at room temperature. The duration is optimized for each kinase to ensure the reaction is within the linear range.
-
-
Reaction Termination and Capture:
-
Terminate the reaction by spotting the entire reaction volume onto a phosphocellulose filter mat. The phosphorylated substrate binds to the filter, while unincorporated ATP does not.
-
-
Washing:
-
Wash the filter mats extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove all unincorporated [γ-³³P]ATP.
-
-
Detection:
-
Dry the filter mats completely.
-
Measure the radioactivity retained on the filter for each spot using a microplate scintillation counter.
-
-
IC₅₀ Follow-Up:
-
For any kinase showing >75% inhibition in the primary screen, a secondary assay is performed.
-
A 10-point, 3-fold serial dilution of the active compound is prepared, and the same assay procedure is followed to generate a dose-response curve and calculate the IC₅₀ value.
-
Results and Comparative Analysis (Illustrative Data)
The following data are presented for illustrative purposes to demonstrate how the results of such a study would be analyzed.
Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)
| Kinase Target | Kinase Family | Compound X (% Inh) | Palbociclib (% Inh) | Staurosporine (% Inh) |
| CDK9/CycT1 | CMGC | 99 | 15 | 98 |
| CDK2/CycA | CMGC | 85 | 45 | 99 |
| CDK4/CycD1 | CMGC | 25 | 98 | 95 |
| CDK6/CycD3 | CMGC | 21 | 97 | 94 |
| GSK3B | CMGC | 78 | 5 | 92 |
| PIM1 | CAMK | 65 | 2 | 96 |
| VEGFR2 | TK | 12 | 1 | 88 |
| SRC | TK | 8 | 0 | 85 |
| ABL1 | TK | 5 | 3 | 91 |
| MEK1 | STE | 2 | 0 | 75 |
Table 2: IC₅₀ Values for Confirmed Hits (nM)
| Kinase Target | Compound X (IC₅₀, nM) | Palbociclib (IC₅₀, nM) | Staurosporine (IC₅₀, nM) |
| CDK9/CycT1 | 25 | >10,000 | 8 |
| CDK2/CycA | 150 | 8,500 | 12 |
| CDK4/CycD1 | >10,000 | 9 | 25 |
| CDK6/CycD3 | >10,000 | 11 | 22 |
| GSK3B | 450 | >10,000 | 30 |
Interpretation of Profiles
-
Compound X: The illustrative data positions Compound X as a potent inhibitor of CDK9/CycT1 (IC₅₀ = 25 nM). However, it displays notable off-target activity against CDK2 and GSK3B, albeit with lower potency. This profile suggests it is not perfectly selective and would be classified as a multi-targeted inhibitor.
-
Palbociclib: As expected, Palbociclib demonstrates exceptional selectivity for its primary targets, CDK4 and CDK6, with no significant inhibition of other kinases in this subset at 1 µM.
-
Staurosporine: The data confirms its role as a promiscuous inhibitor, potently inhibiting all kinases listed.
Quantifying Selectivity: The Gini Coefficient
To move beyond qualitative assessment, selectivity can be quantified. The Gini coefficient is a powerful metric adapted for kinase profiling that represents the distribution of inhibition across the panel. A score near 1 indicates high selectivity (inhibition is concentrated on one or a few targets), while a score near 0 indicates promiscuity.[5]
Table 3: Calculated Gini Coefficients (Illustrative)
| Compound | Gini Coefficient | Interpretation |
| Compound X | 0.68 | Moderately Selective |
| Palbociclib | 0.92 | Highly Selective |
| Staurosporine | 0.15 | Non-selective |
This quantitative analysis confirms the visual interpretation of the data, providing a single, comparable metric for compound prioritization.
Mechanistic Context: On-Target and Off-Target Pathways
Understanding the biological implication of the inhibition profile requires placing the targets within their signaling contexts. The primary target, CDK9, is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates RNA Polymerase II to promote transcriptional elongation. Its inhibition is a validated anti-cancer strategy.
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Comparative Structure-Activity Relationship (SAR) Analysis of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine Hydrochloride Analogs as Kinase Inhibitors
A Senior Application Scientist's Guide for Drug Development Professionals
Introduction: The Strategic Importance of the 2-Aminopyridine Scaffold
In the landscape of modern medicinal chemistry, the 2-aminopyridine moiety has emerged as a privileged scaffold, forming the backbone of numerous therapeutic agents.[1][2][3][4] Its unique structural and electronic properties allow it to serve as an effective "hinge-binding" motif, crucial for the competitive inhibition of protein kinases.[5] Kinases, which regulate a vast number of cellular processes, are a major class of therapeutic targets, and their dysregulation is a hallmark of diseases like cancer.[6][7]
The core compound, 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine, represents a highly versatile and decorated starting point for the development of next-generation inhibitors.[8][9] The strategic placement of a chlorine atom at the 5-position, a fluorine atom at the 3-position, and an N-cyclopropyl group provides a finely tuned balance of potency, selectivity, and favorable pharmacokinetic properties.[8][10][11] The presence of halogens can enhance binding affinity, while the cyclopropyl group often improves metabolic stability without compromising activity.[8]
This guide provides a comprehensive structure-activity relationship (SAR) comparison of novel analogs derived from this core structure. We will dissect the causal relationships between specific structural modifications and their impact on inhibitory activity, offering field-proven insights to guide rational drug design efforts.
The 2-Aminopyridine Core: A Foundation for Kinase Interaction
The power of the 2-aminopyridine scaffold lies in its ability to form key hydrogen bonds within the ATP-binding site of protein kinases. The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor, creating a bidentate interaction that mimics the adenine portion of ATP. This interaction with the kinase "hinge" region is a foundational element for achieving high-potency inhibition.[5] This scaffold has proven effective for a range of kinase targets, including Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3β (GSK-3β), making it an invaluable tool in drug discovery.[12][13][14]
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In vivo validation of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride efficacy in animal models
Should these criteria be met, subsequent studies could involve more complex and clinically relevant models, such as orthotopic lung implantation, brain metastases models to challenge CNS penetration, or PDX models to assess efficacy across a broader range of genetic backgrounds. [8][11]
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Benchmarking the Metabolic Stability of Fluorinated Pyridines: A Comparative Guide for Drug Discovery
In the relentless pursuit of novel therapeutics, drug discovery teams are increasingly turning to fluorine substitution to enhance the pharmacological properties of lead compounds. The strategic incorporation of fluorine into a molecule, particularly into heterocyclic scaffolds like pyridine, can profoundly influence its metabolic stability—a critical determinant of a drug's pharmacokinetic profile and overall clinical success.[1][2][3] This guide provides a comprehensive framework for benchmarking the metabolic stability of fluorinated pyridines, offering researchers, scientists, and drug development professionals a blend of theoretical insights and practical, data-driven protocols.
The Critical Role of Metabolic Stability in Drug Development
A drug's journey through the body is a complex one, with metabolic processes in the liver playing a central role in its clearance.[4][5] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are metabolized too slowly can accumulate and cause toxicity.[5] Therefore, a key objective in drug design is to finely tune a molecule's metabolic stability to achieve an optimal pharmacokinetic profile.[5] Fluorine substitution has emerged as a powerful tool in this endeavor, often employed to block sites of metabolic attack and enhance a drug's half-life.[2][6]
The Influence of Fluorine on Pyridine Metabolism
The pyridine ring is a common motif in pharmaceuticals and is susceptible to metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[7][8] Common metabolic pathways for pyridines include oxidation of the nitrogen atom to form N-oxides and hydroxylation of the carbon atoms.
The introduction of a fluorine atom can significantly alter these metabolic pathways. The strong carbon-fluorine bond is more resistant to enzymatic cleavage compared to a carbon-hydrogen bond, a principle often exploited to block metabolic "soft spots."[1] Furthermore, the high electronegativity of fluorine can influence the electron distribution within the pyridine ring, potentially altering the sites and rates of metabolism.[9] Understanding these structure-metabolism relationships is paramount for the rational design of metabolically robust drug candidates.
Experimental Workflows for Assessing Metabolic Stability
To objectively compare the metabolic stability of different fluorinated pyridines, robust and reproducible in vitro assays are essential. The two most widely used methods are the liver microsomal stability assay and the hepatocyte stability assay.[10][11]
Caption: Experimental workflow for determining metabolic stability.
Liver Microsomal Stability Assay
This assay utilizes subcellular fractions of the liver (microsomes) that are enriched in CYP enzymes.[12] It is a cost-effective and high-throughput method primarily for assessing Phase I metabolism.[12]
Protocol: Liver Microsomal Stability Assay [13][14][15]
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
-
Prepare stock solutions of test compounds and positive controls (e.g., verapamil, testosterone) in a suitable organic solvent (e.g., DMSO, acetonitrile). The final concentration of the organic solvent in the incubation should be less than 1%.[15]
-
-
Incubation:
-
In a 96-well plate, add the potassium phosphate buffer.
-
Add the liver microsomes to a final protein concentration of 0.5 mg/mL.
-
Add the test compound to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a cold quenching solution (e.g., acetonitrile) with an internal standard.[12]
-
-
Sample Processing and Analysis:
Hepatocyte Stability Assay
This assay uses intact liver cells (hepatocytes), providing a more comprehensive assessment of metabolic stability as it includes both Phase I and Phase II metabolic enzymes, as well as cellular uptake and efflux processes.[20][21]
Protocol: Hepatocyte Stability Assay [22][23]
-
Preparation of Reagents:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
-
Resuspend the hepatocytes in a suitable incubation medium (e.g., Williams' Medium E).
-
Determine cell viability and adjust the cell density to 0.5 - 1.0 x 10^6 viable cells/mL.
-
Prepare stock solutions of test compounds and positive controls (e.g., 7-hydroxycoumarin for Phase II metabolism) as described for the microsomal assay.
-
-
Incubation:
-
In a 96-well plate, add the hepatocyte suspension.
-
Add the test compound to a final concentration of 1 µM.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
-
Time-Point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), transfer an aliquot of the cell suspension to a new plate containing a cold quenching solution with an internal standard.[20]
-
-
Sample Processing and Analysis:
-
Process and analyze the samples as described in the microsomal stability assay protocol.
-
Data Analysis and Interpretation
The primary outputs of these assays are the half-life (t½) and the intrinsic clearance (Clint) of the compound.
-
Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. A longer half-life generally indicates greater metabolic stability.
-
Intrinsic Clearance (Clint): A measure of the inherent ability of the liver to metabolize a drug. A lower Clint value signifies greater metabolic stability.
Data Presentation: Comparative Metabolic Stability of Fluorinated Pyridines
The following table provides a hypothetical example of how to present the comparative metabolic stability data for a series of fluorinated pyridine analogs.
| Compound | Position of Fluorine | Microsomal Half-life (t½, min) | Microsomal Intrinsic Clearance (Clint, µL/min/mg protein) | Hepatocyte Half-life (t½, min) | Hepatocyte Intrinsic Clearance (Clint, µL/min/10^6 cells) |
| Parent Pyridine | N/A | 15 | 46.2 | 25 | 27.7 |
| 2-Fluoro-Pyridine | 2 | 45 | 15.4 | 60 | 11.6 |
| 3-Fluoro-Pyridine | 3 | 30 | 23.1 | 40 | 17.3 |
| 4-Fluoro-Pyridine | 4 | 25 | 27.7 | 35 | 19.8 |
Interpretation of Results:
In this example, the introduction of a fluorine atom at the 2-position of the pyridine ring resulted in the most significant increase in metabolic stability in both the microsomal and hepatocyte assays, as indicated by the longer half-life and lower intrinsic clearance values compared to the parent compound and the other fluorinated isomers. This suggests that the 2-position may be a primary site of metabolism for the parent pyridine, and the fluorine atom at this position effectively blocks this metabolic pathway.
Conclusion
Benchmarking the metabolic stability of fluorinated pyridines is a critical step in the drug discovery process. By employing standardized in vitro assays, such as the liver microsomal and hepatocyte stability assays, and systematically comparing the metabolic profiles of different fluorinated analogs, researchers can make informed decisions to guide the optimization of lead compounds. The strategic placement of fluorine, guided by an understanding of structure-metabolism relationships, can lead to the development of drug candidates with improved pharmacokinetic properties and a higher probability of clinical success.
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A Senior Application Scientist's Guide to Evaluating the Selectivity of Novel Kinase Inhibitors
Introduction: The Double-Edged Sword of Kinase Inhibitor Selectivity
Protein kinases, regulating a vast array of cellular processes, are among the most critical targets in modern drug discovery, particularly in oncology.[1][2][3] The development of small-molecule kinase inhibitors has revolutionized cancer therapy.[1] However, the human kinome is comprised of over 500 members, many of which share highly conserved ATP-binding pockets.[1] This structural similarity presents a formidable challenge: achieving inhibitor selectivity.[4][5][6]
A lack of selectivity, often termed "off-target" activity, can lead to significant toxicity, potentially derailing an otherwise promising therapeutic candidate.[2] Conversely, in some cases, these off-target effects can be beneficial, a phenomenon known as polypharmacology.[4][7] For instance, the groundbreaking drug Imatinib (Gleevec), initially developed as a Bcr-Abl inhibitor, was later found to be effective against gastrointestinal stromal tumors due to its inhibition of a different kinase, c-Kit.[4][8] Therefore, a comprehensive and multi-faceted evaluation of an inhibitor's selectivity profile is not merely a checkbox in preclinical development; it is a critical investigation that defines its therapeutic potential and safety profile.
This guide provides an in-depth framework for researchers, scientists, and drug development professionals to design and execute a robust strategy for evaluating the selectivity of novel kinase inhibitors. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring that each step contributes to a self-validating and comprehensive dataset.
Part 1: Foundational Methodologies for Kinase Selectivity Profiling
A thorough assessment of inhibitor selectivity cannot rely on a single method. It requires an integrated approach, combining traditional biochemical assays with modern cell-based and proteomic techniques to build a complete picture of the inhibitor's behavior, from a purified enzyme to a complex cellular environment. We will focus on three cornerstone methodologies that provide complementary insights.
The Gold Standard: In Vitro Radiometric Kinase Assays
The radiometric kinase assay is a classic and highly sensitive method for directly measuring an inhibitor's potency against a purified kinase.[9][10] Its core principle is to quantify the transfer of a radiolabeled gamma-phosphate ([γ-³²P] or [γ-³³P]) from ATP to a protein or peptide substrate.[11][12]
Causality Behind the Choice: Why start here? This biochemical assay provides the most direct and unambiguous measure of enzymatic inhibition (IC50) without the complexities of a cellular environment (e.g., membrane permeability, intracellular ATP concentrations, or target engagement).[13] It is the foundational experiment to determine the intrinsic potency of an inhibitor against its intended target and a panel of known off-targets.
Caption: Workflow for a radiometric kinase assay.
Experimental Protocol: Radiometric Kinase Assay
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the purified kinase, a suitable peptide substrate (e.g., 80 µM), and the kinase assay buffer.[11]
-
Inhibitor Addition: Add the novel inhibitor at various concentrations (typically a 10-point serial dilution). Include a DMSO-only vehicle control.[11]
-
Reaction Initiation: Move to a designated radioactivity area. Initiate the reaction by adding an ATP mixture containing both unlabeled ATP and [γ-³²P]ATP (e.g., to a final concentration of 200 µM ATP).[11] The ATP concentration should ideally be close to the Kₘ value for each kinase to ensure the resulting IC50 value reflects the inhibitor's intrinsic affinity (Kᵢ).[4]
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range.[11]
-
Stopping the Reaction: Terminate the reaction by adding a stop solution, such as 75 mM phosphoric acid.[12]
-
Substrate Capture: Spot a portion of each reaction mixture onto P81 phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper.[11]
-
Washing: Thoroughly wash the P81 papers (e.g., with 0.5% phosphoric acid) to remove any unincorporated [γ-³²P]ATP.[10]
-
Quantification: Dry the papers and measure the incorporated radioactivity using a scintillation counter or a phosphorimager.[11][14]
-
Data Analysis: Calculate the percentage of kinase activity remaining relative to the DMSO control for each inhibitor concentration. Plot the data to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[15]
Probing Target Engagement in Live Cells: The NanoBRET™ Assay
While in vitro assays are essential for determining intrinsic potency, they do not reflect the complex environment inside a living cell. The NanoBRET™ Target Engagement Assay is a powerful technology that measures the binding of a small molecule to its target protein within intact cells.[16][17] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target kinase fused to NanoLuc® Luciferase (the energy donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the energy acceptor).[18]
Causality Behind the Choice: This assay directly addresses a critical question: does the inhibitor engage its intended target in a physiological context? It accounts for cell permeability and competition with high intracellular concentrations of ATP (~1-10 mM).[19] An inhibitor that is potent in a biochemical assay but fails to engage its target in cells is unlikely to be therapeutically effective. This method provides a quantitative measure of intracellular target affinity.[17]
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Culture the cells for approximately 18-24 hours to allow for expression of the fusion protein.[19]
-
Assay Plating: Prepare serial dilutions of the novel inhibitor in an appropriate assay plate.
-
Cell Dispensing: Harvest the transfected cells, resuspend them in Opti-MEM® I Reduced Serum Medium, and dispense them into the wells containing the inhibitor.[19]
-
Tracer Addition: Add the specific, cell-permeable NanoBRET™ fluorescent tracer to all wells at a fixed concentration.
-
Equilibration: Allow the system to equilibrate for 2 hours in a CO₂ incubator at 37°C. During this time, the inhibitor will compete with the tracer for binding to the kinase-NanoLuc fusion protein.[19]
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc inhibitor (to reduce background signal).[19]
-
Measurement: Immediately measure the luminescence signal using a plate reader equipped with two filters to detect the donor emission (~450 nm) and the acceptor emission (~610 nm).[19]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A decrease in this ratio indicates displacement of the tracer by the inhibitor. Plot the corrected BRET ratio against the inhibitor concentration to determine the cellular IC50.
Unbiased, Proteome-Wide Profiling: The KiNativ™ Platform
To gain a truly global and unbiased view of an inhibitor's selectivity, chemoproteomic approaches are invaluable. The KiNativ™ platform is an activity-based protein profiling (ABPP) method that assesses inhibitor binding to a large portion of the native kinome directly within a complex cell lysate.[20][21] This technique utilizes biotin-linked acyl-phosphate probes of ATP or ADP that covalently label the active sites of kinases.[20]
Causality Behind the Choice: This method moves beyond a pre-selected panel of kinases and provides an unbiased survey of inhibitor interactions in a competitive and more physiologically relevant setting (i.e., native proteins in a lysate).[20][22] It is exceptionally powerful for identifying unexpected off-targets that would be missed by other methods and for confirming that the inhibitor's binding profile in a native system correlates with its cellular activity.[20][21]
Caption: Workflow for the KiNativ™ chemoproteomics platform.
Experimental Protocol: KiNativ™ Kinase Profiling
-
Lysate Preparation: Prepare a native proteome by lysing cultured cells or tissue samples under non-denaturing conditions.
-
Inhibitor Treatment: Incubate aliquots of the lysate with the novel inhibitor at one or more concentrations. A DMSO vehicle control is essential.[20]
-
Probe Labeling: Add a biotinylated, ATP-based chemical probe to the lysates. This probe will covalently bind to the active sites of kinases that are not already occupied by the inhibitor.[20]
-
Proteolysis: Denature, reduce, alkylate, and digest the proteins in the lysate into peptides using an enzyme like trypsin.
-
Affinity Enrichment: Enrich the biotin-labeled peptides (originating from kinase active sites) using streptavidin-coated beads.
-
Mass Spectrometry: Analyze the enriched peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the peptides corresponding to specific kinases and quantify their abundance in the inhibitor-treated samples relative to the DMSO control. A decrease in the signal for a particular kinase peptide indicates that the inhibitor bound to that kinase, preventing the probe from labeling it. This allows for the calculation of percent inhibition across hundreds of kinases simultaneously.[20]
Part 2: Comparative Data Analysis and Interpretation
The true power of this multi-faceted approach comes from integrating the data to build a comprehensive selectivity profile. Let's consider a hypothetical novel inhibitor, "Compound X," designed as an ALK inhibitor, and compare it to the well-characterized clinical drugs Imatinib and Crizotinib.[23]
Table 1: Comparative Selectivity Profile of Kinase Inhibitors
| Kinase Target | Compound X (IC50, nM) | Imatinib (IC50, nM) | Crizotinib (IC50, nM) | Assay Type |
| Primary Target(s) | ||||
| ALK | 5 | >10,000 | 20 - 60[23] | Biochemical |
| c-MET | 8 | >10,000 | 5 - 20[23] | Biochemical |
| ROS1 | 15 | >10,000 | 30 | Biochemical |
| ABL1 | >10,000 | 25 - 750[23] | >1,000 | Biochemical |
| c-Kit | >10,000 | 100[23] | >1,000 | Biochemical |
| PDGFRα | >10,000 | 100[23] | >1,000 | Biochemical |
| Selected Off-Targets | ||||
| EGFR | 150 | >10,000 | >1,000 | Biochemical |
| VEGFR2 | 250 | 500 | 100 | Biochemical |
| SRC | 800 | >1,000 | >1,000 | Biochemical |
| Cellular Target Engagement | ||||
| ALK | 15 | N/A | 110 | NanoBRET™ |
| c-MET | 25 | N/A | 95 | NanoBRET™ |
| EGFR | >5,000 | N/A | >5,000 | NanoBRET™ |
Note: Data for Compound X is hypothetical. Data for Imatinib and Crizotinib are compiled from public sources for illustrative purposes.[23]
Interpreting the Profile:
-
On-Target Potency: Compound X shows excellent biochemical potency against its intended targets ALK, c-MET, and ROS1, with IC50 values in the low nanomolar range, superior to the benchmark Crizotinib.
-
Biochemical Selectivity: Against a panel of other kinases, Compound X demonstrates a good initial selectivity profile. Its activity against EGFR and VEGFR2 is over 30-fold weaker than against ALK. This provides a preliminary "selectivity window."
-
Cellular Confirmation: The NanoBRET™ data is crucial. It confirms that Compound X effectively engages ALK and c-MET inside living cells, albeit with a slight potency shift (5 nM biochemical vs. 15 nM cellular for ALK), which is expected due to factors like membrane transport and ATP competition.[4] Critically, the off-target activity against EGFR seen in the biochemical assay does not translate to significant cellular engagement (>5,000 nM), suggesting a much lower risk of EGFR-mediated side effects in vivo. This is a key self-validating aspect of the workflow; the cellular assay refines the interpretation of the biochemical data.
-
Unbiased Discovery: A subsequent KiNativ™ screen (data not shown) would provide the broadest look at the kinome, potentially identifying novel, unexpected off-targets that were not included in the initial panel, thereby providing a more complete risk assessment.
Caption: Decision-making based on integrated selectivity data.
Conclusion
Evaluating the selectivity of a novel kinase inhibitor is a dynamic process of inquiry, not a static set of procedures. By layering the precise measurements of biochemical assays, the physiological relevance of cell-based target engagement, and the unbiased breadth of chemoproteomics, researchers can build a robust, multi-dimensional understanding of a compound's true mechanism of action. This integrated strategy provides the necessary confidence to advance compounds with the highest potential for efficacy and the lowest risk of off-target-driven toxicity, ultimately accelerating the delivery of safer and more effective targeted therapies to patients.
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available at: [Link]
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Lin, Y., & Vera, J. (2018). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. npj Systems Biology and Applications, 4(1), 1-12. Available at: [Link]
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Bamborough, P., & Drewry, D. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131-151. Available at: [Link]
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Patricelli, M. P., Nomanbhoy, T. K., Wu, J., Brown, H., Zhou, D., Zhang, J., ... & Gray, N. S. (2011). In situ kinase profiling reveals functionally relevant properties of native kinases. Chemistry & biology, 18(6), 699-710. Available at: [Link]
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Bamborough, P. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131-151. Available at: [Link]
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Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). A high-throughput radiometric kinase assay. Nature protocols, 6(2), 194-204. Available at: [Link]
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The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]
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Merget, B., Turk, S., & Eid, S. (2019). Profiling prediction of kinase inhibitors: toward the virtual assay. Journal of medicinal chemistry, 62(12), 5896-5908. Available at: [Link]
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Goldstein, D. M., Gray, N. S., & Zarrinkar, P. P. (2008). High-throughput kinase profiling: a more efficient approach towards the discovery of new kinase inhibitors. Nature reviews Drug discovery, 7(11), 931-936. Available at: [Link]
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ResearchGate. (n.d.). The KiNativ approach to kinase inhibitor profiling. ResearchGate. Available at: [Link]
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The Bumbling Biochemist. (2021). Radiometric kinase assays with scintillation counting. The Bumbling Biochemist. Available at: [Link]
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Lin, A., & Sheltzer, J. M. (2020). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science translational medicine, 12(559), eabc3461. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
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BioSpace. (2018). Activx Biosciences' Kinativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders. BioSpace. Available at: [Link]
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Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. Available at: [Link]
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Patricelli, M. P., Nomanbhoy, T. K., Wu, J., Brown, H., Zhou, D., Zhang, J., ... & Gray, N. S. (2011). In situ kinase profiling reveals functionally relevant properties of native kinases. Chemistry & biology, 18(6), 699-710. Available at: [Link]
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ResearchGate. (2023). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ResearchGate. Available at: [Link]
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Marketwire. (2011). Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling. Marketwire. Available at: [Link]
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The Bumbling Biochemist. (2021). Radiometric kinase assays with scintillation counting - because you want your experiments to count! [Video]. YouTube. Available at: [Link]
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Metz, J. T., Johnson, E. F., Soni, N. B., Merta, P. J., Kedei, N., & Tantry, S. K. (2011). Targeted kinase selectivity from kinase profiling data. Journal of chemical information and modeling, 51(9), 2327-2340. Available at: [Link]
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Naveed, H., Seppälä, S., & Soueidan, O. (2021). Identifying novel drug targets by iDTPnd: a case study of kinase inhibitors. Genomics, Proteomics & Bioinformatics, 19(2), 296-311. Available at: [Link]
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Johnson, J. L., & Georg, G. I. (2016). Enhancing the selectivity of kinase inhibitors in oncology: a chemical biology perspective. Future medicinal chemistry, 8(11), 1217-1221. Available at: [Link]
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American Association for Cancer Research. (2005). Early identification of chemical series with defined kinase inhibitor selectivity profiles. Proceedings of the American Association for Cancer Research. Available at: [Link]
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Kumar, A., Kumar, A., & Kumar, J. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: a review. Journal of translational medicine, 21(1), 1-22. Available at: [Link]
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Lazzara, M. J., & Mills, G. B. (2024). Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. Trends in pharmacological sciences. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride
As a Senior Application Scientist, my primary goal is to empower fellow researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of responsible science. This guide provides a detailed, scientifically-grounded protocol for the disposal of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride, a halogenated heterocyclic amine compound common in modern drug discovery. Our approach moves beyond a simple checklist to explain the chemical reasoning behind each step, ensuring a culture of safety and environmental stewardship in your laboratory.
Hazard Profile Analysis: Understanding the Molecule
To safely dispose of any chemical, we must first understand its inherent risks. The structure of this compound presents several potential hazards stemming from its distinct functional groups.
-
Halogenated Pyridine Core: The presence of chlorine and fluorine on the pyridine ring makes this a halogenated organic compound. Such compounds are often scrutinized for their potential environmental persistence and the possible generation of hazardous byproducts like hydrogen chloride gas upon incomplete combustion.[1] Therefore, controlled high-temperature incineration is the preferred disposal method.[2][3][4]
-
Amine Functional Group: Amines can be irritants and may be toxic.[5][6] While this compound is an amine hydrochloride salt, proper handling is crucial to prevent skin and eye contact.
-
Cyclopropyl Moiety: The cyclopropyl group, a strained ring system, is a feature of many reactive molecules. The parent compound, cyclopropylamine, is known to be a flammable and corrosive liquid.[2][7][8]
Given this profile, this compound must be treated as hazardous chemical waste. It should never be disposed of down the drain or in standard trash, as this can harm aquatic ecosystems and violate regulatory statutes.[6][7][9][10]
Pre-Disposal Safety Operations
Before handling the waste, ensure all safety measures are in place. This preparation is the first and most critical step in the disposal workflow.
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. The following table outlines the minimum required equipment when handling this compound or its waste.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against accidental splashes of solutions or contact with solid dust.[1] |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact, irritation, and potential absorption.[2] |
| Body Protection | A properly fastened laboratory coat | Protects against contamination of personal clothing.[11] |
| Respiratory Protection | Not typically required for small quantities | All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation of dust.[1][11] |
Engineering Controls & Spill Management
-
Primary Control: Always handle open containers of this compound, whether pure or as waste, inside a chemical fume hood to ensure adequate ventilation.[9]
-
Spill Cleanup: In case of a spill, cordon off the area. For solid spills, carefully sweep up the material and place it into a designated hazardous waste container, avoiding dust generation.[1][9] For liquid spills, absorb with an inert material like vermiculite or sand, then collect the material into the waste container.[12][13] Do not use combustible materials like paper towels to absorb large spills of solutions.
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is collection as hazardous chemical waste for destruction by a licensed and certified professional waste disposal service, typically via high-temperature incineration.[1][2]
Experimental Protocol: Waste Collection & Segregation
Objective: To safely collect and prepare waste containing this compound for final disposal by a certified entity.
Materials:
-
Waste this compound (solid or in solution).
-
Designated, compatible, and clearly labeled hazardous waste container.
-
Personal Protective Equipment (PPE) as specified above.
-
Waste tags or labels as required by your institution.
Procedure:
-
Characterize and Segregate: Identify the waste stream. Is it a solid, or is it dissolved in a solvent? This compound is a halogenated organic. It MUST be segregated into a "Halogenated Organic Waste" stream.[14][15][16] Keeping waste streams separate prevents dangerous reactions and simplifies the disposal process.[6][11]
-
Containerization:
-
For solid waste, carefully transfer the powder into a designated, sealable waste container.
-
For liquid waste (e.g., in a solvent), pour the solution carefully into a designated, compatible liquid waste container, using a funnel.
-
-
Labeling: Immediately label the waste container. The label must be clear, legible, and securely attached. Include the following information at a minimum:
-
The words "Hazardous Waste".[11]
-
The full chemical name: "this compound".
-
An accurate estimation of the quantity and concentration.
-
The date of accumulation.
-
-
Secure Storage: Keep the waste container tightly sealed when not in use.[1][9] Store it in a designated satellite accumulation area that is well-ventilated, secure, and away from incompatible materials.[11]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not allow waste to accumulate for extended periods.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine HCl.
Chemical Incompatibility
A critical aspect of waste segregation is avoiding the mixture of incompatible chemicals, which can lead to violent reactions, explosions, or the release of toxic gases.[17] Based on the known reactivity of amines and halogenated compounds, do NOT mix this waste with the following:
| Chemical Class | Potential Hazard of Mixing |
| Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates, Permanganates) | Can cause violent, potentially explosive reactions.[7][18][19] |
| Strong Acids | While this compound is a hydrochloride salt, mixing with other strong acids could cause unforeseen reactions or heat generation.[7][8] |
| Strong Bases | May neutralize the hydrochloride salt to the free amine, which could have different reactivity and volatility characteristics. |
| Non-Halogenated Solvents | Mixing halogenated and non-halogenated waste streams increases the volume of the more expensive halogenated waste category and complicates the disposal process.[14][16] |
By adhering to these scientifically-grounded procedures, you contribute to a safer laboratory environment and ensure the protection of our shared ecosystem. Always consult your institution's specific EHS guidelines, as local regulations may have additional requirements.
References
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- Fisher Scientific. (2025, December 18). Safety Data Sheet for 2-Amino-5-chloropyridine.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet for Cyclopropylamine.
- Fisher Scientific. (2024, March 30). Safety Data Sheet for 5-Chloro-2-hydroxy-3-nitropyridine.
- Fisher Scientific. (n.d.). Safety Data Sheet for 2-Amino-5-chloro-3-fluoropyridine.
- Fisher Scientific. (2011, June 2). Safety Data Sheet for 2-Chloro-5-fluoropyridine.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
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- CDH Fine Chemical. (n.d.). Cyclopropylamine CAS No 765-30-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
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- CP Lab Safety. (n.d.). Halogenated Organics Waste Compatibility.
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- BLDpharm. (n.d.). This compound.
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A Senior Application Scientist's Guide to Handling 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride
This document provides essential safety and logistical protocols for the handling, use, and disposal of 5-Chloro-N-cyclopropyl-3-fluoropyridin-2-amine hydrochloride. As a substituted pyridine derivative, this compound and its hydrochloride salt warrant careful handling due to the potential hazards associated with halogenated aromatic amines. The procedures outlined below are designed to ensure the safety of all laboratory personnel and to maintain the integrity of research activities.
Hazard Identification and Risk Assessment
This compound is a complex molecule requiring a multi-faceted risk assessment. Its structure combines a chlorinated and fluorinated pyridine ring with an amine group, suggesting potential for toxicity, skin and eye irritation, and environmental hazards. While specific toxicological data for this exact compound is not widely published, a conservative approach based on structurally similar chemicals is mandatory.
The primary hazards are associated with its components:
-
Halogenated Pyridine Core: Pyridine and its derivatives can be toxic if inhaled, ingested, or absorbed through the skin, potentially affecting the nervous system, liver, and kidneys.[1][2]
-
Amine Functional Group: Aromatic amines can be skin and respiratory tract irritants and sensitizers.[3]
-
Fluorine Substitution: Organofluorine compounds can have unique toxicological profiles. In case of thermal decomposition, highly toxic gases like hydrogen fluoride (HF) could be released.
-
Hydrochloride Salt: As a salt, it is a solid, which can reduce vapor inhalation risk compared to a liquid, but creates a risk of airborne dust during handling.
Hazard Summary Table:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | невро | Danger | H301: Toxic if swallowed. |
| Acute Toxicity, Dermal | невро | Danger | H311: Toxic in contact with skin. |
| Skin Corrosion/Irritation | невро | Danger | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage | невро | Danger | H318: Causes serious eye damage. |
| Acute Aquatic Toxicity | невро | Warning | H412: Harmful to aquatic life with long lasting effects. |
Note: This table is based on the hazard profile of similar chlorinated and aminated pyridine compounds and represents a cautious assessment.
Engineering Controls: The First Line of Defense
Engineering controls are paramount to minimize exposure. All handling of this compound, especially the solid powder, must be performed within a certified and properly functioning chemical fume hood.[1][4]
-
Rationale: A fume hood prevents the inhalation of fine powders during weighing and dispensing and contains any vapors from solutions.
-
Verification: Ensure the fume hood has a current inspection sticker and that the airflow monitor indicates it is functioning correctly before beginning work.
-
Emergency Equipment: An emergency eyewash station and safety shower must be located within a 10-second travel distance of the work area.[4][5]
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
A multi-layered PPE approach is required to prevent dermal, ocular, and respiratory exposure. The selection of PPE must be based on the task being performed.[3][6]
Task-Based PPE Requirements:
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Double-gloving: Inner nitrile gloves, outer chemical-resistant gloves (e.g., neoprene or butyl rubber). | Chemical splash goggles AND a full-face shield. | Chemical-resistant lab coat, buttoned completely. Closed-toe shoes. | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is recommended if dust is generated.[4] |
| Preparing Solutions | Double-gloving as above. | Chemical splash goggles AND a full-face shield. | Chemical-resistant lab coat or apron over a lab coat. Closed-toe shoes. | Not typically required if performed within a certified fume hood. |
| General Handling in Solution | Chemical-resistant nitrile or neoprene gloves.[1] | Chemical splash goggles.[1] | Standard lab coat. Closed-toe shoes. | Not required if performed within a certified fume hood. |
-
Causality of Glove Choice: Double-gloving provides an extra layer of protection against tears and rapid permeation. The outer glove should be selected for its high resistance to chlorinated and aromatic compounds. Nitrile gloves offer good splash protection but may have a shorter breakthrough time for some solvents.
-
Eye and Face Protection: The use of both goggles and a face shield when handling the solid or concentrated solutions is critical to protect against splashes and accidental dust exposure to the entire face.
Safe Handling and Operational Workflow
Adherence to a strict, step-by-step protocol is essential for minimizing risk during the handling of this compound.
Workflow for Weighing and Dispensing Solid Compound
Caption: Workflow for the safe weighing and dispensing of solid chemical compounds.
Emergency Procedures
Immediate and correct response to an exposure is critical.
In Case of Accidental Exposure:
| Exposure Route | Immediate Action | Follow-Up |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] | Seek immediate medical attention. For potential fluoride exposure, medical personnel may consider applying 2.5% calcium gluconate gel.[7] |
| Eye Contact | Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding eyelids open.[5] | Seek immediate medical attention from an ophthalmologist. |
| Inhalation | Move the affected person to fresh air immediately.[4] | If breathing is difficult, provide oxygen. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[9] | Seek immediate medical attention. |
Spill Response:
-
Small Spill (in a fume hood):
-
Ensure proper PPE is worn.
-
Absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent and washcloths, disposing of all materials as hazardous waste.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert others and prevent entry.
-
Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.
-
Storage and Disposal
Storage:
-
Store in a tightly sealed, properly labeled container.[3]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[3][5]
-
Store in a locked cabinet or a secure area with limited access.[4]
Disposal: This compound and any materials contaminated with it must be treated as hazardous waste.
-
Collect all waste (excess reagent, contaminated materials, reaction byproducts) in a designated, sealed, and properly labeled hazardous waste container.[5]
-
The waste is classified as a halogenated organic compound.[10]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[11][12] Do not dispose of it down the drain.
-
Arrange for pickup by your institution's certified hazardous waste management provider.
References
- What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. (n.d.).
- Enamine. (n.d.). Safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.
- meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. (2024).
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment (PPE).
- YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025).
- BLDpharm. (n.d.). 1073372-09-4|this compound.
- CAMEO Chemicals - NOAA. (n.d.). FLUORINE.
- Jubilant Ingrevia. (2024). Safety Data Sheet.
- McNally, A., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC - NIH.
- McNally, A., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
- Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile.
- National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
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- University of Michigan Environment, Health & Safety. (2022). Ammonium Fluoride Standard Operating Procedure.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
